12-Hydroxy-9(E)-octadecenoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-12-hydroxyoctadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHHMMIMDMUBKC-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C/C=C/CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Liquid | |
| Record name | Fatty acids, castor-oil | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
61789-44-4, 7431-95-0 | |
| Record name | Fatty acids, castor-oil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061789444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC179694 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fatty acids, castor-oil | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fatty acids, castor-oil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 12-Hydroxy-9(E)-octadecenoic Acid
Core Scientific Descriptors
12-Hydroxy-9(E)-octadecenoic acid , also known as ricinelaidic acid , is a hydroxylated, monounsaturated long-chain fatty acid. It is the trans-isomer of the more commonly known ricinoleic acid. Its structural characteristics, including the presence of a hydroxyl group and a double bond, are pivotal to its chemical properties and biological activities.
| Property | Value | Source |
| IUPAC Name | (9E,12R)-12-Hydroxyoctadec-9-enoic acid | [1] |
| Synonyms | Ricinelaidic acid, (+)-(R)-Ricinelaidic acid | [1] |
| CAS Number | 540-12-5 | [1] |
| Molecular Formula | C18H34O3 | [1] |
| Molecular Weight | 298.46 g/mol | [1] |
Biological Activity and Significance
While research on this compound is limited, studies on its cis-isomer, ricinoleic acid, provide significant insights into the potential biological roles of this class of fatty acids. Derivatives of ricinoleic acid have demonstrated a range of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2]
A comparative study on the effects of ricinoleic acid (the cis-isomer) and ricinelaidic acid (the trans-isomer) on water and electrolyte absorption in the hamster jejunum and ileum revealed that both isomers exhibit similar potency in inhibiting water absorption at a concentration of 2.0 mM.[3] This suggests that the geometric configuration of the double bond may not be a critical determinant for this particular biological activity. However, it is crucial to note that this finding cannot be extrapolated to all biological functions, and further research is needed to fully elucidate the specific activities of the trans-isomer.
Anti-inflammatory and Analgesic Properties
Topical application of ricinoleic acid has been shown to exert significant analgesic and anti-inflammatory effects, with a mechanism of action that shares similarities with capsaicin.[4] Acute application can have a pro-inflammatory effect, while repeated application leads to an anti-inflammatory response, suggesting a complex interaction with sensory neurons.[4]
Antimicrobial and Antifungal Activity
Derivatives of ricinoleic acid have been synthesized and evaluated for their antimicrobial properties. Certain glycosides of ricinoleic acid have shown promising antibacterial activity, particularly against Gram-positive bacteria.[5] The ester forms of ricinoleic acid are also being explored for their enhanced antimicrobial activity.[6]
Cell-Cycle Regulation
In the eukaryotic model organism Saccharomyces cerevisiae (budding yeast), ricinoleic acid has been identified as an inhibitor of Ca2+-signal-mediated cell-cycle regulation.[7] It was found to alleviate the growth arrest in the G2 phase induced by calcium signaling.[7]
Signaling Pathways
The precise signaling pathways modulated by this compound have not been extensively studied. However, based on the activities of structurally related fatty acids, several potential pathways can be hypothesized. Fatty acids and their derivatives are known to interact with various cellular targets, including nuclear receptors and enzymes involved in inflammatory and metabolic pathways.
One key family of nuclear receptors that are often targeted by fatty acids is the Peroxisome Proliferator-Activated Receptors (PPARs). PPARs play crucial roles in lipid metabolism and inflammation.[8] While direct evidence for this compound is lacking, other oxidized linoleic acid metabolites have been shown to act as PPAR agonists.[9][10]
Experimental Protocols
Synthesis of this compound (Ricinelaidic Acid)
This compound can be synthesized from its cis-isomer, ricinoleic acid, through a photochemical isomerization process.
Materials:
-
Ricinoleic acid
-
Diphenyl disulfide
-
Photochemical reactor with a medium-pressure mercury lamp (e.g., Philips HP(L) 250-W)
Procedure:
-
Dissolve ricinoleic acid and diphenyl disulfide (2 mol %) in hexane in a photochemical reactor.
-
Irradiate the solution with a medium-pressure mercury lamp for approximately 3 hours.
-
After irradiation, remove the hexane under reduced pressure.
-
Recrystallize the resulting semisolid residue from hexane to yield crude ricinelaidic acid.[7]
In Vitro Anti-inflammatory Assay (General Protocol)
This protocol describes a general method for assessing the anti-inflammatory activity of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line:
-
RAW 264.7 murine macrophage cell line
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Griess Reagent
-
96-well plates
Procedure:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated control.
Quantitative Data
As research specifically on this compound is nascent, extensive quantitative data is not yet available. The following table summarizes the limited comparative data found.
| Biological Activity | Compound | Concentration | Effect | Source |
| Inhibition of Water Absorption | Ricinoleic acid | 2.0 mM | Potent inhibition | [3] |
| Inhibition of Water Absorption | Ricinelaidic acid | 2.0 mM | Potent inhibition (similar to ricinoleic acid) | [3] |
Conclusion and Future Directions
This compound is a structurally interesting fatty acid with potential biological activities that are yet to be fully explored. While its cis-isomer, ricinoleic acid, has been the subject of considerable research, the trans-isomer remains largely uncharacterized. The available data suggests that for at least one biological function, the geometric isomerism does not significantly alter its potency. However, comprehensive studies are required to determine its effects on various signaling pathways, its potential as a therapeutic agent, and to establish a detailed pharmacological profile. Future research should focus on direct comparative studies between the cis and trans isomers across a range of biological assays to understand the structure-activity relationship and to unlock the full potential of these hydroxylated fatty acids in drug discovery and development.
References
- 1. Ricinelaidic acid - Wikipedia [en.wikipedia.org]
- 2. Anti-inflammatory effects of a novel ricinoleic acid poloxamer gel system for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Agonists for the peroxisome proliferator-activated receptor-alpha and the retinoid X receptor inhibit inflammatory responses of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of ricinoleic acid as an inhibitor of Ca2+ signal-mediated cell-cycle regulation in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
12-Hydroxy-9(E)-octadecenoic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE), a trans-hydroxy fatty acid, for researchers, scientists, and professionals in drug development. This document outlines its structure, properties, potential biological activities, and relevant experimental protocols.
Introduction
This compound, also known as ricinelaidic acid, is the trans isomer of ricinoleic acid.[1] It is an 18-carbon unsaturated fatty acid with a hydroxyl group at the 12th carbon and a trans double bond at the 9th carbon. While its cis-isomer, ricinoleic acid, is well-characterized as the primary component of castor oil[2], 12-HOE is less studied but holds potential interest due to its structural similarity to other biologically active lipids. This guide synthesizes the current knowledge on 12-HOE and provides a framework for future research.
Structure and Chemical Identity
The structure of this compound is characterized by an 18-carbon chain with a carboxylic acid group at one end, a hydroxyl group at the 12th carbon, and a trans double bond between the 9th and 10th carbons.
| Identifier | Value |
| IUPAC Name | (9E,12R)-12-Hydroxyoctadec-9-enoic acid[1] |
| Synonyms | Ricinelaidic acid, (E)-12-Hydroxyoctadec-9-enoic acid[3] |
| CAS Number | 540-12-5[1] |
| Molecular Formula | C₁₈H₃₄O₃[1] |
| Molecular Weight | 298.46 g/mol [1] |
| InChI Key | WBHHMMIMDMUBKC-XLNAKTSKSA-N[1] |
| SMILES | CCCCCCC(C/C=C/CCCCCCCC(=O)O)O |
Physicochemical Properties
| Property | Value (Elaidic Acid) | Reference |
| Melting Point | 42 - 44 °C | [5] |
| Physical Description | White solid | [5] |
| Solubility | Practically insoluble in water | [4] |
Biological Properties and Potential Signaling Pathways
The biological activities of this compound have not been extensively studied. However, based on the known functions of structurally similar fatty acids, several potential mechanisms of action can be proposed.
Peroxisome Proliferator-Activated Receptors (PPARs)
Hydroxyoctadecadienoic acid (HODE) isomers have been identified as potential agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[6][7] PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation. Activation of PPARγ is a key mechanism for the therapeutic effects of certain anti-diabetic drugs. It is plausible that 12-HOE, as a hydroxy fatty acid, could also modulate PPAR activity.
Figure 1: Proposed PPAR signaling pathway for 12-HOE.
G-Protein Coupled Receptors (GPCRs)
Free fatty acids are known to be endogenous ligands for several G-protein coupled receptors, including GPR40 (FFAR1) and GPR120 (FFAR4).[8][9] These receptors are involved in various physiological processes, such as insulin (B600854) secretion and inflammatory responses. Given that other hydroxy fatty acids have been shown to activate GPR40[6], it is conceivable that 12-HOE could also act as a ligand for these receptors.
Figure 2: Proposed GPCR signaling pathway for 12-HOE.
Experimental Protocols
Extraction and Purification from Biological Samples
A general workflow for the extraction of hydroxy fatty acids from biological matrices is outlined below. This protocol may require optimization depending on the specific sample type.
Figure 3: General workflow for extraction of 12-HOE.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of lipids like 12-HOE.
Sample Preparation:
-
Extract lipids from the biological sample as described in section 5.1.
-
The extracted lipid fraction containing 12-HOE is dried down and reconstituted in an appropriate solvent (e.g., methanol/water).
-
An internal standard (e.g., a deuterated analog of 12-HOE) should be added prior to extraction for accurate quantification.
LC-MS/MS Parameters:
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve ionization.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acids.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. The transition from the precursor ion (the deprotonated molecule, [M-H]⁻) to a specific product ion is monitored.
Analysis by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for fatty acid analysis, but it requires derivatization to increase the volatility of the analyte.
Derivatization:
-
Esterification: The carboxylic acid group is converted to a methyl ester (FAME) using reagents like BF₃-methanol.[10]
-
Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]
GC-MS Parameters:
-
Column: A capillary column with a polar stationary phase is suitable for separating fatty acid methyl esters.
-
Injection: Splitless injection is often used for trace analysis.
-
Mass Spectrometry: Electron ionization (EI) is used, and the resulting fragmentation pattern can be used for structural elucidation and quantification.
Cell-Based Reporter Gene Assays
To investigate the activation of PPARs or GPCRs by 12-HOE, cell-based reporter gene assays can be employed.
PPAR Activation Assay:
-
Cell Line: A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with:
-
An expression vector for the PPAR of interest (e.g., PPARγ).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with PPAR response elements (PPREs).[11]
-
-
Treatment: The transfected cells are treated with various concentrations of 12-HOE.
-
Measurement: Luciferase activity is measured using a luminometer. An increase in luciferase activity indicates activation of the PPAR signaling pathway.[5]
GPCR Activation Assay:
-
Cell Line: A cell line expressing the GPCR of interest (e.g., GPR40 or GPR120) is transfected with a reporter plasmid. The reporter is chosen based on the downstream signaling of the GPCR (e.g., a serum response element (SRE)-luciferase reporter for Gq-coupled receptors).[2]
-
Treatment: The cells are treated with different concentrations of 12-HOE.
-
Measurement: The reporter gene expression (e.g., luciferase activity) is quantified to determine receptor activation.[12]
Conclusion
This compound represents an understudied lipid with the potential for interesting biological activities, particularly in the context of metabolic and inflammatory signaling. Based on its structural similarity to known ligands, it is a promising candidate for modulating the activity of PPARs and fatty acid-sensing GPCRs. The experimental protocols outlined in this guide provide a starting point for researchers to investigate the synthesis, analysis, and biological functions of this intriguing molecule. Further research is warranted to fully elucidate the physiological and pathological roles of 12-HOE and to explore its potential as a therapeutic agent.
References
- 1. Ricinelaidic acid - Wikipedia [en.wikipedia.org]
- 2. Ricinoleic acid - Wikipedia [en.wikipedia.org]
- 3. (9E)-12-hydroxyoctadec-9-enoic acid | C18H34O3 | CID 5282943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. Elaidic Acid | C18H34O2 | CID 637517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
The Biosynthesis of 12-Hydroxy-9(E)-octadecenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the biosynthesis of 12-Hydroxy-9(E)-octadecenoic acid, commonly known as ricinoleic acid. This unique hydroxylated fatty acid is of significant industrial and pharmaceutical interest due to its versatile chemical properties. This document details the core biosynthetic pathway, focusing on the key enzymatic steps, substrate requirements, and cellular localization. Furthermore, it provides comprehensive experimental protocols for the preparation of microsomal enzymes, the execution of the oleoyl-12-hydroxylase assay, and the analytical quantification of the product. Quantitative data from the literature is summarized, and the biosynthetic pathway and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this important metabolic process.
Introduction
This compound (ricinoleic acid) is an 18-carbon unsaturated fatty acid distinguished by a hydroxyl group on the 12th carbon. This functional group imparts unique physical and chemical properties, making it a valuable renewable resource for the synthesis of a wide range of industrial products, including lubricants, plastics, and surfactants. In the pharmaceutical sector, its derivatives are explored for various therapeutic applications. The primary natural source of ricinoleic acid is the seed oil of the castor bean (Ricinus communis), where it can constitute up to 90% of the total fatty acids.[1] Understanding the biosynthesis of this fatty acid is crucial for metabolic engineering efforts aimed at improving its production in both native and heterologous systems.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process localized in the endoplasmic reticulum of developing oilseeds. The pathway commences with the ubiquitous fatty acid, oleic acid, and involves a series of enzymatic reactions to introduce the characteristic hydroxyl group.
Key Enzymes and Substrates
The central enzyme in this pathway is oleoyl-12-hydroxylase , a membrane-bound fatty acid hydroxylase.[2] This enzyme is a homolog of fatty acid desaturases, suggesting a common evolutionary origin and a similar reaction mechanism.[2][3] The direct precursor for the hydroxylation reaction is oleic acid; however, the immediate substrate for the hydroxylase is not free oleic acid or oleoyl-CoA, but rather oleic acid esterified to the sn-2 position of phosphatidylcholine (PC).[1] The reaction is dependent on the presence of NADH as a reducing agent.[1]
The overall pathway can be summarized in the following key steps:
-
Activation of Oleic Acid: Oleic acid is first activated to its coenzyme A thioester, oleoyl-CoA.
-
Acylation of Lysophosphatidylcholine (B164491): Oleoyl-CoA is then transferred to the sn-2 position of lysophosphatidylcholine (LPC) to form oleoyl-phosphatidylcholine. This reaction is catalyzed by an acyl-CoA:lysophosphatidylcholine acyltransferase (LPCAT).
-
Hydroxylation: The oleoyl (B10858665) moiety of phosphatidylcholine is hydroxylated at the 12th carbon by oleoyl-12-hydroxylase, yielding ricinoleoyl-phosphatidylcholine.
-
Release of Ricinoleic Acid: The newly synthesized ricinoleic acid is then released from the phosphatidylcholine backbone, likely through the action of a phospholipase A2 (PLA2) or the reverse action of LPCAT, to yield free ricinoleic acid and LPC.[4]
Visualization of the Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the biosynthesis of this compound.
Preparation of Microsomal Membranes from Developing Castor Bean Endosperm
This protocol is adapted from established methods for isolating active microsomal fractions.[1][5]
Materials:
-
Developing castor beans (Ricinus communis), harvested 3-4 weeks post-anthesis
-
Grinding buffer: 50 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.4 M sucrose
-
Resuspension buffer: 10 mM potassium phosphate (B84403) (pH 7.2), 0.1 mM EDTA, 1 mM DTT, 20% (v/v) glycerol
-
Homogenizer, chilled centrifuge, and ultracentrifuge
-
Cheesecloth
Procedure:
-
Harvest developing castor bean endosperm and place it immediately in ice-cold grinding buffer.
-
Homogenize the tissue using a pre-chilled blender or mortar and pestle.
-
Filter the homogenate through four layers of cheesecloth.
-
Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and other larger organelles.
-
Carefully collect the supernatant and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomal membranes.
-
Discard the supernatant and gently wash the microsomal pellet with grinding buffer.
-
Resuspend the pellet in a minimal volume of resuspension buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
The microsomal preparation can be used immediately or flash-frozen in liquid nitrogen and stored at -80°C.
Oleoyl-12-hydroxylase Enzyme Assay
This assay is based on the incorporation of radioactivity from [14C]oleoyl-CoA into hydroxylated products.[1]
Materials:
-
Microsomal preparation (from section 3.1)
-
[1-14C]oleoyl-CoA (specific activity ~50 mCi/mmol)
-
Assay buffer: 25 mM HEPES-KOH (pH 7.5), 2.5 mM MgCl2, 10 µM LPC
-
NADH solution (10 mM in assay buffer)
-
Bovine serum albumin (BSA, fatty acid-free)
-
Reaction termination solution: 0.15 M acetic acid in isopropanol
-
Solvent for extraction: Hexane (B92381):isopropanol (3:2, v/v)
-
Scintillation counter and vials
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay buffer
-
Microsomal protein (50-100 µg)
-
BSA (1 mg/mL)
-
[1-14C]oleoyl-CoA (10 nmol)
-
-
Pre-incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding NADH to a final concentration of 1 mM.
-
Incubate the reaction at 25°C for 30 minutes with gentle shaking.
-
Terminate the reaction by adding 1.5 mL of the reaction termination solution.
-
Add 1 mL of hexane and vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane phase containing the lipids to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Resuspend the lipid residue in a suitable solvent and analyze by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a radioactivity detector. Alternatively, quantify the total hydroxylated product by liquid scintillation counting.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the preparation of fatty acid methyl esters (FAMEs) for GC-MS analysis.
Materials:
-
Lipid extract from the enzyme assay or other biological samples
-
Methanolic HCl (5% v/v) or BF3-methanol
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)
Procedure:
-
To the dried lipid extract, add 2 mL of 5% methanolic HCl.
-
Incubate at 80°C for 1 hour to convert fatty acids to their methyl esters.
-
After cooling, add 1 mL of water and 2 mL of hexane.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for injection into the GC-MS.
-
GC-MS Conditions:
-
Injector temperature: 250°C
-
Oven program: Start at 150°C, hold for 1 minute, then ramp to 240°C at 4°C/minute, and hold for 10 minutes.
-
Carrier gas: Helium
-
MS detector: Scan range m/z 50-500.
-
-
Identify the methyl ester of this compound by its retention time and mass spectrum compared to an authentic standard.
Quantitative Data
Quantitative kinetic data for oleoyl-12-hydroxylase is not extensively reported in the literature. However, studies on similar fatty acid hydroxylases can provide an approximation of the expected kinetic parameters. The activity of the enzyme is dependent on substrate and cofactor concentrations, as well as reaction conditions such as pH and temperature.
| Parameter | Value | Organism/System | Reference |
| Substrate | Oleoyl-phosphatidylcholine | Ricinus communis microsomes | [1] |
| Cofactor | NADH | Ricinus communis microsomes | [1] |
| Optimal pH | ~7.5 | Not specified | General observation |
| Optimal Temp. | ~25-30°C | Not specified | General observation |
Experimental and Logical Workflows
Microsomal Preparation and Enzyme Assay Workflow
Caption: Workflow for microsomal preparation and enzyme activity assay.
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of fatty acid methyl esters.
Conclusion
The biosynthesis of this compound is a specialized metabolic pathway with significant implications for biotechnology and pharmaceutical development. This guide has outlined the core enzymatic steps, provided detailed experimental protocols for its study, and presented visual workflows to aid in conceptualization. While the general mechanism is understood, further research is required to fully characterize the kinetics and regulation of the key enzyme, oleoyl-12-hydroxylase. Such knowledge will be instrumental in optimizing the production of this valuable hydroxylated fatty acid in engineered systems.
References
- 1. researchgate.net [researchgate.net]
- 2. An oleate 12-hydroxylase from Ricinus communis L. is a fatty acyl desaturase homolog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An oleate 12-hydroxylase from Ricinus communis L. is a fatty acyl desaturase homolog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mapping the castor bean endosperm proteome revealed a metabolic interaction between plastid, mitochondria, and peroxisomes to optimize seedling growth - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of (E)-12-Hydroxyoctadec-9-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-12-Hydroxyoctadec-9-enoic acid, formally known as ricinoleic acid, is a naturally occurring hydroxylated fatty acid. Its unique structure, featuring a hydroxyl group on the twelfth carbon and a cis double bond at the ninth carbon, imparts distinctive chemical properties that make it a valuable resource in various industrial and pharmaceutical applications. This technical guide provides an in-depth overview of the primary and secondary natural sources of ricinoleic acid, detailed experimental protocols for its extraction and quantification, and an exploration of its known signaling pathways. The trans-isomer, ricinelaidic acid, is not commonly found in nature and is primarily a product of industrial isomerization.
Natural Sources and Quantitative Data
The primary and most commercially significant source of ricinoleic acid is the seed oil of the castor bean plant, Ricinus communis. However, it is also present in smaller quantities in other plant and fungal species. The following tables summarize the quantitative data available for the concentration of ricinoleic acid in various natural sources.
Table 1: Primary Natural Source of Ricinoleic Acid
| Species | Common Name | Family | Plant Part | Concentration (% of total fatty acids) | References |
| Ricinus communis | Castor Bean | Euphorbiaceae | Seed Oil | ~90% | [1][2] |
Table 2: Secondary Natural Sources of Ricinoleic Acid
| Species | Common Name | Family | Plant Part/Organism | Concentration | References |
| Claviceps purpurea | Ergot | Clavicipitaceae | Sclerotia | 10.3 g/100 g | [3] |
| Argemone mexicana | Mexican Prickly Poppy | Papaveraceae | Seed Oil | 20,000 - 39,300 ppm | |
| Alternanthera triandra | Amaranthaceae | Seed Oil | 22.1% | ||
| Gossypium hirsutum | Cotton | Malvaceae | Seed Oil | ~2,690 ppm | [4] |
| Olea europaea | Olive | Oleaceae | Oil | ~30 ppm | [4] |
| Linum mucronatum | Linaceae | Seed Oil | Present (exact % not specified) | ||
| Pterocarpus marsupium | Indian Kino Tree | Fabaceae | Seed Oil | Present (not quantified) | [5][6][7][8] |
| Zea mays | Corn | Poaceae | Present (not quantified) | ||
| Vitis vinifera | Grape | Vitaceae | Seed Oil | Present (not quantified) |
Experimental Protocols
Protocol 1: Extraction and Quantification of Ricinoleic Acid from Ricinus communis Seeds via Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the Soxhlet extraction of oil from castor beans, followed by saponification, methylation, and subsequent quantification of ricinoleic acid using GC-MS.
1. Oil Extraction (Soxhlet) 1.1. Sample Preparation: De-shell and grind dried Ricinus communis seeds into a fine powder. 1.2. Extraction: Place the powdered seeds in a thimble and extract the oil using n-hexane in a Soxhlet apparatus for 6-8 hours. 1.3. Solvent Removal: Remove the n-hexane from the collected extract using a rotary evaporator to obtain the crude castor oil.
2. Saponification and Fatty Acid Liberation 2.1. Saponification: Reflux a known amount of the extracted castor oil with an excess of 0.5 M alcoholic potassium hydroxide (B78521) (KOH) for 1 hour to saponify the triglycerides. 2.2. Liberation of Free Fatty Acids: After saponification, add distilled water and acidify the mixture with 6 M hydrochloric acid (HCl) to a pH of ~1-2 to liberate the free fatty acids. 2.3. Extraction of Fatty Acids: Extract the fatty acids from the acidified mixture using diethyl ether. Wash the ether layer with distilled water until neutral, and then dry it over anhydrous sodium sulfate. 2.4. Solvent Evaporation: Evaporate the diethyl ether to obtain the free fatty acid mixture.
3. Methylation of Fatty Acids 3.1. Esterification: To the extracted fatty acids, add 2% (v/v) sulfuric acid in methanol. 3.2. Reaction: Reflux the mixture for 2 hours to convert the fatty acids into their corresponding fatty acid methyl esters (FAMEs). 3.3. Extraction of FAMEs: After cooling, add water and extract the FAMEs with n-hexane. 3.4. Purification: Wash the hexane (B92381) layer with a 2% potassium bicarbonate solution and then with distilled water. Dry the hexane layer over anhydrous sodium sulfate. 3.5. Concentration: Evaporate the hexane to obtain the concentrated FAMEs.
4. GC-MS Analysis 4.1. Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS). 4.2. Column: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for FAME analysis. 4.3. Carrier Gas: Helium at a constant flow rate. 4.4. Temperature Program:
- Initial temperature: 150°C, hold for 2 minutes.
- Ramp: Increase to 240°C at a rate of 4°C/minute.
- Final hold: 240°C for 10 minutes. 4.5. Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution in hexane. 4.6. Mass Spectrometry: Operate the MS in electron ionization (EI) mode, scanning a mass range of m/z 50-550. 4.7. Identification and Quantification: Identify the methyl ricinoleate (B1264116) peak based on its retention time and mass spectrum compared to a pure standard. Quantify the amount of ricinoleic acid by comparing the peak area to an internal standard and a calibration curve.[9][10]
Workflow for Ricinoleic Acid Quantification
Caption: Workflow for GC-MS quantification of ricinoleic acid.
Signaling Pathways
Ricinoleic acid has been shown to interact with several signaling pathways, suggesting its potential for therapeutic applications.
Prostaglandin (B15479496) EP3 Receptor Activation
Ricinoleic acid is a potent agonist of the prostaglandin E2 (PGE₂) receptor subtype EP3. This interaction is responsible for its well-known laxative and uterotonic effects.
-
Mechanism: Upon binding to the G-protein coupled receptor EP3, ricinoleic acid initiates a signaling cascade. The activated G-protein (Gαi) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects downstream effectors, resulting in smooth muscle contraction in the intestines and uterus.[11][12][13][14][15]
Ricinoleic Acid - EP3 Receptor Signaling Pathway
Caption: Ricinoleic acid activates the EP3 receptor.
Interaction with Cannabinoid Receptors
While not a classical cannabinoid, ricinoleic acid has been suggested to interact with the endocannabinoid system, specifically the cannabinoid receptors CB1 and CB2. The exact nature of this interaction is still under investigation, but it may contribute to the anti-inflammatory properties of castor oil.
-
Putative Mechanism: Activation of CB1 and CB2 receptors, which are also G-protein coupled receptors, can lead to the modulation of various downstream signaling pathways, including the inhibition of adenylyl cyclase and the modulation of ion channels. This can result in a decrease in pro-inflammatory cytokine release.[16][17][18][19]
Putative Ricinoleic Acid - Cannabinoid Receptor Signaling
Caption: Putative signaling of ricinoleic acid via cannabinoid receptors.
Modulation of TRPV1 Channels
Ricinoleic acid may also exert its effects through the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain and inflammation.
-
Potential Mechanism: Ricinoleic acid may act as a positive or negative modulator of TRPV1, depending on the cellular context. Activation of TRPV1 leads to an influx of calcium ions (Ca²⁺), which can trigger various downstream signaling cascades, including the activation of protein kinase C (PKC) and calcineurin, ultimately leading to the release of pro-inflammatory neuropeptides.[20][21][22][23][24]
Potential Ricinoleic Acid - TRPV1 Signaling
Caption: Potential modulation of TRPV1 channels by ricinoleic acid.
Conclusion
(E)-12-Hydroxyoctadec-9-enoic acid, or ricinoleic acid, is a unique fatty acid with a well-established primary natural source in castor beans and several other minor sources. Its distinctive chemical structure allows for a variety of industrial applications and presents intriguing possibilities for pharmacological interventions through its interaction with key signaling pathways. The detailed protocols provided in this guide offer a foundation for the consistent extraction and analysis of this valuable compound. Further research into its signaling mechanisms, particularly its interactions with cannabinoid and TRPV1 receptors, will be crucial in fully elucidating its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Ricinoleic acid - Wikipedia [en.wikipedia.org]
- 3. Ricinoleic acid as a marker for ergot impurities in rye and rye products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ricinoleic acid in common vegetable oils and oil seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heartwood Extract of Pterocarpus marsupium Roxb. Offers Defense against Oxyradicals and Improves Glucose Uptake in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phcogrev.com [phcogrev.com]
- 8. ijbcp.com [ijbcp.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. The EP3 receptor/Gz signaling axis as a therapeutic target for diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Inhibition of TRPV1 channels by a naturally occurring omega-9 fatty acid reduces pain and itch - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Acid Activation of Trpv1 Leads to an Up-Regulation of Calcitonin Gene-related Peptide Expression in Dorsal Root Ganglion Neurons via the CaMK-CREB Cascade: A Potential Mechanism of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | The interaction of TRPV1 and lipids: Insights into lipid metabolism [frontiersin.org]
- 24. researchgate.net [researchgate.net]
Unraveling the Biological Activity of 12-Hydroxy-9(E)-octadecenoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxy-9(E)-octadecenoic acid, also known as ricinelaidic acid, is a monounsaturated hydroxy fatty acid belonging to the broader class of hydroxyoctadecenoic acids (HODEs). HODEs are oxidized metabolites of linoleic acid that are emerging as critical signaling lipids in a variety of physiological and pathological processes. The biological activity of these molecules is profoundly influenced by their stereochemistry, including the position and chirality of the hydroxyl group and the configuration of the double bonds.
While extensive research has been conducted on certain HODE isomers, particularly the anti-inflammatory and analgesic properties of ricinoleic acid ((12R,9Z)-hydroxyoctadecenoic acid), there is a notable scarcity of studies specifically investigating the biological activities of this compound. This technical guide aims to provide a comprehensive overview of the known biological activities within the 12-HODE family, drawing heavily on data from its well-characterized stereoisomers to infer potential functions and guide future research. We will delve into its potential interactions with key signaling pathways, present quantitative data from relevant studies, and provide detailed experimental protocols for its investigation.
Core Biological Activities: Insights from Stereoisomers
The biological functions of HODEs are highly dependent on their specific molecular geometry. The following sections summarize the known activities of closely related 12-HODE isomers, which provide a framework for understanding the potential roles of the 9(E) isomer.
Anti-inflammatory and Analgesic Effects
The most extensively studied isomer, ricinoleic acid, exhibits significant anti-inflammatory and analgesic properties.[1][2] Research suggests that its mechanism of action is similar to capsaicin (B1668287), involving interaction with sensory neuropeptides.[3][4]
Quantitative Data on Anti-inflammatory Effects of Ricinoleic Acid
| Experimental Model | Treatment | Dose | Effect | Reference |
| Carrageenan-induced paw edema (mouse) | Acute topical application of Ricinoleic Acid | 0.9 mg/mouse | Significant increase in paw edema | [2] |
| Carrageenan-induced paw edema (mouse) | 8-day repeated topical treatment with Ricinoleic Acid | 0.9 mg/mouse | Marked inhibition of paw edema | [2] |
| Histamine-induced eyelid edema (guinea pig) | Acute or repeated application of Ricinoleic Acid | Not specified | Similar effects to carrageenan model | [2] |
| Freund's adjuvant-induced subchronic edema (mouse) | 1-3 weeks of treatment with Ricinoleic Acid | Not specified | Reduction in established edema | [2] |
| Carrageenan-induced rat paw edema | Ricinoleic acid pluronic lecithin (B1663433) organogel (PLO) | 1 mM | Significantly higher in vitro anti-inflammatory activity compared to isopropyl palmitate PLO gel | [5] |
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation
PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and glucose metabolism.[6] Various HODE isomers have been identified as ligands for PPARγ, though their agonist activity differs significantly based on their stereochemistry.[6][7] A comprehensive study demonstrated that 10- and 12-(Z,E)-HODEs act as PPARγ agonists, while 9-(E,E)-HODE tends to down-regulate PPARγ target gene expression.[6] The activity of this compound in this context remains to be determined, but it is plausible that it also interacts with PPARγ, with an activity profile distinct from other isomers.
Quantitative Data on PPARγ Agonist Activity of HODE Isomers
| HODE Isomer | Concentration for significant activity (µM) | Relative PPARγ Agonist Activity | Cell Line | Reference |
| 10-(Z,E)-HODE | 27.0 | Agonist | 3T3-L1 | [6] |
| 12-(Z,E)-HODE | 27.0 | Agonist | 3T3-L1 | [6] |
| 13-(E,E)-HODE | 27.0 | Agonist | 3T3-L1 | [6] |
| 9-(E,E)-HODE | Not specified | Tended to decrease target gene expression | 3T3-L1 | [6] |
Antimicrobial and Anticancer Potential
Derivatives of ricinoleic acid have been synthesized and shown to possess antimicrobial and anticancer activities.[1][8] For instance, certain 1-O-alkylglycerols derived from ricinoleic acid exhibited antimicrobial activity against a range of bacteria and fungi.[8] While direct evidence for this compound is lacking, these findings suggest that the 12-hydroxy-octadecenoic acid scaffold is a promising backbone for the development of new therapeutic agents.
Signaling Pathways
Understanding the signaling pathways modulated by 12-HODE isomers is key to elucidating their biological functions. Based on the available literature for related compounds, two primary pathways are of interest.
Sensory Neuropeptide-Mediated Inflammation
The anti-inflammatory effects of ricinoleic acid are linked to its interaction with sensory neurons and the subsequent modulation of neuropeptide release, such as substance P.[2] Repeated application leads to a reduction in substance P levels, correlating with the observed anti-inflammatory effect.
Figure 1: Proposed pathway for the anti-inflammatory action of ricinoleic acid.
PPARγ-Mediated Gene Transcription
As a potential ligand for PPARγ, this compound could modulate the expression of a suite of genes involved in metabolism and inflammation. Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
Figure 2: Generalized PPARγ activation pathway by HODE isomers.
Experimental Protocols
To facilitate further research into the biological activity of this compound, this section provides detailed methodologies for key cited experiments.
Protocol 1: PPARγ Agonist Activity Assessment using a Dual-Luciferase Reporter Assay
This protocol is adapted from Umeno et al., 2020 and is designed to quantify the ability of a compound to activate PPARγ.[6]
Materials:
-
HEK293T cells
-
Expression vector for human PPARγ (pCMX-hPPARγ)
-
Reporter plasmid containing a PPRE-driven luciferase gene (pGL4-PPRE)
-
Control reporter plasmid (pGL4.74 [hRluc/TK])
-
Lipofectamine 2000
-
DMEM with 10% FBS
-
Test compound (this compound) dissolved in DMSO
-
Pioglitazone (B448) (positive control)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells/well.
-
After 24 hours, co-transfect cells with pCMX-hPPARγ, pGL4-PPRE, and pGL4.74 using Lipofectamine 2000 according to the manufacturer's instructions.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh DMEM containing various concentrations of the test compound or controls (e.g., 0.05% DMSO as a negative control, pioglitazone as a positive control).
-
-
Luciferase Assay:
-
After a 24-hour incubation with the compound, lyse the cells.
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer and the Dual-Luciferase Reporter Assay System.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the fold change in luciferase activity relative to the DMSO control.
-
Figure 3: Workflow for the PPARγ dual-luciferase reporter assay.
Protocol 2: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a classic model for evaluating the anti-inflammatory activity of compounds, as described in studies on ricinoleic acid.[2]
Materials:
-
Male Swiss mice (20-25 g)
-
1% Carrageenan solution in saline
-
Test compound (this compound) in a suitable vehicle for topical or intradermal application
-
Plethysmometer or digital calipers
-
Substance P radioimmunoassay (RIA) kit (optional)
Methodology:
-
Acclimatization and Baseline Measurement:
-
Acclimatize animals for at least one week before the experiment.
-
Measure the baseline paw volume/thickness of the right hind paw of each mouse.
-
-
Compound Administration:
-
For an acute study, apply the test compound topically or intradermally to the paw shortly before inducing inflammation.
-
For a subchronic study, apply the compound daily for a set period (e.g., 8 days) prior to the experiment.
-
-
Induction of Inflammation:
-
Inject 50 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Measurement of Edema:
-
Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.
-
-
Tissue Analysis (Optional):
-
At the end of the experiment, euthanize the animals and collect the paw tissue.
-
Measure substance P levels in the tissue homogenates using an RIA kit.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
-
Analyze substance P levels to correlate with the anti-inflammatory effect.
-
Figure 4: Workflow for the carrageenan-induced paw edema model.
Conclusion and Future Directions
The biological activity of this compound is currently not well-defined in the scientific literature. However, based on comprehensive studies of its stereoisomers, particularly ricinoleic acid and other HODE isomers, it is evident that this class of molecules possesses significant and diverse biological activities. The anti-inflammatory, analgesic, and PPARγ-modulating effects are highly dependent on the precise stereochemistry of the molecule.
Future research should focus on the direct characterization of this compound. Key investigations should include:
-
Direct comparison of its anti-inflammatory and analgesic properties with ricinoleic acid using established in vivo models.
-
Evaluation of its activity as a PPARγ ligand using reporter assays to determine if it acts as an agonist, antagonist, or has no effect.
-
Screening for anticancer and antimicrobial activities to explore its therapeutic potential.
By systematically applying the experimental protocols outlined in this guide, researchers can elucidate the specific biological functions of this compound and contribute to a more complete understanding of the structure-activity relationships within the HODE family of signaling lipids. This knowledge will be invaluable for the development of novel therapeutics targeting pathways modulated by these endogenous molecules.
References
- 1. Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro- and anti-inflammatory actions of ricinoleic acid: similarities and differences with capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 5. Anti-inflammatory effects of a novel ricinoleic acid poloxamer gel system for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 12-Hydroxy-9(E)-octadecenoic Acid: Discovery, History, and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxy-9(E)-octadecenoic acid, also known as ricinelaidic acid, is the trans isomer of the naturally occurring ricinoleic acid. While its cis-isomer has a long history of use due to its abundance in castor oil, the discovery and specific biological activities of the trans form have emerged from dedicated chemical synthesis and biological screening. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this compound. It details experimental protocols for its synthesis and characterization, presents quantitative data on its biological activity, and visualizes its potential signaling pathways, offering a critical resource for researchers in lipid biology and drug development.
Discovery and History
The history of this compound is intrinsically linked to its more common cis-isomer, ricinoleic acid. The first preparation of ricinoleic acid was achieved by Friedrich Krafft in 1888.[1] Ricinoleic acid is the primary fatty acid component of castor oil, derived from the seeds of Ricinus communis, where it can constitute up to 90% of the fatty acid content.[1]
The discovery of this compound, or ricinelaidic acid, is not marked by a single seminal event but rather evolved from the broader study of fatty acid isomerization. The synthesis of the trans-isomer is achieved through the isomerization of the double bond in ricinoleic acid, a process that can be induced photochemically.[2] This conversion allows for the investigation of the specific biological roles of the trans configuration. While naturally occurring in trace amounts in some plants like Linum mucronatum and Ricinus communis, the bulk of the compound used for research is of synthetic origin.[3]
Physicochemical Properties and Characterization
This compound is a monounsaturated hydroxy fatty acid with the following key identifiers:
| Property | Value |
| Molecular Formula | C₁₈H₃₄O₃ |
| Molecular Weight | 298.46 g/mol |
| CAS Number | 82188-83-8 |
| Synonyms | Ricinelaidic acid, (E)-12-Hydroxyoctadec-9-enoic acid |
Characterization of this compound is typically performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure, including the position and trans configuration of the double bond and the position of the hydroxyl group.
-
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed for identification and quantification. The fragmentation pattern in MS/MS provides structural information.[3]
Experimental Protocols
Synthesis of this compound (Ricinelaidic Acid)
A well-established method for the synthesis of ricinelaidic acid is the photochemical isomerization of ricinoleic acid.[2]
Materials:
-
Ricinoleic acid
-
Diphenyl disulfide
-
Photochemical reactor with a medium-pressure mercury lamp (e.g., Philips HP(L) 250-W)
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Dissolve ricinoleic acid and a catalytic amount (e.g., 2 mol%) of diphenyl disulfide in hexane within the photochemical reactor.[2]
-
Irradiate the solution with the medium-pressure mercury lamp for approximately 3 hours.[2] The phenylthiyl radicals generated photochemically catalyze the cis-trans isomerization of the double bond.[2]
-
After irradiation, remove the hexane under reduced pressure using a rotary evaporator.[2]
-
The resulting residue is the crude ricinelaidic acid.
-
Purify the crude product by recrystallization from hexane to yield crystalline ricinelaidic acid.[2]
Workflow for the Synthesis of Ricinelaidic Acid:
Caption: Workflow for the photochemical synthesis of this compound.
Quantitative Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of hydroxy fatty acids in biological samples.
Materials:
-
LC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo G2 Q-Tof)
-
C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 mm x 100 mm)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
-
Internal standard (e.g., a deuterated analog)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
Procedure:
-
Sample Preparation: Extract lipids from the biological matrix (e.g., plasma, tissue homogenate) using a suitable organic solvent system (e.g., Folch or Bligh-Dyer extraction). Spike the sample with the internal standard prior to extraction.
-
Solid-Phase Extraction (SPE): Further purify the lipid extract using SPE to remove interfering substances.
-
LC Separation: Inject the purified sample onto the C18 column. Use a gradient elution with the mobile phases to separate the analyte from other lipids.
-
MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard. For this compound, a common precursor ion is [M-H]⁻ at m/z 297.2.[3]
-
Quantification: Construct a calibration curve using known concentrations of the analyte and the internal standard. Calculate the concentration of the analyte in the sample based on the peak area ratio to the internal standard.
Biological Activity and Signaling Pathways
This compound has been identified as an antagonist of the leukotriene B4 (LTB4) receptor, a G-protein coupled receptor involved in inflammatory responses.[4]
Quantitative Data on Biological Activity
| Parameter | Value | Target/Assay | Organism | Reference |
| Ki | 2 µM | Leukotriene B4 (LTB4) receptor binding | Porcine | [4] |
| IC₅₀ | 10 µM | LTB4-induced chemotaxis | Human | [4] |
| IC₅₀ | 7 µM | LTB4-induced calcium flux | Human | [4] |
| Inhibition | 46% at 1 mg/kg (i.v.) | LTB4-induced bronchoconstriction | Rat | [4] |
Postulated Signaling Pathway
While the direct signaling pathway of this compound is still under full investigation, its antagonism of the LTB4 receptor suggests an interference with LTB4-mediated signaling. Furthermore, studies on the closely related 12-hydroxyeicosatetraenoic acid (12-HETE) provide a model for how hydroxy fatty acids can signal through G-protein coupled receptors like GPR31 to activate downstream pathways involving Protein Kinase C (PKC), mitogen-activated protein kinases (MAPK) such as ERK, and the transcription factor NF-κB.[5][6]
Hypothetical Signaling Pathway of this compound:
Caption: Hypothetical signaling pathway of this compound.
Conclusion
This compound, the synthetic trans-isomer of ricinoleic acid, represents a valuable tool for probing the biological roles of hydroxy fatty acids. Its ability to antagonize the LTB4 receptor highlights its potential as a modulator of inflammatory processes. The detailed methodologies for its synthesis and analysis provided in this guide, along with the summary of its biological activities and potential signaling pathways, offer a solid foundation for further research into its therapeutic potential. Future studies are warranted to fully elucidate its mechanism of action and to explore its efficacy in preclinical models of inflammatory diseases.
References
- 1. Ricinoleic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 12-Hydroxyoctadec-9-enoic acid | C18H34O3 | CID 8839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ricinelaidic Acid | TargetMol [targetmol.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
12-Hydroxy-9(E)-octadecenoic Acid: A Review of a Sparsely Characterized Lipid Mediator
A comprehensive review of the scientific literature reveals a significant scarcity of detailed research on 12-hydroxy-9(E)-octadecenoic acid (12-HOE). While this lipid molecule is commercially available for research purposes, its specific biological activities, associated signaling pathways, and quantitative effects remain largely uncharacterized. This technical guide summarizes the limited available information and highlights the knowledge gaps that present opportunities for future investigation.
Chemical and Physical Properties
This compound is a monounsaturated hydroxy fatty acid with the chemical formula C18H34O3 and a molecular weight of 298.46 g/mol . It is an isomer of ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid), a well-known component of castor oil. The key structural difference lies in the configuration of the double bond at the 9th carbon, which is in the trans (E) configuration for 12-HOE and cis (Z) for ricinoleic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H34O3 | PubChem |
| Molecular Weight | 298.46 g/mol | PubChem |
| CAS Number | 82188-83-8 | Larodan |
| Synonyms | (E)-12-Hydroxyoctadec-9-enoic acid, Ricinelaidic acid | PubChem |
Synthesis and Analysis
Analytical methods for the detection and quantification of hydroxy fatty acids, such as liquid chromatography-mass spectrometry (LC-MS/MS), are well-established. These methods could be adapted for the analysis of 12-HOE in biological matrices. A general workflow for such an analysis is outlined below.
Caption: General workflow for the analysis of hydroxy fatty acids.
Biological Activity and Signaling Pathways: A Knowledge Gap
A thorough search of prominent scientific databases, including PubMed, Scopus, and Web of Science, did not yield any studies detailing the specific biological activities or signaling pathways of this compound. While research exists for other isomers of 12-hydroxyoctadecenoic acid and related lipid mediators, this information cannot be directly extrapolated to the 9(E) isomer due to the high stereospecificity of biological systems.
For context, other hydroxy fatty acids have been shown to be involved in a range of biological processes, including inflammation, metabolic regulation, and cancer biology. For example, various isomers of hydroxyeicosatetraenoic acids (HETEs) and hydroxyoctadecadienoic acids (HODEs) are known to act as signaling molecules, often through G-protein coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs). However, no such interactions have been documented for 12-HOE.
The absence of research in this area represents a significant knowledge gap. Future studies are warranted to investigate the potential roles of 12-HOE in:
-
Inflammation: Does 12-HOE modulate the activity of immune cells, such as neutrophils and macrophages? Does it affect the production of inflammatory cytokines and chemokines?
-
Metabolic Diseases: Does 12-HOE influence glucose and lipid metabolism? Does it interact with nuclear receptors like PPARs that are crucial for metabolic regulation?
-
Cancer: Does 12-HOE impact cancer cell proliferation, migration, or apoptosis?
Quantitative Data
Due to the lack of studies on its biological effects, there is no quantitative data available to summarize in tabular format.
Experimental Protocols
As no specific biological experiments involving 12-HOE have been published, detailed experimental protocols cannot be provided. Researchers interested in investigating this molecule would need to adapt existing protocols for studying other hydroxy fatty acids.
Conclusion and Future Directions
The following logical diagram illustrates the necessary steps to bridge the current knowledge gap.
Caption: A roadmap for future research on 12-HOE.
(E)-12-Hydroxyoctadec-9-enoic Acid in Plant Physiology: A Technical Overview of a Lesser-Known Oxylipin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(E)-12-Hydroxyoctadec-9-enoic acid, also known as ricinelaidic acid, is the trans-isomer of the more commonly known ricinoleic acid. While ricinoleic acid, a major component of castor oil, has been the subject of considerable research, its trans-isomer has received significantly less attention in the context of plant physiology. This technical guide synthesizes the available, though limited, information on (E)-12-Hydroxyoctadec-9-enoic acid and provides a comprehensive overview of the well-understood biosynthesis and physiological relevance of its cis-isomer, ricinoleic acid, as a comparative framework. The guide also details the analytical methodologies applicable to the study of hydroxy fatty acids in plant tissues, which are crucial for any future investigation into the function of ricinelaidic acid. Due to the scarcity of specific research on the (E)-isomer, this document highlights a significant knowledge gap in the field of plant oxylipin signaling.
Introduction: The Enigma of the Trans-Isomer
Oxylipins are a diverse class of signaling molecules derived from the oxidation of polyunsaturated fatty acids. They play critical roles in various aspects of plant growth, development, and stress responses. While the functions of many oxylipins, such as jasmonates and other fatty acid derivatives, are well-documented, the physiological role of (E)-12-Hydroxyoctadec-9-enoic acid in plants remains largely uncharacterized. In stark contrast, its cis-isomer, (9Z)-12-hydroxyoctadec-9-enoic acid (ricinoleic acid), is a well-known component of the seed oil of the castor bean (Ricinus communis) and has established industrial applications. This guide will primarily focus on the known biochemistry of ricinoleic acid to provide a foundation for understanding the potential, yet unexplored, role of its trans-isomer.
Biosynthesis of Hydroxyoctadecenoic Acids in Plants
The biosynthesis of hydroxy fatty acids in plants is best understood through the study of ricinoleic acid production in castor beans. There is currently no direct evidence for a dedicated biosynthetic pathway for (E)-12-Hydroxyoctadec-9-enoic acid in plants. It is plausible that it could be formed through the isomerization of ricinoleic acid, though this has not been demonstrated in planta.
The Ricinoleic Acid Biosynthetic Pathway
Ricinoleic acid is synthesized in the endoplasmic reticulum of developing castor bean endosperm from oleic acid. The key enzyme in this pathway is a fatty acid hydroxylase, specifically an oleate (B1233923) Δ12-hydroxylase. This enzyme is a modified fatty acid desaturase that introduces a hydroxyl group at the 12th carbon of an oleoyl-group esterified to phosphatidylcholine (PC).
The established pathway for ricinoleic acid biosynthesis is as follows:
-
Synthesis of Oleoyl-PC: Oleic acid (18:1) is incorporated into phosphatidylcholine, forming oleoyl-PC.
-
Hydroxylation: The oleate Δ12-hydroxylase (a FAD2-like enzyme) hydroxylates the oleoyl-group at the C-12 position, producing ricinoleoyl-PC.[1]
-
Acyl-CoA Pool Formation: The ricinoleoyl-group is then cleaved from PC and converted to ricinoleoyl-CoA.
-
Incorporation into Triacylglycerols (TAGs): Finally, ricinoleoyl-CoA is incorporated into triacylglycerols, the primary storage form of fatty acids in seeds.
Data Presentation
Due to the absence of quantitative data on the physiological effects of (E)-12-Hydroxyoctadec-9-enoic acid in plants, this section presents the typical fatty acid composition of castor oil, which is predominantly composed of its cis-isomer, ricinoleic acid.
| Fatty Acid | Chemical Formula | Percentage in Castor Oil (%) |
| Ricinoleic acid | C18H34O3 | 85 - 95 |
| Oleic acid | C18H34O2 | 2 - 6 |
| Linoleic acid | C18H32O2 | 1 - 5 |
| Linolenic acid | C18H30O2 | 0.5 - 1 |
| Stearic acid | C18H36O2 | 0.5 - 1 |
| Palmitic acid | C16H32O2 | 0.5 - 1 |
| Dihydroxystearic acid | C18H36O4 | 0.3 - 0.5 |
| Others | - | < 0.5 |
Table 1: Typical fatty acid composition of castor oil. The data highlights the dominance of ricinoleic acid.
Experimental Protocols
The study of (E)-12-Hydroxyoctadec-9-enoic acid in plant tissues would require robust analytical methods for its extraction, separation, and quantification. The following protocols are generally applicable to the analysis of hydroxy fatty acids from a plant matrix.
Extraction of Total Lipids
-
Tissue Homogenization: Freeze plant tissue (e.g., leaves, seeds, roots) in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Solvent Extraction: Transfer the powdered tissue to a glass tube and add a mixture of chloroform (B151607):methanol (2:1, v/v).
-
Phase Separation: Add 0.9% NaCl solution and vortex thoroughly. Centrifuge to separate the phases.
-
Lipid Recovery: The lower chloroform phase containing the total lipids is carefully collected.
-
Drying: The solvent is evaporated under a stream of nitrogen gas.
Saponification and Derivatization for GC-MS Analysis
-
Saponification: The dried lipid extract is hydrolyzed by refluxing with 0.5 M methanolic NaOH to release free fatty acids.
-
Methylation: The free fatty acids are then derivatized to their fatty acid methyl esters (FAMEs) using a methylating agent such as BF3-methanol.
-
Silylation: To improve volatility for gas chromatography, the hydroxyl group is derivatized using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Chromatographic Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying FAMEs. A non-polar capillary column is typically used. The mass spectrometer provides fragmentation patterns that can confirm the structure of the hydroxy fatty acid.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of underivatized hydroxy fatty acids. Reversed-phase chromatography with a C18 column is a common approach. Chiral chromatography can be employed to separate enantiomers.
Potential Signaling Pathways: A Hypothetical Outlook
In the absence of direct evidence for the signaling role of (E)-12-Hydroxyoctadec-9-enoic acid in plants, we can only speculate on its potential involvement based on the known functions of other oxylipins. Plant oxylipin signaling pathways are complex and interconnected, often involving cascades of enzymatic reactions and interactions with other hormone signaling networks.
If ricinelaidic acid were to have a signaling function, it could potentially involve:
-
Perception by a Receptor: A specific receptor, likely a protein, would be required to recognize and bind to the molecule.
-
Downstream Signaling Cascade: Binding to the receptor could trigger a phosphorylation cascade involving protein kinases.
-
Regulation of Gene Expression: This could lead to the activation or repression of transcription factors, ultimately altering the expression of target genes involved in specific physiological responses.
-
Cross-talk with Other Hormones: The pathway might interact with other known plant hormone signaling pathways, such as those for jasmonic acid, salicylic (B10762653) acid, or abscisic acid.
It is important to reiterate that this is a hypothetical framework, and experimental evidence is needed to determine if (E)-12-Hydroxyoctadec-9-enoic acid plays any signaling role in plants.
Conclusion and Future Directions
This technical guide has highlighted the significant disparity in our understanding of (E)-12-Hydroxyoctadec-9-enoic acid compared to its cis-isomer, ricinoleic acid, in the context of plant physiology. While the biosynthesis of ricinoleic acid is well-established, there is a notable absence of information regarding the natural occurrence, biosynthesis, and physiological function of ricinelaidic acid in plants.
The lack of research on this particular oxylipin presents a clear opportunity for future investigation. Key research questions that need to be addressed include:
-
Is (E)-12-Hydroxyoctadec-9-enoic acid naturally present in any plant species, and if so, at what concentrations?
-
Are there enzymatic pathways in plants capable of synthesizing ricinelaidic acid, either de novo or through the isomerization of ricinoleic acid?
-
Does exogenous application of (E)-12-Hydroxyoctadec-9-enoic acid elicit any physiological responses in plants, such as alterations in growth, development, or stress tolerance?
-
If a physiological role is identified, what are the underlying molecular mechanisms and signaling pathways?
Answering these questions will not only fill a significant gap in our knowledge of plant oxylipin biology but could also uncover novel signaling molecules and pathways with potential applications in agriculture and biotechnology. The analytical protocols outlined in this guide provide a solid foundation for initiating such studies.
References
An In-depth Technical Guide to 12-Hydroxyoctadecadienoic Acid (12-HODE) Signaling Pathways and Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxyoctadecadienoic acid (12-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. As a member of the hydroxyoctadecadienoic acid (HODE) family, 12-HODE is emerging as a significant signaling molecule involved in a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the core signaling pathways and molecular targets of 12-HODE, with a focus on its role as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. This document details the downstream effects of 12-HODE, presents quantitative data, and provides explicit experimental protocols for its study.
Core Signaling Pathway: PPARγ Activation
The primary and most well-documented signaling pathway for 12-HODE involves its function as a natural ligand for the nuclear receptor, peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a key regulator of adipogenesis, glucose metabolism, and inflammation.[1][2]
Upon entering the cell, 12-HODE, specifically the 12-(Z,E)-HODE isomer, directly binds to the ligand-binding domain (LBD) of PPARγ.[1][2] This binding event induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). The resulting 12-HODE-PPARγ-RXR complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This interaction recruits coactivator proteins and initiates the transcription of genes involved in various metabolic and anti-inflammatory processes.[1][3]
Figure 1: 12-HODE activates the PPARγ signaling pathway.
Molecular Targets of 12-HODE/PPARγ Signaling
Activation of PPARγ by 12-(Z,E)-HODE leads to the upregulation of a suite of genes primarily involved in adipocyte differentiation and glucose homeostasis.[1] Key target genes include:
-
aP2 (FABP4): Adipocyte fatty acid-binding protein 2, crucial for fatty acid uptake and transport in adipocytes.
-
C/EBPα: CCAAT/enhancer-binding protein alpha, a key transcription factor in adipogenesis.
-
Lpl: Lipoprotein lipase, an enzyme that hydrolyzes triglycerides in lipoproteins.
-
Adipoq (Adiponectin): A hormone secreted by adipose tissue that regulates glucose levels and fatty acid breakdown.
-
AdipoR1: Adiponectin receptor 1, which mediates the metabolic effects of adiponectin.
The upregulation of these genes suggests a role for 12-HODE in promoting adipocyte differentiation and improving insulin (B600854) sensitivity.[1]
Quantitative Data
The following table summarizes the quantitative data on the activation of PPARγ by 12-HODE isomers from a dual-luciferase reporter assay. The activity is presented as a fold change relative to a negative control (DMSO).[1]
| HODE Isomer | Concentration (µM) | PPARγ Activation (Fold Change) |
| 12-(S)-(Z,E)-HODE | 5 | ~1.5 |
| 10 | ~2.0 | |
| 30 | ~2.5 | |
| 12-(R)-(Z,E)-HODE | 5 | ~1.2 |
| 10 | ~1.5 | |
| 30 | ~1.8 | |
| Pioglitazone (Positive Control) | 1 | ~4.0-5.0 |
Data are approximated from graphical representations in the source literature and are intended for comparative purposes.[1]
Potential Signaling Pathways: GPR132 and TRPV1
While the PPARγ pathway is the most clearly defined for 12-HODE, related HODE isomers, such as 9-HODE and 13-HODE, have been shown to interact with other receptors, suggesting potential, yet unconfirmed, pathways for 12-HODE.
-
G Protein-Coupled Receptor 132 (GPR132/G2A): 9-HODE is a known agonist for GPR132, an orphan G protein-coupled receptor expressed in immune cells.[4][5] Activation of GPR132 by 9-HODE can lead to downstream signaling cascades involving protein kinase C (PKC) and sensitization of the TRPV1 channel.[6] Whether 12-HODE can also activate GPR132 remains to be experimentally validated.
-
Transient Receptor Potential Vanilloid 1 (TRPV1): 9-HODE and 13-HODE have been identified as endogenous agonists of the TRPV1 ion channel, a key mediator of pain and inflammation.[7][8] It is plausible that 12-HODE may also modulate TRPV1 activity, although direct evidence is currently lacking.
Experimental Protocols
Dual-Luciferase Reporter Assay for PPARγ Activation
This protocol details a method to quantify the agonist activity of 12-HODE on PPARγ.[1]
Figure 2: Experimental workflow for the PPARγ dual-luciferase reporter assay.
Materials:
-
HEK293T cells
-
PPARγ expression vector
-
PPRE-luciferase reporter vector
-
Renilla luciferase control vector
-
Transfection reagent
-
12-HODE
-
Pioglitazone (positive control)
-
DMSO (vehicle control)
-
Dual-luciferase assay kit
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture HEK293T cells in appropriate media. Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent.
-
Cell Treatment: After 24 hours, replace the medium and treat the cells with various concentrations of 12-HODE (e.g., 5, 10, 30 µM), a positive control (e.g., 1 µM Pioglitazone), and a negative control (DMSO).
-
Incubation: Incubate the treated cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold activation of PPARγ for each treatment relative to the negative control.
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) NMR for Ligand Binding
This NMR technique is used to confirm the direct binding of a ligand, such as 12-HODE, to a target protein like the PPARγ LBD.[1][9]
Principle: WaterLOGSY detects the transfer of magnetization from bulk water to the ligand via the protein. When a ligand binds to the protein, it receives magnetization from the protein, resulting in a positive NOE signal. Unbound ligands show a negative NOE.
Materials:
-
Purified PPARγ Ligand Binding Domain (LBD)
-
12-HODE
-
NMR buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare NMR samples containing the PPARγ LBD at a low micromolar concentration (e.g., 10-50 µM) and the ligand (12-HODE) at a higher concentration (e.g., 100-500 µM) in the NMR buffer. A control sample containing only the ligand should also be prepared.
-
NMR Data Acquisition: Acquire 1D ¹H NMR spectra using a WaterLOGSY pulse sequence. This involves selective irradiation of the water signal.
-
Data Analysis: Compare the spectra of the ligand in the presence and absence of the protein. A change in the sign of the ligand's NMR signals from negative (in the absence of protein) to positive (in the presence of protein) indicates binding.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is used to measure the change in expression of PPARγ target genes in response to 12-HODE treatment.[1][10]
Materials:
-
Cell line capable of differentiation (e.g., 3T3-L1 preadipocytes)
-
12-HODE
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument and reagents (e.g., SYBR Green)
-
Primers for target genes (aP2, C/EBPα, Lpl, Adipoq, AdipoR1) and a housekeeping gene (e.g., β-actin)
Procedure:
-
Cell Culture and Treatment: Culture 3T3-L1 cells and induce differentiation. Treat the differentiating cells with 12-(Z,E)-HODE (e.g., 30 µM) for a specified period (e.g., 4 days).
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells using a commercial kit. Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green chemistry with primers specific for the target and housekeeping genes.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the 12-HODE-treated samples to vehicle-treated controls.
Conclusion
12-HODE is a significant signaling lipid that primarily functions as an agonist for the nuclear receptor PPARγ. This interaction leads to the transcriptional regulation of genes involved in adipogenesis and glucose metabolism, highlighting a potential role for 12-HODE in metabolic diseases. While its effects on other potential targets like GPR132 and TRPV1 are currently speculative and based on the activity of other HODE isomers, the established 12-HODE-PPARγ axis provides a solid foundation for further research and potential therapeutic development. The experimental protocols provided in this guide offer robust methods for investigating the nuanced roles of 12-HODE in cellular signaling.
References
- 1. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The contribution of the endogenous TRPV1 ligands 9-HODE and 13-HODE to nociceptive processing and their role in peripheral inflammatory pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Heat generates oxidized linoleic acid metabolites that activate TRPV1 and produce pain in rodents [jci.org]
- 9. NMR waterLOGSY as An Assay in Drug Development Programmes for Detecting Protein-Ligand Interactions–NMR waterLOGSY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
An In-depth Technical Guide to 12-Hydroxy-9(E)-octadecenoic Acid (CAS Number: 82188-83-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxy-9(E)-octadecenoic acid, also known as ricinelaidic acid, is a trans-isomer of the more commonly known ricinoleic acid. While research on its biological activities is not as extensive as for its cis-counterpart, emerging evidence suggests its potential involvement in inflammatory processes and other cellular signaling pathways. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical properties, synthesis, known biological effects, and relevant experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields.
Chemical and Physical Properties
This compound is a monounsaturated fatty acid with a hydroxyl group at the 12th carbon and a trans double bond between carbons 9 and 10.[1][2][3] Its chemical structure and properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 82188-83-8 | [4] |
| Molecular Formula | C₁₈H₃₄O₃ | [4] |
| Molecular Weight | 298.46 g/mol | [4] |
| IUPAC Name | (9E,12R)-12-Hydroxyoctadec-9-enoic acid | [1] |
| Synonyms | Ricinelaidic acid, (+)-(R)-Ricinelaidic acid, (E)-12-Hydroxyoctadec-9-enoic acid | [1][2][3] |
| Physical State | Semisolid/Liquid | [5] |
| Melting Point | 39–43°C (crude), 51.0–51.5°C (purified) | [5] |
| Solubility | Soluble in hexane (B92381) and other organic solvents. | [5] |
Synthesis
This compound can be synthesized from its cis-isomer, ricinoleic acid, through a photochemical isomerization process.[5] Ricinoleic acid is the primary fatty acid component of castor oil.[6]
Experimental Protocol: Synthesis of Ricinelaidic Acid from Ricinoleic Acid
This protocol is adapted from a procedure published in Organic Syntheses.[5]
Materials:
-
Ricinoleic acid
-
Diphenyl disulfide
-
Hexane
-
Photochemical reactor with a medium-pressure mercury lamp (e.g., Philips HP(L) 250-W)
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Dissolve ricinoleic acid and a catalytic amount (e.g., 2 mol %) of diphenyl disulfide in hexane within a photochemical reactor.
-
Irradiate the solution with a medium-pressure mercury lamp for approximately 3 hours. The UV light facilitates the generation of phenylthiyl radicals from diphenyl disulfide, which in turn catalyzes the cis-trans isomerization of the double bond in ricinoleic acid.
-
After the irradiation is complete, remove the hexane solvent under reduced pressure using a rotary evaporator.
-
The resulting semisolid residue is crude ricinelaidic acid.
-
Recrystallize the crude product from hexane to obtain purified ricinelaidic acid.
Logical Workflow for Synthesis:
Biological Activity and Signaling Pathways
While direct research on this compound is limited, studies on its cis-isomer, ricinoleic acid, and other related hydroxy fatty acids provide insights into its potential biological roles.
Inflammatory Response
Studies on ricinoleic acid have demonstrated both pro- and anti-inflammatory properties.[6][7]
-
Pro-inflammatory Effects: Acute topical application of ricinoleic acid can induce inflammatory responses, such as edema and redness.[6][7]
-
Anti-inflammatory Effects: Conversely, repeated or subchronic application of ricinoleic acid has been shown to exert anti-inflammatory effects, reducing edema in experimental models.[6][7] This dual activity is similar to that of capsaicin (B1668287), suggesting a possible mechanism involving sensory neuropeptides.[6][7]
An isomeric mixture of hydroxy-octadecenoic acids, including a positional isomer of ricinelaidic acid (12-hydroxy-10E-octadecenoic acid), has been identified as a toxic component in Jatropha curcas kernel cake, causing inflammation, pulmonary hemorrhage, and other toxic effects in animal models.[8] This suggests that the position of the hydroxyl group and the double bond are critical for determining the specific biological activity.
Potential Signaling Pathways
-
Capsaicin-like Activity (via Ricinoleic Acid): The anti-inflammatory effects of ricinoleic acid are thought to be mediated through a mechanism similar to capsaicin, involving the modulation of sensory neuropeptides like substance P.[6][7][9] However, unlike capsaicin, ricinoleic acid does not produce a pungent or algesic (pain-inducing) effect.[7][9]
-
Peroxisome Proliferator-Activated Receptors (PPARs): While direct evidence for this compound as a PPAR agonist is lacking, other oxidized linoleic acid metabolites, including various hydroxyoctadecadienoic acid (HODE) isomers, have been shown to bind to and activate PPARs, particularly PPARγ and PPARα.[10] For instance, 9-oxo-10(E),12(E)-octadecadienoic acid, a compound found in tomatoes, is a potent PPARα agonist.[11][12] Given the structural similarity, it is plausible that this compound could also interact with PPARs, but this requires experimental validation.
Hypothesized Signaling Pathway Involvement:
Experimental Protocols
Quantification in Biological Samples
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of fatty acid metabolites in biological matrices.[11]
General Procedure:
-
Sample Preparation: Extract lipids from the biological sample (e.g., plasma, tissue homogenate) using a suitable organic solvent system (e.g., Folch or Bligh-Dyer method).
-
Solid-Phase Extraction (SPE): Purify the lipid extract using an SPE cartridge (e.g., C18) to remove interfering substances.
-
Derivatization (Optional): Derivatization can improve chromatographic separation and ionization efficiency.
-
LC Separation: Separate the fatty acid isomers using a suitable HPLC or UPLC column (e.g., a reverse-phase C18 column).
-
MS/MS Detection: Detect and quantify the analyte using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use a stable isotope-labeled internal standard for accurate quantification.
Workflow for LC-MS/MS Quantification:
In Vitro Assays for Biological Activity
PPAR Activation Assay (Luciferase Reporter Assay)
This assay is used to determine if a compound can activate PPARs.
General Procedure:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) that has been transiently transfected with:
-
An expression vector for the PPAR of interest (e.g., PPARα or PPARγ).
-
A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
-
Treatment: Treat the transfected cells with various concentrations of this compound or a known PPAR agonist (positive control).
-
Lysis and Luciferase Measurement: After an incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. An increase in normalized luciferase activity indicates PPAR activation.
Conclusion and Future Directions
This compound is a fatty acid with potential biological activities that are still largely unexplored. Based on the known effects of its cis-isomer, ricinoleic acid, and other related hydroxy fatty acids, future research should focus on:
-
Directly investigating its interaction with PPARs and other nuclear receptors.
-
Elucidating its specific role in inflammatory signaling pathways, including its effects on cytokine production and immune cell function.
-
Conducting comprehensive in vivo studies to determine its pharmacokinetic profile and potential therapeutic effects in models of inflammation and metabolic diseases.
-
Performing structure-activity relationship studies to understand how the stereochemistry of the hydroxyl group and the double bond influence its biological activity.
A deeper understanding of the biological functions of this compound may open new avenues for the development of novel therapeutic agents for a range of diseases.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. larodan.com [larodan.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pro- and anti-inflammatory actions of ricinoleic acid: similarities and differences with capsaicin [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanical signals activate p38 MAPK pathway-dependent reinforcement of actin via mechanosensitive HspB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antinociceptive activity of ricinoleic acid, a capsaicin-like compound devoid of pungent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 12-Hydroxy-9(E)-octadecenoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxy-9(E)-octadecenoic acid, also known as ricinelaidic acid, is the trans isomer of the more common ricinoleic acid. It is an 18-carbon unsaturated fatty acid distinguished by a hydroxyl group at the 12th carbon and a trans double bond between carbons 9 and 10. While its cis counterpart, ricinoleic acid, is the primary component of castor oil and has well-documented biological activities, the physical, chemical, and biological properties of the trans isomer are less extensively studied. This technical guide provides a comprehensive overview of this compound, consolidating its known physical and chemical properties, detailing experimental protocols for its synthesis, purification, and analysis, and exploring its biological significance and associated signaling pathways.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. It is important to distinguish these from its cis isomer, ricinoleic acid, as the stereochemistry of the double bond significantly influences these properties.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₄O₃ | [1][2] |
| Molecular Weight | 298.46 g/mol | [2] |
| IUPAC Name | (9E,12R)-12-Hydroxyoctadec-9-enoic acid | [3] |
| Synonyms | Ricinelaidic acid, (+)-(R)-Ricinelaidic acid, (E)-12-Hydroxyoctadec-9-enoic acid | [3][4] |
| CAS Number | 540-12-5 | [3] |
| Appearance | Semisolid (crude), Crystals (recrystallized) | [5] |
| Melting Point | 51.0–51.5 °C (recrystallized) | [5] |
| Boiling Point | 416.44 °C (estimated) | [6] |
| Solubility | Soluble in hexane (B92381) and other organic solvents. | [5] |
| InChI Key | WBHHMMIMDMUBKC-XLNAKTSKSA-N | [3] |
Experimental Protocols
I. Synthesis: Isomerization of Ricinoleic Acid
A common method for the synthesis of this compound is the isomerization of its cis isomer, ricinoleic acid, which is readily available from the hydrolysis of castor oil.
This method utilizes a photochemical reaction to induce cis-trans isomerization.
Materials:
-
Ricinoleic acid
-
Diphenyl disulfide
-
Hexane
-
Photochemical reactor with a medium-pressure mercury lamp (e.g., Philips HP(L) 250-W)
Procedure: [5]
-
Dissolve ricinoleic acid and 2 mol % of diphenyl disulfide in hexane within the photochemical reactor.
-
Irradiate the solution with the medium-pressure mercury lamp for approximately 3 hours.
-
After irradiation, remove the hexane under reduced pressure.
-
Recrystallize the resulting semisolid residue from hexane to yield crude ricinelaidic acid.
-
For higher purity, the mother liquor can be subjected to a second round of irradiation and recrystallization.
-
Further recrystallization from hexane can yield ricinelaidic acid with a melting point of 51.0–51.5°C.
Nitrous acid, generated in situ, can also be used to catalyze the cis-trans isomerization of oleic acid and its derivatives. While a specific protocol for ricinoleic acid is not detailed in the provided results, the general principles for oleic acid can be adapted.[7]
General Principle: The reaction involves treating the cis-fatty acid with a source of nitrous acid, such as sodium nitrite (B80452) and a mineral acid, in a suitable solvent. The reaction conditions (time, temperature, solvent) need to be optimized to achieve equilibrium isomerization while minimizing byproduct formation.[7]
II. Purification: Column Chromatography
Purification of the synthesized ricinelaidic acid can be achieved using silica (B1680970) gel column chromatography to separate it from any remaining starting material and byproducts.
Materials:
-
Crude ricinelaidic acid
-
Silica gel (60-120 mesh)
-
Solvent system (e.g., a gradient of hexane and ethyl acetate)
-
Chromatography column
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).
-
Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude ricinelaidic acid in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate (B1210297) in hexane).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure ricinelaidic acid and evaporate the solvent.
Caption: Workflow for the synthesis, purification, and analysis of this compound.
III. Analytical Methods
HPLC is a powerful technique for the separation and quantification of fatty acid isomers. For chiral separation of hydroxy fatty acids, a chiral stationary phase is required.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Reprosil Chiral-NR)[10]
General Mobile Phase for Isomer Separation: A mixture of n-hexane, isopropanol, and acetic acid is often used for the separation of hydroxy fatty acid isomers on a normal-phase column.[3] For chiral separations, the mobile phase will depend on the specific chiral column used.
Detection: UV detection at a wavelength appropriate for the chromophore. For α,β-unsaturated ketone derivatives, a wavelength of around 275 nm can be used.[3]
GC-MS is a highly sensitive method for the identification and quantification of fatty acids. Derivatization is necessary to increase the volatility of the analyte.
Derivatization Protocol (Methyl Ester and Trimethylsilyl (B98337) Ether): [4][11]
-
Methyl Esterification: Treat the fatty acid sample with a methylating agent, such as BF₃ in methanol, to convert the carboxylic acid to a methyl ester.
-
Silylation: Following esterification, treat the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl group to a trimethylsilyl (TMS) ether.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).[12]
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature and ramping up to a final temperature to ensure good separation of different fatty acid methyl esters.
-
Ionization: Electron Impact (EI) ionization is commonly used.
-
Detection: A mass spectrometer operating in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Biological Activity and Signaling Pathways
The biological activity of this compound is not as well-characterized as its cis-isomer, ricinoleic acid. The laxative effect of castor oil is primarily attributed to ricinoleic acid, which acts as a pro-drug and is hydrolyzed in the small intestine to release the active ricinoleic acid.[13][14]
Interaction with Prostanoid Receptors
Ricinoleic acid has been shown to exert its effects by activating the EP3 prostanoid receptor.[14][15][16] This activation leads to the contraction of intestinal and uterine smooth muscle cells.[14]
In contrast, studies comparing the effects of ricinoleic acid and its trans-isomer, ricinelaidic acid, on digestive motor activity have shown that the trans-isomer has little to no effect on either the small or large bowel.[1] One study on water and electrolyte absorption in vitro found that ricinelaidate had a similar or slightly lesser inhibitory effect compared to ricinoleate.[2] This suggests that the geometry of the double bond is critical for the full biological activity of this hydroxylated fatty acid, at least in the context of intestinal motility.
References
- 1. Effects of ricinoleic and oleic acids on the digestive contractile activity of the canine small and large bowel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of ricinoleic acid and structurally related fatty acids on the gastrointestinal tract. II. Effects on water and electrolyte absorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hrgc.eu [hrgc.eu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Cis-Trans isomerization of oleic acid by nitrous acid | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Stereoselective oxidation of regioisomeric octadecenoic acids by fatty acid dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journal-of-agroalimentary.ro [journal-of-agroalimentary.ro]
- 13. caringsunshine.com [caringsunshine.com]
- 14. Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Why is castor oil a laxative? – The Irish Times [irishtimes.com]
12-Hydroxy-9(E)-octadecenoic Acid (12-HOE): An In-depth Technical Guide for Researchers
An Overview of an Emerging Oxylipin in Cellular Signaling
This technical guide provides a comprehensive overview of 12-hydroxy-9(E)-octadecenoic acid (12-HOE), an oxylipin gaining attention in the fields of biochemistry, pharmacology, and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on the core aspects of 12-HOE, from its biochemical origins to its potential roles in health and disease.
Introduction to this compound
This compound (12-HOE) is an 18-carbon hydroxylated fatty acid. It is the trans isomer of the more commonly known ricinoleic acid (12-hydroxy-9(Z)-octadecenoic acid), which is the primary fatty acid in castor oil.[1][2] As an oxylipin, 12-HOE is a product of the oxidative metabolism of oleic acid and is implicated in a variety of biological processes. While research specifically focused on 12-HOE is still emerging, its structural similarity to other well-characterized oxylipins, such as other hydroxyoctadecenoic acids (HODEs), suggests its potential involvement in inflammatory signaling and cellular regulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₄O₃ | [3] |
| Molecular Weight | 298.46 g/mol | [3] |
| CAS Number | 82188-83-8 | [3] |
| Synonyms | (E)-12-Hydroxyoctadec-9-enoic acid, Ricinelaidic acid | [3][4] |
| Physical State | Ester product (commercially available) | [4] |
Putative Biosynthesis of 12-HOE
The precise enzymatic pathways leading to the synthesis of 12-HOE are not yet fully elucidated. However, based on the known metabolism of other polyunsaturated fatty acids, two primary enzymatic routes are likely involved: the lipoxygenase (LOX) and cytochrome P450 (CYP) pathways.
Lipoxygenase (LOX) Pathway: 12/15-lipoxygenases are known to metabolize omega-6 and omega-3 fatty acids to generate a variety of bioactive lipid metabolites.[5] These enzymes can introduce a hydroperoxy group into fatty acids, which is then reduced to a hydroxyl group. While the primary substrates for these enzymes are polyunsaturated fatty acids like linoleic and arachidonic acid, it is plausible that oleic acid could also be a substrate, leading to the formation of various positional isomers of hydroxyoctadecenoic acid. The formation of the trans double bond at the 9-position could potentially arise from isomerization of an intermediate or direct enzymatic action.
Cytochrome P450 (CYP) Pathway: CYP enzymes, particularly those of the epoxygenase and ω-hydroxylase families, are key in the metabolism of polyunsaturated fatty acids.[6][7] They can produce a range of epoxides and hydroxylated fatty acids. It is conceivable that a specific CYP isozyme could hydroxylate oleic acid at the C12 position, and subsequent enzymatic or non-enzymatic dehydration and rehydration reactions could lead to the formation of the 9(E) double bond.
Below is a diagram illustrating the putative biosynthetic pathways for 12-HOE.
Proposed Signaling Pathways
The signaling mechanisms of 12-HOE have not been directly investigated. However, based on the activities of structurally similar oxylipins, such as 9-HODE and 13-HODE, it is hypothesized that 12-HOE may exert its biological effects through interaction with specific cell surface and nuclear receptors.
G-Protein Coupled Receptors (GPCRs): The G-protein coupled receptor GPR132 (also known as G2A) has been identified as a receptor for certain hydroxy fatty acids, including 9-HODE.[3] Activation of GPR132 can lead to various downstream effects, including modulation of inflammatory responses and cell migration. It is plausible that 12-HOE could also act as a ligand for GPR132 or other related GPCRs.
Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation. Various fatty acids and their derivatives, including HODEs, are known to be endogenous ligands for PPARs. Activation of PPARs by oxylipins can lead to the transcriptional regulation of genes involved in fatty acid oxidation and anti-inflammatory pathways. The potential for 12-HOE to activate PPAR isoforms, particularly PPARα and PPARγ, warrants investigation.
The following diagram illustrates a proposed signaling pathway for 12-HOE.
References
- 1. pintorajs.vercel.app [pintorajs.vercel.app]
- 2. 12-Hydroxyoctadec-9-enoic acid | C18H34O3 | CID 8839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. researchgate.net [researchgate.net]
- 5. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 6. The Oxylipin Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New study identifies key protein driving inflammation with age | EurekAlert! [eurekalert.org]
Enzymatic Synthesis of 12-Hydroxy-9-octadecenoic Acid: A Technical Guide for Researchers
Introduction
12-Hydroxy-9-octadecenoic acid is a valuable hydroxy fatty acid (HFA) with significant applications in the chemical, pharmaceutical, and cosmetic industries. It exists as two geometric isomers: the naturally abundant cis isomer, 12-hydroxy-9(Z)-octadecenoic acid (ricinoleic acid), and the trans isomer, 12-hydroxy-9(E)-octadecenoic acid (ricinelaidic acid). Ricinoleic acid, the primary component of castor oil, serves as a key renewable feedstock for a variety of bio-based products.[1] The enzymatic synthesis of these compounds offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions.
This technical guide provides an in-depth overview of the core enzymatic methodologies for the synthesis of 12-hydroxy-9-octadecenoic acid. It is important to note that the vast majority of current research and established enzymatic protocols focus on the synthesis of the cis isomer (ricinoleic acid) due to its natural prevalence. Direct enzymatic synthesis or isomerization to the trans isomer is not yet a well-established field. Therefore, this guide will primarily detail the robust enzymatic routes to 12-hydroxy-9(Z)-octadecenoic acid and discuss the current landscape regarding its trans counterpart.
Enzymatic Synthesis of 12-Hydroxy-9(Z)-octadecenoic Acid (Ricinoleic Acid)
The most prominent and industrially relevant enzymatic method for producing ricinoleic acid is the hydrolysis of castor oil, which is rich in ricinolein (the triglyceride of ricinoleic acid).[2][3] This can be achieved through two primary biocatalytic approaches: lipase-catalyzed hydrolysis and whole-cell microbial conversion.
Lipase-Catalyzed Hydrolysis of Castor Oil
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are highly efficient enzymes for the hydrolysis of triglycerides into free fatty acids and glycerol. The use of lipases for castor oil hydrolysis is advantageous due to mild reaction conditions, high specificity, and reduced byproduct formation.[4][5] Both free and immobilized lipases from various microbial and animal sources have been successfully employed.
Quantitative Data on Lipase-Catalyzed Hydrolysis
| Enzyme Source | Form | Key Reaction Conditions | Hydrolysis/Conversion Rate | Reference |
| Lipozyme TL IM | Immobilized | 41.3°C, 8.9% enzyme load, 39.2 h, 40:1 water to oil molar ratio | 96.2 ± 1.5% | [6] |
| Candida rugosa lipase (B570770) | Free | 40°C, pH 7.72, 5.28 mg/g oil, 1 g/g oil buffer, 6 h | 65.5% | [7] |
| Porcine Pancreatic Lipase | Immobilized on celite | 50°C, pH 7-8, 3 h | Not specified, but effective | [8] |
| Pseudomonas sp. f-B-24 | Free | 40°C, 45 µg lipase/g substrate, 72 h | ~82% | [5] |
| Oat (Avena sativa) seeds | Crude lipase | Organic solvent, ambient temperature | ~90% | [6] |
Experimental Protocol: Lipase-Catalyzed Hydrolysis of Castor Oil
This protocol provides a general procedure for the laboratory-scale synthesis of ricinoleic acid from castor oil using a commercial immobilized lipase.
Materials:
-
Castor oil (high purity)
-
Immobilized lipase (e.g., Lipozyme TL IM or Novozym 435)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Hexane
-
Ethanol
-
Sodium hydroxide (B78521) (for titration)
-
Phenolphthalein indicator
-
Magnetic stirrer with heating capabilities
-
Reaction vessel (e.g., jacketed glass reactor)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, combine castor oil and phosphate buffer. The ratio of oil to buffer can be optimized, but a starting point of 1:1 (w/w) is common.
-
Enzyme Addition: Add the immobilized lipase to the mixture. The enzyme loading is a critical parameter and should be based on the manufacturer's recommendations or literature, typically ranging from 5-10% (w/w) of the oil.
-
Incubation: Stir the mixture at a constant speed (e.g., 200-300 rpm) to ensure adequate mixing of the phases. Maintain the optimal temperature for the chosen lipase (e.g., 40-50°C).
-
Monitoring the Reaction: The progress of the hydrolysis can be monitored by taking aliquots at regular intervals and determining the free fatty acid (FFA) content by titration with a standard NaOH solution.
-
Reaction Termination and Product Separation: Once the hydrolysis reaches the desired level (or a plateau), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused. Transfer the reaction mixture to a separatory funnel and allow the layers to separate. The upper layer is the fatty acid phase, and the lower aqueous layer contains glycerol.
-
Purification:
-
Wash the fatty acid layer with warm water to remove any remaining glycerol.
-
The solvent can be removed under reduced pressure using a rotary evaporator.
-
For higher purity, the resulting crude ricinoleic acid can be further purified by fractional distillation under vacuum.[9]
-
Analytical Characterization: The purity and identity of the synthesized ricinoleic acid can be confirmed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., methylation) and Fourier-Transform Infrared (FTIR) spectroscopy to identify the characteristic hydroxyl and carboxylic acid functional groups.
Microbial Conversion of Castor Oil
Certain microorganisms, particularly fungi, are capable of producing extracellular lipases that can hydrolyze castor oil to release ricinoleic acid. This one-pot fermentation process is a promising green alternative.
Quantitative Data on Microbial Conversion
| Microorganism | Culture Type | Key Parameters | Yield of Ricinoleic Acid | Reference |
| Aspergillus flavus BU22S | Batch Culture | Optimized medium, 72 h | 21.67 g/kg of total oil | [10] |
| Aspergillus flavus BU22S | Fed-Batch Culture | Optimized medium | 46.77 g/kg of total oil | [10] |
Experimental Protocol: Microbial Conversion of Castor Oil
This protocol outlines a general procedure for the production of ricinoleic acid using a fungal strain.
Materials:
-
Fungal strain known for lipase production (e.g., Aspergillus flavus)
-
Growth medium (e.g., Potato Dextrose Broth or a custom medium containing castor oil as an inducer)
-
Castor oil
-
Shaking incubator
-
Centrifuge
-
Solvents for extraction (e.g., ethyl acetate)
-
Analytical equipment (GC-MS, HPLC)
Procedure:
-
Inoculum Preparation: Grow the fungal strain in a suitable liquid medium to obtain a sufficient amount of biomass for inoculation.
-
Fermentation: In a sterile fermentation medium containing castor oil as the primary carbon source and lipase inducer, inoculate with the prepared fungal culture. Other nutrients such as glucose and mineral salts may be required for optimal growth and enzyme production.
-
Incubation: Incubate the culture in a shaking incubator at the optimal temperature and agitation speed for the specific microorganism.
-
Monitoring: Monitor the pH, biomass, and ricinoleic acid concentration in the medium over time.
-
Harvesting and Extraction: After the desired incubation period, harvest the culture broth. Separate the biomass from the supernatant by centrifugation or filtration. The ricinoleic acid can be extracted from the supernatant using a suitable organic solvent.
-
Purification and Analysis: The extracted product can be purified and analyzed using the methods described in the lipase-catalyzed hydrolysis section.
Enzymatic Pathways and Workflows
The enzymatic synthesis of ricinoleic acid from castor oil is a straightforward process, primarily involving the hydrolysis of the triglyceride.
Caption: Overall workflow for the enzymatic synthesis of ricinoleic acid.
Caption: Stepwise hydrolysis of triricinolein by lipase.
Potential Routes to this compound (Ricinelaidic Acid)
As of the current body of scientific literature, there are no well-established, direct enzymatic methods for the synthesis of this compound. The enzymes responsible for ricinoleic acid biosynthesis in castor beans, oleate (B1233923) Δ12-hydroxylases, produce the cis isomer.[11]
The conversion of the cis double bond at the 9th position to a trans double bond typically requires chemical isomerization methods, often involving catalysts such as selenium or nitrous acid, which are outside the scope of enzymatic synthesis.
Future research in this area could explore:
-
Discovery of novel isomerases: Screening microbial sources for enzymes capable of cis-trans isomerization of fatty acids.
-
Protein engineering: Modifying existing enzymes, such as fatty acid hydratases or desaturases, to catalyze the formation of the trans isomer.
-
Chemo-enzymatic approaches: Combining enzymatic synthesis of ricinoleic acid with a subsequent, milder chemical isomerization step.[4][12]
Other Relevant Enzymatic Transformations
While not directly producing this compound, other classes of enzymes are relevant in the broader context of hydroxy fatty acid synthesis and may offer future pathways for novel HFA production.
-
Oleate Hydratases: These enzymes catalyze the addition of water to the double bond of oleic acid to produce 10-hydroxystearic acid.[13][14] They are highly regio- and stereospecific.[14] Further research could explore engineering these enzymes to act on different substrates or to produce different positional isomers of hydroxy fatty acids.
-
Lipoxygenases (LOXs): LOXs catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxy fatty acids, which can then be reduced to hydroxy fatty acids.[15] While typically acting on linoleic or arachidonic acid, engineered LOXs could potentially be developed to hydroxylate oleic acid at the 12th position.
Conclusion
The enzymatic synthesis of 12-hydroxy-9(Z)-octadecenoic acid (ricinoleic acid) is a well-developed and industrially viable process, primarily relying on the lipase-catalyzed hydrolysis of castor oil and microbial fermentation. These methods offer environmentally friendly and highly selective routes to this valuable hydroxy fatty acid. In contrast, the direct enzymatic synthesis of the trans isomer, this compound, remains an underexplored area, presenting an opportunity for future research and development in the field of biocatalysis. The continued exploration of novel enzymes and the application of protein engineering will be crucial in expanding the portfolio of enzymatically synthesized hydroxy fatty acids for various industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Ricinoleic acid - Wikipedia [en.wikipedia.org]
- 3. LIPID MAPS [lipidmaps.org]
- 4. Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Engineering Yarrowia lipolytica for sustainable ricinoleic acid production: A pathway to free fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.wur.nl [research.wur.nl]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Production of ricinoleic acid from castor oil by immobilised lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ricinoleic acid - Sciencemadness Wiki [sciencemadness.org]
- 10. Enzymic synthesis of ricinoleic acid by extracts of developing Ricinus communis L. seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Studies of the Enzymic Synthesis of Ricinoleic Acid by Developing Castor Beans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 13. Enzymatic Synthesis of Ricinoleyl Hydroxamic Acid Based on Commercial Castor Oil, Cytotoxicity Properties and Application as a New Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US9228212B2 - Method for producing ricinoleic acid ester by selective enzymatic transesterification - Google Patents [patents.google.com]
- 15. Selective Production of 9R-Hydroxy-10E,12Z,15Z-Octadecatrienoic Acid from α-Linolenic Acid in Perilla Seed Oil Hydrolyzate by a Lipoxygenase from Nostoc Sp. SAG 25.82 | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for the Quantification of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxy-9(E)-octadecenoic acid (12-HOE) is an oxidized linoleic acid metabolite (oxylipin) that plays a significant role in various physiological and pathological processes, including inflammation and cell signaling. Accurate and robust quantification of 12-HOE in biological matrices is crucial for understanding its biological function and for the development of novel therapeutics. These application notes provide detailed protocols for the quantification of 12-HOE using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, the potential application of Enzyme-Linked Immunosorbent Assay (ELISA) is discussed.
Quantitative Data Summary
The following table summarizes quantitative data for hydroxyoctadecadienoic acids (HODEs), including isomers of 12-HOE, in various biological matrices. It is important to note that specific quantitative data for this compound can vary significantly depending on the biological matrix, species, and physiological or pathological state. The presented data is a compilation from various studies on HODEs and should serve as a reference range.
| Analytical Method | Biological Matrix | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Concentration Range |
| LC-MS/MS | Human Plasma | 9-HODE, 13-HODE | - | 9.7–35.9 nmol/L[1] | 57.8 - 123.2 nmol/L |
| LC-MS/MS | Human Plasma | 43 Lipid Mediators | - | - | Broad Range |
| GC-MS | Rat Plasma & Tissues | Chrysophanol | 0.4 ng/mL (plasma), 5.0 ng/g (tissue) | 0.005 µg/mL (plasma), 0.04 µg/g (tissue) | - |
| HPLC-ELSD | PEG-60 Hydrogenated Castor Oil | 12-hydroxystearic acid | 1.1 µg/mL | 3.2 µg/mL | 119.1–1190.7 μg·mL⁻¹ |
| ELISA | Human Plasma/Serum | 12(S)-HETE | 0.32 ng/mL[2] | ~0.5 ng/mL[2] | 0.091-200 ng/mL[2] |
| ELISA | Human Plasma/Serum/Tissue | 9-HODE | - | - | - |
Signaling Pathways and Experimental Workflow
Signaling Pathway of 12-Hydroxyoctadecenoic Acids
Hydroxyoctadecenoic acids (HODEs), including 12-HOE, are known to be involved in various signaling pathways that modulate cellular responses such as inflammation, proliferation, and migration. While the specific signaling cascade for 12-HOE is an active area of research, it is known to share pathways with other well-characterized HODEs. The following diagram illustrates a representative signaling pathway.
Caption: Representative signaling pathway of 12-Hydroxyoctadecenoic acid (12-HOE).
General Experimental Workflow for 12-HOE Quantification
The quantification of 12-HOE from biological samples involves several key steps, from sample collection to data analysis. The following diagram outlines a typical workflow.
Caption: General experimental workflow for the quantification of 12-HOE.
Experimental Protocols
Protocol 1: Quantification of 12-HOE by LC-MS/MS
This protocol describes a method for the sensitive and selective quantification of 12-HOE in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents
-
This compound standard
-
Deuterated 12-HOE internal standard (e.g., 12-HODE-d4)
-
HPLC-grade methanol (B129727), acetonitrile (B52724), water, and formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. Sample Preparation (Solid-Phase Extraction)
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the deuterated internal standard solution (concentration to be optimized based on instrument sensitivity). Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 1% formic acid. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute 12-HOE with 1 mL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
3. LC-MS/MS Parameters
-
LC System: A UHPLC system is recommended for optimal separation.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both 12-HOE and its deuterated internal standard. These transitions need to be optimized for the specific instrument.
4. Data Analysis
-
Construct a calibration curve using a series of known concentrations of the 12-HOE standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of 12-HOE in the samples by interpolating from the calibration curve.
Protocol 2: Quantification of 12-HOE by GC-MS
This protocol outlines a method for the quantification of 12-HOE in tissues using Gas Chromatography-Mass Spectrometry (GC-MS), which requires a derivatization step.
1. Materials and Reagents
-
This compound standard
-
Deuterated 12-HOE internal standard
-
GC-grade hexane, methanol, chloroform
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous sodium sulfate (B86663)
-
Tissue homogenizer
-
Vortex mixer, Centrifuge, Nitrogen evaporator
2. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
Tissue Homogenization: Homogenize a known weight of tissue (e.g., 50-100 mg) in a chloroform:methanol (2:1, v/v) solution.
-
Internal Standard Spiking: Add the deuterated internal standard to the homogenate.
-
Lipid Extraction (Folch Method):
-
Add water to the homogenate to achieve a final chloroform:methanol:water ratio of 8:4:3.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
Drying: Pass the organic phase through a column of anhydrous sodium sulfate to remove any residual water. Evaporate the solvent under nitrogen.
-
Saponification (Optional, for total 12-HOE): To measure both free and esterified 12-HOE, the lipid extract can be saponified with methanolic NaOH before proceeding.
-
Derivatization:
-
To the dried lipid extract, add 50 µL of pyridine (B92270) and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30-60 minutes.
-
Cool to room temperature before GC-MS analysis.
-
3. GC-MS Parameters
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to around 300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Scan Mode: Selected Ion Monitoring (SIM) mode is recommended for quantitative analysis, monitoring characteristic ions of the derivatized 12-HOE and its internal standard.
4. Data Analysis
-
Similar to the LC-MS/MS method, create a calibration curve using derivatized standards.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of 12-HOE in the samples from the calibration curve.
Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)
Currently, a commercially available ELISA kit specifically for this compound has not been identified. However, ELISA kits are available for structurally similar compounds such as 12(S)-HETE and 9-HODE.[2][3][4] These kits are typically competitive immunoassays.
Principle of a Competitive ELISA
-
A microplate is pre-coated with an antibody specific to the target analyte.
-
The sample containing the analyte and a fixed amount of enzyme-conjugated analyte (tracer) are added to the wells.
-
The analyte in the sample competes with the tracer for binding to the antibody.
-
After an incubation period, the unbound components are washed away.
-
A substrate is added, which reacts with the enzyme on the bound tracer to produce a colorimetric signal.
-
The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Considerations for Using a Related ELISA Kit
-
Cross-reactivity: It is crucial to validate the cross-reactivity of the antibody in the kit with 12-HOE. The structural similarity might lead to some degree of cross-reactivity, but this must be quantified to ensure the accuracy of the results.
-
Method Validation: If a related kit is used, a thorough method validation, including specificity, precision, accuracy, and linearity with 12-HOE standards, is essential.
Conclusion
References
Application Note: Quantitative Analysis of 12-Hydroxy-9(E)-octadecenoic Acid in Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
12-Hydroxy-9(E)-octadecenoic acid (12-HOE) is an oxidized metabolite of oleic acid, a monounsaturated fatty acid. As an oxylipin, 12-HOE is part of a class of lipid mediators involved in a wide range of biological processes. Related hydroxy fatty acids, such as metabolites of linoleic acid (e.g., 9-HODE and 13-HODE), are recognized as important biomarkers for oxidative stress and are implicated in various physiological and pathological conditions, including inflammation, atherosclerosis, and cancer.[1] Given the biological significance of this class of molecules, a robust, sensitive, and specific analytical method is crucial for accurately quantifying 12-HOE in biological matrices like plasma.
This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of 12-HOE in plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and utilizes an isotopically labeled internal standard for accurate quantification. The method is suitable for clinical research and preclinical studies investigating the role of 12-HOE in various disease states.
Experimental Protocols
Materials and Reagents
-
Standards: this compound, 12-HOE-d4 (internal standard)
-
Solvents: HPLC-grade hexane (B92381), methanol, acetonitrile, isopropanol, and water.[2][3]
-
Reagents: Formic acid, acetic acid, butylated hydroxytoluene (BHT).[2][4]
-
Plasma: Human or animal plasma collected in EDTA or heparin tubes, stored at -80°C.[1]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for extracting oxidized fatty acids from plasma.[5]
-
Thaw frozen plasma samples on ice to prevent degradation.
-
Aliquot 200 µL of plasma into a clean borosilicate glass test tube.
-
Add 10 µL of the internal standard (12-HOE-d4) working solution.
-
Add 1.0 mL of a solution containing 10% v/v acetic acid in a mixture of water/2-propanol/hexane (2/20/30, v/v/v).[5]
-
Vortex the mixture briefly.
-
Add 2.0 mL of hexane to the tube.
-
Cap the tube and vortex vigorously for 3 minutes to ensure thorough extraction.
-
Centrifuge the sample at 2000 × g for 5 minutes at room temperature to separate the aqueous and organic phases.[5]
-
Carefully transfer the upper organic layer (hexane) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 methanol/water) for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC or HPLC system (e.g., Agilent 1290 Infinity LC, Waters ACQUITY UPLC).[3][6][7]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX 6500+, Waters XEVO TQD).[6][7]
-
Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.[8]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[6][9] |
| Mobile Phase A | 0.1% Formic Acid in Water[9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[8] |
| Gradient | 0-1 min, 30% B; 1-8 min, 30-95% B; 8-9 min, 95% B; 9.1-12 min, 30% B |
| Flow Rate | 0.3 mL/min[10] |
| Injection Volume | 5 µL[7] |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | ESI Negative |
| MRM Transition (12-HOE) | m/z 295.2 → 171.1 (Quantifier), 295.2 → 115.1 (Qualifier) |
| MRM Transition (12-HOE-d4) | m/z 299.2 → 175.1 |
| IonSpray Voltage | -4500 V |
| Temperature | 500°C[11] |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | 7 (arbitrary units)[11] |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
Note: MRM transitions are predictive for 12-HOE based on the fragmentation patterns of similar HODE isomers.[2][5] Specific transitions should be optimized by infusing the pure standard.
Data Presentation and Method Validation
The analytical method was validated according to established bioanalytical guidelines, assessing linearity, precision, accuracy, recovery, and sensitivity.[7][12]
Linearity and Sensitivity
Calibration curves were prepared by spiking blank plasma with known concentrations of 12-HOE. The method demonstrated excellent linearity over the specified concentration range.
Table 3: Linearity and Limits of Detection/Quantitation
| Parameter | Result |
| Calibration Range | 1 - 1,000 ng/mL[12] |
| Correlation Coefficient (r²) | > 0.995[12] |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL[12] |
The LLOQ is defined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable precision and accuracy.[5]
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
Table 4: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%RE) |
| Low (LQC) | 2 | < 9.2% | < ±12.7% | < 8.5% | < ±10.5% |
| Medium (MQC) | 400 | < 5.1% | < ±8.3% | < 6.4% | < ±7.9% |
| High (HQC) | 800 | < 3.5% | < ±6.1% | < 4.8% | < ±5.3% |
Data are representative values based on typical method validation results for similar analytes.[12] Acceptance criteria are typically <%15 for precision (CV) and within ±15% for accuracy (RE), except for the LLOQ, which is <%20 and ±20%.
Recovery
The efficiency of the extraction process was determined by comparing the analyte response in pre-spiked plasma samples to that in post-spiked samples.
Table 5: Extraction Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low (LQC) | 2 | 85.4% | 91.4% |
| Medium (MQC) | 400 | 91.2% | 95.6% |
| High (HQC) | 800 | 89.6% | 93.8% |
Data are representative values based on typical method validation results.[10][12] Recovery and matrix effects should be consistent and reproducible.
Visualizations
Experimental Workflow
The overall workflow from sample collection to final data analysis is outlined below.
Caption: LC-MS/MS experimental workflow for 12-HOE analysis in plasma.
Potential Signaling Pathway of 12-HOE
12-HOE is formed from oleic acid via enzymatic or non-enzymatic oxidation. Like related HODEs, it may act as a signaling molecule by activating nuclear receptors such as PPARs (Peroxisome Proliferator-Activated Receptors).[1]
Caption: Proposed signaling pathway for 12-HOE via PPARγ activation.
Conclusion
This application note presents a sensitive, specific, and reliable LC-MS/MS method for the quantification of this compound in plasma. The protocol, featuring a simple liquid-liquid extraction and rapid chromatographic separation, is well-suited for high-throughput analysis in both research and clinical settings. The comprehensive validation demonstrates that the method meets the requirements for bioanalytical applications, enabling researchers to accurately measure 12-HOE and further investigate its role as a potential biomarker in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of an LC-MS/MS Method for Quantification of the Novel Antibacterial Candidate DA-7010 in Plasma and Application to a Preclinical Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 12-Hydroxy-9(E)-octadecenoic Acid from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and quantification of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) from biological tissue samples. 12-HOE is a bioactive lipid mediator, and its accurate quantification is crucial for understanding its role in various physiological and pathological processes. The following protocols are designed to ensure high recovery and reproducibility for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Introduction
This compound (12-HOE) is an oxidized linoleic acid metabolite (OXLAM) that belongs to the class of hydroxy-octadecenoic acids (HODEs). These molecules are increasingly recognized for their involvement in a range of biological processes, including inflammation, cell signaling, and the regulation of ion channels. The transient nature and typically low concentrations of these lipid mediators in tissues necessitate robust and sensitive analytical methods for their accurate measurement.
This document outlines a detailed workflow for the extraction of 12-HOE from tissue samples, encompassing sample homogenization, lipid extraction, and sample clean-up using solid-phase extraction (SPE), followed by analysis using LC-MS.
Data Presentation: Quantitative Levels of 12-Hydroxy-Eicosatetraenoic Acid (12-HETE), a Close Analog of 12-HOE, in Various Biological Samples
While specific quantitative data for 12-HOE across a wide range of tissues is not extensively documented, data for the structurally and functionally similar 12-hydroxyeicosatetraenoic acid (12-HETE) can provide a valuable reference for expected concentration ranges.
| Biological Matrix | Species | Condition | Concentration |
| Brain Microvessels | Rat | In vitro incubation | 1.0 µg/mg of protein[1] |
| Rabbit | In vitro incubation | 0.25 µg/mg of protein[1] | |
| Platelets | Human | Normotensive (Basal) | 0.64 ± 0.13 ng/10⁶ platelets[2] |
| Human | Hypertensive (Basal) | 3.56 ± 1.22 ng/10⁶ platelets[2] | |
| Urine | Human | Normotensive | 17.1 ± 3.14 ng/mg creatinine[2] |
| Human | Hypertensive | 36.8 ± 7.24 ng/mg creatinine[2] | |
| Blood | Human | Normal | 0.0526 ± 0.0944 µM[3] |
| Prostate Tissue | Human | Cancerous | >9-fold higher than normal tissue[4] |
Experimental Workflow for 12-HOE Extraction and Analysis
Caption: Experimental workflow for the extraction and analysis of 12-HOE.
Experimental Protocols
Protocol 1: Tissue Homogenization and Lipid Extraction
This protocol is adapted for the extraction of lipophilic compounds from tissue samples.
Materials:
-
Frozen tissue sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
Antioxidant solution (e.g., butylated hydroxytoluene, BHT, 0.05% w/v in ethanol)
-
Internal standard (e.g., deuterated 12-HODE)
-
Chloroform (B151607)/Methanol mixture (2:1, v/v)
-
0.9% NaCl solution
-
Homogenizer (e.g., bead beater or Potter-Elvehjem homogenizer)
-
Centrifuge capable of 2,000 x g and 4°C
-
Glass centrifuge tubes
-
Nitrogen evaporator
Procedure:
-
Weigh the frozen tissue sample (typically 50-100 mg).
-
To a glass homogenizing tube, add the tissue, 1 mL of ice-cold PBS, and 10 µL of antioxidant solution.
-
Add a known amount of internal standard to the sample for quantification.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Transfer the homogenate to a glass centrifuge tube.
-
Add 5 mL of the chloroform/methanol (2:1) mixture to the homogenate.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 1 mL of 0.9% NaCl solution, vortex for 30 seconds, and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.
-
To maximize recovery, re-extract the upper aqueous phase and the protein interface with another 2 mL of the chloroform phase, vortex, centrifuge, and combine the lower organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol is for the purification of the lipid extract to remove interfering substances before LC-MS analysis.
Materials:
-
SPE cartridges (e.g., C18, 100 mg)
-
SPE vacuum manifold
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Formic acid
Procedure:
-
Reconstitution: Reconstitute the dried lipid extract from Protocol 1 in 1 mL of methanol.
-
Cartridge Conditioning:
-
Place the C18 SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 3 mL of ethyl acetate.
-
Wash with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Acidify the reconstituted sample with 2 µL of formic acid.
-
Load the sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent slowly (approximately 1 drop per second).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar impurities.
-
Wash the cartridge with 3 mL of hexane to remove nonpolar, interfering lipids.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the 12-HOE and other HODEs with 3 mL of ethyl acetate.
-
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of 12-HOE. Specific parameters may need to be optimized for the instrument used.
Materials:
-
Dried, purified sample extract from Protocol 2
-
Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
-
LC column (e.g., C18, 2.1 x 100 mm, 1.8 µm)
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Reconstitution: Reconstitute the dried eluate in 100 µL of 50:50 methanol/water.
-
LC Separation:
-
Inject 5-10 µL of the reconstituted sample onto the LC column.
-
Use a gradient elution to separate the analytes. A typical gradient might be:
-
0-2 min: 30% B
-
2-15 min: Ramp to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 30% B
-
18.1-25 min: Re-equilibrate at 30% B
-
-
The flow rate is typically 0.2-0.4 mL/min.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for 12-HOE is m/z 295.2. Product ions for fragmentation can be optimized but are typically around m/z 171.1 and 195.1.
-
Monitor the specific MRM transition for the internal standard.
-
-
Quantification:
-
Generate a calibration curve using a series of known concentrations of a 12-HOE analytical standard with a fixed amount of the internal standard.
-
Calculate the concentration of 12-HOE in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Signaling Pathway of 12-HETE (as a proxy for 12-HOE)
12-HOE is structurally similar to 12-HETE, a well-studied lipid mediator. The signaling pathways of 12-HETE can therefore provide a likely model for the biological actions of 12-HOE. 12-HETE is known to exert its effects through G-protein coupled receptors, such as GPR31, leading to the activation of several downstream signaling cascades.
Caption: Representative signaling pathway of 12-HETE, a close analog of 12-HOE.
References
- 1. Brain 12-HETE formation in different species, brain regions, and in brain microvessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Human Metabolome Database: Showing metabocard for 12-HETE (HMDB0006111) [hmdb.ca]
- 4. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
Application Note: Protocol for Derivatization of 12-Hydroxy-9(E)-octadecenoic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxy-9(E)-octadecenoic acid (12-HOE) is a hydroxylated fatty acid that plays a role in various physiological and pathological processes, including inflammation and oxidative stress. Accurate and sensitive quantification of 12-HOE in biological matrices is crucial for understanding its function and for the development of novel therapeutics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, the polar nature and low volatility of 12-HOE necessitate a derivatization step to enable its analysis by GC-MS. This application note provides detailed protocols for two common derivatization methods: silylation and esterification (methylation), followed by GC-MS analysis.
Biological Context: 12-HOE in Oxidative Stress and Signaling
12-HOE is a product of lipid peroxidation, a process where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes. This process is implicated in a variety of diseases. Some hydroxy fatty acids are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. The activation of PPARs by specific lipids can initiate a signaling cascade that modulates inflammatory responses.
Figure 1: Potential role of 12-HOE in oxidative stress and signaling.
Derivatization Strategies
To enhance the volatility and thermal stability of 12-HOE for GC-MS analysis, two primary derivatization methods are employed:
-
Silylation: This method targets both the hydroxyl and carboxylic acid functional groups, replacing the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This is a comprehensive derivatization approach.
-
Esterification (Methylation): This method specifically targets the carboxylic acid group, converting it into a methyl ester (Fatty Acid Methyl Ester or FAME). The hydroxyl group can then be subsequently silylated if desired.
Experimental Protocols
Protocol 1: Silylation of 12-HOE
This protocol describes the conversion of both the hydroxyl and carboxylic acid groups of 12-HOE to their TMS derivatives.
Materials:
-
12-HOE standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or acetonitrile
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Place 1-100 µg of the 12-HOE standard or the dried sample extract into a reaction vial. Ensure the sample is completely dry by evaporating any solvent under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of anhydrous pyridine to the dried sample to ensure it is fully dissolved.
-
Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 1 hour to ensure complete derivatization.[1]
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
Protocol 2: Two-Step Esterification and Silylation of 12-HOE
This protocol first converts the carboxylic acid to a methyl ester, followed by silylation of the hydroxyl group.
Materials:
-
12-HOE standard or dried sample extract
-
Boron trifluoride-methanol solution (14% BF3 in methanol)
-
Hexane (B92381) (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
BSTFA with 1% TMCS
-
Anhydrous pyridine or acetonitrile
-
Reaction vials, heating block, nitrogen gas supply
Procedure:
Step 1: Esterification
-
Sample Preparation: Place 1-25 mg of the 12-HOE standard or dried extract into a reaction vial.[2]
-
Reagent Addition: Add 2 mL of 14% BF3-methanol solution to the vial.[2]
-
Reaction: Tightly cap the vial and heat at 60°C for 10 minutes.
-
Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex thoroughly to extract the fatty acid methyl ester (FAME) into the hexane layer.
-
Isolation: Allow the layers to separate. Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Drying: Evaporate the hexane under a gentle stream of nitrogen to obtain the 12-HOE methyl ester.
Step 2: Silylation
-
Re-dissolving: Add 50 µL of anhydrous pyridine to the dried 12-HOE methyl ester.
-
Derivatization: Add 50 µL of BSTFA with 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Analysis: Cool to room temperature. The sample is now ready for GC-MS analysis.
References
Application Notes and Protocols: 12-Hydroxy-9(E)-octadecenoic Acid and its Analogs as Disease Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the emerging role of 12-hydroxy-fatty acids as potential biomarkers in various disease states, including cancer, inflammatory disorders, and metabolic syndrome. While the primary focus of this document is on 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) , it is important to note that a significant body of the current research has been conducted on a closely related and structurally similar molecule, 12-hydroxyeicosatetraenoic acid (12-HETE) . 12-HETE is a well-characterized product of the 12-lipoxygenase (12-LOX) pathway and has been extensively implicated in disease pathogenesis. Given the structural similarity and shared biosynthetic pathways, the insights gained from 12-HETE research are highly relevant and provide a strong foundation for investigating 12-HOE as a biomarker. This document will present data and protocols primarily centered on 12-HETE, while also incorporating available information on 12-HOE and other related hydroxyoctadecenoic acids.
12-Hydroxy-Fatty Acids in Disease
Cancer
The 12-LOX pathway and its product, 12-HETE, are significantly implicated in cancer progression.[1][2] Elevated levels of 12-HETE have been associated with increased tumor cell proliferation, adhesion, migration, invasion, and angiogenesis, all critical steps in cancer metastasis.[1][2] The pro-metastatic effects of 12(S)-HETE are mediated, in part, through its interaction with the G-protein coupled receptor, GPR31.[3][4] This interaction triggers downstream signaling cascades, including the NF-κB, MAPK/ERK, and PI3K/Akt pathways, which promote cancer cell survival and motility.[1][5]
Inflammatory Diseases: Rheumatoid Arthritis
In inflammatory conditions such as rheumatoid arthritis (RA), lipid mediators play a crucial role in the pathogenesis.[6] While research on the specific role of 12-HOE in RA is limited, studies have shown that the concentration of the related molecule, 12-HETE, is significantly elevated in the synovial fluid of patients with severe RA compared to those with osteoarthritis.[6] This suggests that the 12-LOX pathway is activated in the inflamed joints of RA patients and that its products, including potentially 12-HOE, could serve as biomarkers for disease activity.
Metabolic Syndrome and Diabetes
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Emerging evidence suggests a link between lipoxygenase pathway metabolites and metabolic dysregulation. For instance, studies have indicated that 12-HETE levels are associated with HbA1c, a marker of long-term glycemic control, in the context of metabolic disorders in pregnancy.[7] In the context of diabetes, 12(S)-HETE has been shown to reduce insulin (B600854) secretion and decrease the viability of pancreatic β-cells.[8] These findings highlight the potential of 12-hydroxy fatty acids as biomarkers for metabolic disturbances.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the levels of 12-HETE in various biological samples from patients with different diseases. It is important to note that these values can vary depending on the analytical method, patient population, and sample type.
Table 1: 12(S)-HETE Levels in Cancer
| Cancer Type | Sample Type | Patient Group | 12(S)-HETE Concentration | Reference |
| Ovarian Cancer | Ovarian cancer cells | Treated with 1 µM 12-HETE | Increased phosphorylation of NF-κB p65 subunit | [5] |
| Prostate Cancer | PC3 cell line | N/A | High-affinity binding to GPR31 (Kd = 4.8 nM) | [3] |
Table 2: 12-HETE Levels in Inflammatory Conditions
| Condition | Sample Type | Patient Group | 12-HETE Concentration | Reference |
| Rheumatoid Arthritis | Synovial Fluid | Severe RA Patients | Significantly higher than in severe Osteoarthritis patients | [6] |
| Atopic Dermatitis (murine model) | Plasma, Skin, Spleen, Lymph Nodes | Atopic Dermatitis Mice | Levels measured and quantified | [9] |
Table 3: 12-HETE Levels in Human Plasma/Serum (General)
| Sample Type | Analyte | Concentration | Reference |
| Human Serum | 12(S)-HETE | 1,849 ± 308 ng/ml | [10] |
| Human Serum | 12(R)-HETE | 11.16 ± 2 ng/ml | [10] |
| Human Plasma | 12(R)-HETE (after zymosan stimulation) | 2.11 ± 0.2 ng/ml | [10] |
Experimental Protocols
Quantification of 12-Hydroxy-Fatty Acids by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of 12-HOE and 12-HETE from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample (e.g., plasma, serum, synovial fluid, cell lysate)
-
Internal Standard (e.g., 12(S)-HETE-d8)
-
Methanol (B129727), Acetonitrile, Water, Acetic Acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
To 100 µL of the sample, add 5 µL of the internal standard solution.
-
Add 300 µL of cold methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a C18 column with a gradient elution of methanol and water containing 0.1% formic acid.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor and product ion transitions for 12-HOE and 12-HETE should be optimized based on the instrument. For 12-HETE, a common transition is m/z 319.2 -> 179.1.
-
Signaling Pathways and Visualizations
12-HETE Signaling in Cancer Metastasis
12(S)-HETE, upon binding to its receptor GPR31, activates several downstream signaling pathways that are crucial for cancer cell metastasis. These include the NF-κB, MAPK/ERK, and PI3K/Akt pathways.[1][5]
Caption: 12-HETE signaling pathway in cancer cells.
Experimental Workflow for Biomarker Discovery and Validation
The following diagram illustrates a typical workflow for identifying and validating a lipid metabolite like 12-HOE as a disease biomarker.
Caption: Workflow for biomarker discovery and validation.
Conclusion and Future Directions
The available evidence strongly suggests that 12-hydroxy-fatty acids, particularly 12-HETE, are promising biomarkers for various diseases characterized by inflammation and cellular proliferation. While direct evidence for this compound (12-HOE) is still emerging, its structural similarity to 12-HETE warrants further investigation into its role as a potential biomarker. The protocols and pathways described in these application notes provide a solid foundation for researchers to explore the diagnostic and prognostic potential of 12-HOE and related lipid mediators. Future studies should focus on developing and validating specific assays for 12-HOE in large patient cohorts to establish its clinical utility. A deeper understanding of the specific signaling pathways modulated by 12-HOE will also be crucial for the development of novel therapeutic strategies targeting this class of bioactive lipids.
References
- 1. 12-(S)-Hydroxyeicosatetraenoic Acid and GPR31 Signaling in Spinal Cord in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipid Receptor GPR31 (G-Protein-Coupled Receptor 31) Regulates Platelet Reactivity and Thrombosis Without Affecting Hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nutritionaloutlook.com [nutritionaloutlook.com]
- 8. apexbt.com [apexbt.com]
- 9. longdom.org [longdom.org]
- 10. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Stability of 12-Hydroxy-9(E)-octadecenoic acid in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxy-9(E)-octadecenoic acid (12-HOE) is an unsaturated hydroxy fatty acid of interest in various research fields. Understanding its stability in different solvents is crucial for accurate experimental design, data interpretation, and the development of potential therapeutic applications. This document provides a generalized protocol for assessing the stability of 12-HOE in a range of organic solvents commonly used in analytical chemistry and formulation development. While specific quantitative stability data for 12-HOE is not extensively available in peer-reviewed literature, the following protocols are based on established principles of analytical method validation and stability testing for similar molecules. These guidelines will enable researchers to generate reliable stability data for 12-HOE in their specific laboratory settings.
Introduction
The stability of an analytical standard or a compound of interest in solution is a critical parameter that can influence the accuracy and reproducibility of experimental results. For unsaturated fatty acids like 12-HOE, degradation can occur through oxidation, isomerization, or other chemical reactions, which can be influenced by factors such as the solvent, temperature, light, and the presence of oxygen. Therefore, it is imperative to establish the stability of 12-HOE in relevant solvents under typical storage conditions. This application note outlines a comprehensive approach to systematically evaluate the stability of 12-HOE.
Experimental Protocols
Objective
To determine the short-term and long-term stability of this compound (12-HOE) in a selection of common organic solvents under various storage conditions (refrigerated, room temperature, and accelerated), with and without protection from light.
Materials and Equipment
-
This compound (high purity standard)
-
HPLC or UPLC grade solvents: Acetonitrile, Methanol, Ethanol, Dimethyl sulfoxide (B87167) (DMSO), Chloroform, and Ethyl acetate
-
Volumetric flasks and pipettes
-
Amber and clear autosampler vials
-
HPLC or UPLC system with a UV/Vis or Mass Spectrometry (MS) detector
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Analytical balance
-
pH meter (for aqueous solutions if needed)
-
Controlled temperature storage units (refrigerator at 4°C, laboratory bench at ~25°C, oven at 40°C)
Preparation of Solutions
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh a suitable amount of 12-HOE standard.
-
Dissolve it in a class A volumetric flask with one of the selected solvents (e.g., Methanol) to achieve a final concentration of 1 mg/mL.
-
Sonicate for 5-10 minutes if necessary to ensure complete dissolution.
-
Store the primary stock solution in an amber vial at -20°C or -80°C for long-term use.
-
-
Working Stock Solutions (e.g., 100 µg/mL):
-
Prepare working stock solutions by diluting the primary stock solution with each of the chosen solvents (Acetonitrile, Methanol, Ethanol, DMSO, Chloroform, Ethyl acetate) to a final concentration of 100 µg/mL.
-
-
Stability Study Samples (e.g., 10 µg/mL):
-
From each working stock solution, prepare aliquots of 10 µg/mL in both amber and clear autosampler vials.
-
These vials will be subjected to the different storage conditions.
-
Storage Conditions and Time Points
-
Temperature:
-
Refrigerated: 4°C ± 2°C
-
Room Temperature: 25°C ± 2°C
-
Accelerated: 40°C ± 2°C
-
-
Light Exposure:
-
Protected from light (amber vials)
-
Exposed to ambient light (clear vials)
-
-
Time Points:
-
The initial analysis (T=0) should be performed immediately after preparation.
-
Subsequent analyses should be conducted at regular intervals, for example: 24 hours, 48 hours, 72 hours, 1 week, 2 weeks, 1 month, and 3 months. The exact time points can be adjusted based on the expected stability of the compound.
-
Analytical Method
A stability-indicating analytical method, capable of separating the intact 12-HOE from potential degradation products, is required. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a suitable technique.
-
HPLC-UV/MS Conditions (Example):
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to elute and resolve 12-HOE and any degradants (e.g., start with a higher percentage of A and gradually increase B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
UV Detection: 210 nm (or wavelength of maximum absorbance for 12-HOE)
-
MS Detection: Electrospray Ionization (ESI) in negative mode, monitoring the precursor ion of 12-HOE.
-
Data Analysis
-
At each time point, analyze the stored samples by HPLC.
-
The concentration of 12-HOE remaining at each time point is determined by comparing the peak area of the stored sample to the peak area of a freshly prepared standard solution at the same concentration (or to the T=0 sample).
-
The percentage of 12-HOE remaining is calculated using the following formula:
% Remaining = (Peak Area at time T / Peak Area at T=0) * 100
-
The formation of any new peaks should be noted as potential degradation products.
Data Presentation
The quantitative data obtained from the stability study should be summarized in a clear and structured table for easy comparison.
Table 1: Stability of this compound (12-HOE) in Different Solvents
| Solvent | Storage Condition | Time Point | % 12-HOE Remaining (Amber Vial) | % 12-HOE Remaining (Clear Vial) | Observations (e.g., new peaks) |
| Methanol | 4°C | 24 hours | |||
| 1 week | |||||
| 1 month | |||||
| 25°C | 24 hours | ||||
| 1 week | |||||
| 1 month | |||||
| 40°C | 24 hours | ||||
| 1 week | |||||
| 1 month | |||||
| Acetonitrile | 4°C | 24 hours | |||
| 1 week | |||||
| 1 month | |||||
| 25°C | 24 hours | ||||
| 1 week | |||||
| 1 month | |||||
| 40°C | 24 hours | ||||
| 1 week | |||||
| 1 month | |||||
| DMSO | 4°C | 24 hours | |||
| 1 week | |||||
| 1 month | |||||
| 25°C | 24 hours | ||||
| 1 week | |||||
| 1 month | |||||
| 40°C | 24 hours | ||||
| 1 week | |||||
| 1 month | |||||
| Ethanol | 4°C | 24 hours | |||
| 1 week | |||||
| 1 month | |||||
| 25°C | 24 hours | ||||
| 1 week | |||||
| 1 month | |||||
| 40°C | 24 hours | ||||
| 1 week | |||||
| 1 month | |||||
| Chloroform | 4°C | 24 hours | |||
| 1 week | |||||
| 1 month | |||||
| 25°C | 24 hours | ||||
| 1 week | |||||
| 1 month | |||||
| 40°C | 24 hours | ||||
| 1 week | |||||
| 1 month | |||||
| Ethyl Acetate | 4°C | 24 hours | |||
| 1 week | |||||
| 1 month | |||||
| 25°C | 24 hours | ||||
| 1 week | |||||
| 1 month | |||||
| 40°C | 24 hours | ||||
| 1 week | |||||
| 1 month |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the stability assessment of 12-HOE.
Caption: Experimental workflow for assessing the stability of 12-HOE.
Conclusion
The stability of this compound in solution is a critical factor for ensuring the reliability of research data. The protocols outlined in this application note provide a robust framework for researchers to systematically evaluate the stability of 12-HOE in various organic solvents and under different storage conditions. By following these guidelines, scientists can determine the optimal conditions for the preparation and storage of 12-HOE solutions, thereby enhancing the accuracy and reproducibility of their experimental outcomes. It is recommended that researchers adapt these protocols to their specific needs and analytical capabilities.
Application Notes and Protocols for 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxy-9(E)-octadecenoic acid (12-HOE) is an oxidized linoleic acid metabolite, a member of the diverse family of oxylipins. These signaling molecules are involved in a variety of physiological and pathological processes. As a high-purity analytical standard, proper handling and storage of 12-HOE are paramount to ensure its stability and integrity for reliable experimental outcomes. These application notes provide detailed protocols for the appropriate handling, storage, and preparation of 12-HOE solutions for use in research and drug development.
Physicochemical Properties and Storage
A comprehensive understanding of the physicochemical properties of the 12-HOE standard is fundamental for its correct handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₄O₃ | [1][2] |
| Molecular Weight | 298.46 g/mol | [1][2] |
| CAS Number | 82188-83-8 | [1][2] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [3] |
| Storage Temperature | Freezer (-20°C to -80°C) | [2] |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO). Poorly soluble in aqueous solutions. | [4] |
Storage Recommendations:
Upon receipt, the 12-HOE standard should be stored in a freezer, ideally at -80°C, to minimize degradation.[2] The vial should be tightly sealed to prevent exposure to air and moisture. For long-term storage, it is advisable to aliquot the standard into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of 12-HOE in an organic solvent, which can be further diluted to prepare working solutions.
Materials:
-
This compound standard
-
Anhydrous ethanol or dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vials with Teflon-lined caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Allow the vial of 12-HOE standard to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Carefully weigh the desired amount of 12-HOE into a sterile amber glass vial using an analytical balance.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, dissolve 0.2985 mg of 12-HOE in 1 mL of solvent.
-
Cap the vial tightly and vortex thoroughly until the 12-HOE is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.[4]
-
Store the stock solution at -80°C in tightly sealed amber vials.
Protocol 2: Preparation of Aqueous Working Solutions using Bovine Serum Albumin (BSA)
Due to the poor aqueous solubility of 12-HOE, a carrier protein such as fatty acid-free Bovine Serum Albumin (BSA) is often used to prepare working solutions for cell-based assays.
Materials:
-
10 mM 12-HOE stock solution in ethanol (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in sterile PBS or serum-free cell culture medium.
-
In a sterile microcentrifuge tube, add the desired volume of the 10 mM 12-HOE ethanolic stock solution.
-
While vortexing the BSA solution, slowly add the 12-HOE stock solution to the BSA solution. A common starting molar ratio of 12-HOE to BSA is between 2:1 and 5:1.[5]
-
Incubate the mixture at 37°C for at least 30 minutes with gentle agitation to allow for the formation of the 12-HOE-BSA complex.[5]
-
This 12-HOE-BSA complex solution can now be diluted to the final desired working concentration in your cell culture medium.
-
It is recommended to prepare fresh working solutions for each experiment and to avoid storing aqueous solutions of 12-HOE.[5]
Data Presentation
| Parameter | Storage Condition | Recommended Solvent for Stock Solution | Carrier for Aqueous Solution |
| 12-HOE Standard | -20°C to -80°C (Freezer) | Ethanol, DMSO | Fatty Acid-Free BSA |
Mandatory Visualization
Experimental Workflow for Preparing 12-HOE Working Solutions
Caption: Workflow for the preparation of 12-HOE stock and working solutions.
Postulated Signaling Pathway of 12-HOE via PPARγ Activation
While the direct signaling pathway of this compound is not extensively characterized, related hydroxyoctadecadienoic acid (HODE) isomers have been shown to act as agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][6] The following diagram illustrates a plausible signaling cascade initiated by 12-HOE binding to PPARγ.
Caption: Postulated signaling pathway of 12-HOE through PPARγ activation.
References
- 1. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 12-Hydroxy-9(E)-octadecenoic acid in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxy-9(E)-octadecenoic acid (12-HOE) is an oxidized fatty acid metabolite of oleic acid. As a member of the hydroxyoctadecenoic acid (HODE) family, it is implicated in a variety of physiological and pathological processes. The study of such lipid mediators, or lipidomics, is a burgeoning field offering insights into cellular signaling, inflammation, and disease pathogenesis. These application notes provide an overview of the current understanding of 12-HOE's role in research, with a focus on its potential signaling pathways and protocols for its analysis.
While research on specific isomers of HODEs, such as 9-HODE and 13-HODE, has elucidated their roles in activating receptors like GPR132 and PPARγ, the specific biological functions and signaling cascades of this compound are less well-defined. Much of the current understanding is extrapolated from the study of the structurally similar and more extensively researched arachidonic acid metabolite, 12-hydroxyeicosatetraenoic acid (12-HETE).[1] This document aims to consolidate the available information and provide practical guidance for researchers investigating this lipid mediator.
Potential Signaling Pathways of 12-HOE
Direct signaling pathways for this compound have not yet been fully elucidated. However, based on the activities of the related 12-lipoxygenase product, 12-HETE, a potential signaling cascade can be proposed. 12-HETE has been shown to act through G-protein coupled receptors (GPCRs), such as GPR31, to initiate downstream signaling events that are crucial in inflammation and cancer progression.[1]
A hypothesized signaling pathway for 12-HOE, based on the known action of 12-HETE, involves the activation of a GPCR, leading to the engagement of downstream effector proteins. This cascade may include the activation of protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and the extracellular signal-regulated kinase (ERK) pathway, ultimately influencing cellular processes like migration, proliferation, and inflammation.
Quantitative Data
Quantitative data for this compound in biological systems is not widely available in the current literature. However, analysis of related hydroxy fatty acids provides a reference for expected concentration ranges and analytical performance. The following table summarizes representative quantitative data for other HODE isomers.
| Analyte | Matrix | Concentration Range | Analytical Method | Reference |
| 9-HODE | Rat Plasma | 57.8 nmol/L (mean) | LC-MS/MS | [2] |
| 13-HODE | Rat Plasma | 123.2 nmol/L (mean) | LC-MS/MS | [2] |
| 9-oxoODE | Rat Plasma | 218.1 nmol/L (mean) | LC-MS/MS | [2] |
| 13-oxoODE | Rat Plasma | 57.8 nmol/L (mean) | LC-MS/MS | [2] |
| Free Fatty Acids (total) | Human Plasma | 214 nmol/mL (mean) | Mass Spectrometry | [3] |
Note: The presented data is for related compounds and should be used as a general guide. Actual concentrations of 12-HOE will need to be determined empirically.
Experimental Protocols
Protocol 1: Extraction of 12-HOE from Biological Samples (Plasma/Serum)
This protocol outlines a liquid-liquid extraction procedure suitable for isolating hydroxy fatty acids like 12-HOE from plasma or serum.
Materials:
-
Plasma or serum sample
-
Internal Standard (e.g., 12-HODE-d4)
-
Methanol (B129727) (LC-MS grade)
-
Chloroform (LC-MS grade)
-
0.9% NaCl solution
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 200 µL of plasma or serum in a glass tube, add a known amount of the internal standard.
-
Add 1 mL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.
-
Add 2 mL of chloroform. Vortex thoroughly for 1 minute.
-
Add 1 mL of 0.9% NaCl solution. Vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Quantification of 12-HOE by LC-MS/MS
This protocol provides a general method for the quantification of 12-HOE using a reverse-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This method will require optimization for the specific instrumentation used.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid
LC Gradient:
-
A linear gradient from 30% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 30% B for 3 minutes.
-
Flow rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Parameters (Negative Ion Mode):
-
Precursor Ion (m/z): 297.2
-
Product Ions (m/z): Characteristic fragment ions for 12-HOE should be determined by direct infusion of a standard. Based on data for related compounds, fragments around m/z 169 and 113 may be expected.
-
Collision Energy: Optimize for the specific instrument and transitions.
-
Ion Source Parameters: Optimize capillary voltage, gas flows, and temperatures for maximal signal intensity of 12-HOE.
Data Analysis:
-
Quantification is performed using a calibration curve constructed from serial dilutions of a 12-HOE analytical standard, with a constant concentration of the internal standard.
-
Peak areas of the analyte and internal standard are integrated, and the ratio is used for quantification.
Conclusion and Future Directions
The study of this compound is an emerging area within lipidomics. While its exact biological roles and signaling mechanisms are still under investigation, its structural similarity to other bioactive lipid mediators suggests its potential importance in health and disease. The protocols provided here offer a starting point for researchers to begin to unravel the functions of this molecule. Future research should focus on identifying the specific receptors and signaling pathways of 12-HOE, as well as quantifying its levels in various disease states to establish its potential as a biomarker or therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomics reveals a remarkable diversity of lipids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of 12-Hydroxy-9(E)-octadecenoic acid in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data and established protocols for 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) in inflammation models are limited in publicly available scientific literature. The following application notes and protocols are based on studies of structurally related hydroxy fatty acids, such as other isomers of hydroxyoctadecenoic acid (HODE) and related oxidized linoleic acid metabolites. These protocols should be considered as a starting point and will require optimization for the specific experimental conditions and research questions involving 12-HOE.
Introduction
Hydroxyoctadecenoic acids (HODEs) are oxidized metabolites of linoleic acid that have been implicated in the regulation of inflammatory processes.[1] Depending on the specific isomer, HODEs can exhibit either pro-inflammatory or anti-inflammatory effects.[1][2] For instance, some studies on related compounds suggest that certain hydroxy fatty acids can modulate key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, and influence the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][3] These molecules are of growing interest in drug discovery and development for inflammatory diseases.
Quantitative Data from Related Compounds
The following table summarizes quantitative data from studies on compounds structurally related to 12-HOE. This data can serve as a reference for designing experiments with 12-HOE.
| Compound | Model | Endpoint | Result |
| (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester | TPA-induced mouse ear edema | Inhibition of inflammation | 43% inhibition at a 500 µg dose[4][5] |
| 8-oxo-9-octadecenoic acid | LPS-stimulated RAW 264.7 macrophages | TNF-α and IL-6 production | Concentration-dependent inhibition[3] |
| 9-hydroxy-10,12-octadecadienoic acid (9-HODE) | Granulation tissue formation in rats | Inflammatory response | Increased number of polymorphonuclear leukocytes and macrophages[2] |
| 12(S)-HETE | J774A.1 macrophages and murine peritoneal macrophages | IL-6 and TNF-α mRNA expression | Dose-dependent increase[6] |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from studies on related hydroxy fatty acids.
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol describes how to assess the anti-inflammatory effects of 12-HOE on lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To determine the effect of 12-HOE on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cultured macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (12-HOE)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of 12-HOE in DMSO. Further dilute with DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in the cell culture is below 0.1% to avoid toxicity.
-
Treatment:
-
Pre-treat the cells with various concentrations of 12-HOE for 1-2 hours.
-
Include a vehicle control group (DMEM with the same final concentration of DMSO).
-
-
Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. Include an unstimulated control group.
-
Supernatant Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Cell Viability: Assess the viability of the cells treated with 12-HOE using a standard cell viability assay to rule out cytotoxic effects.
In Vivo Anti-Inflammatory Assay: TPA-Induced Mouse Ear Edema
This protocol is adapted from a model used to assess the anti-inflammatory properties of a related hydroxy fatty acid and can be used as a starting point for 12-HOE.[4][5]
Objective: To evaluate the topical anti-inflammatory activity of 12-HOE in a mouse model of acute inflammation.
Materials:
-
Male ICR mice (or a similar strain)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)
-
This compound (12-HOE)
-
Acetone (B3395972) (vehicle)
-
Indomethacin (B1671933) (positive control)
-
Micropipettes
-
Ear punch biopsy tool
-
Analytical balance
Procedure:
-
Animal Acclimation: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Compound Preparation: Dissolve TPA, 12-HOE, and indomethacin in acetone to the desired concentrations.
-
Induction of Edema:
-
Apply a solution of TPA in acetone (e.g., 20 µL of a 0.1% solution) to the inner and outer surfaces of the right ear of each mouse.
-
The left ear will serve as a negative control and receive only acetone.
-
-
Treatment:
-
Immediately after TPA application, topically apply the 12-HOE solution to the right ear.
-
Include a vehicle control group (TPA + acetone) and a positive control group (TPA + indomethacin).
-
-
Evaluation of Edema:
-
After a set time (e.g., 4-6 hours), sacrifice the mice.
-
Use an ear punch to collect circular sections from both the right (treated) and left (control) ears.
-
Weigh the ear punches immediately.
-
-
Calculation of Inhibition: The anti-inflammatory effect is calculated as the percentage of inhibition of edema, determined by the difference in weight between the right and left ear punches.
-
Inhibition (%) = [1 - (Weight of TPA + 12-HOE ear - Weight of control ear) / (Weight of TPA + vehicle ear - Weight of control ear)] x 100
-
Signaling Pathway Analysis
Based on the mechanisms of related lipids, 12-HOE may influence the NF-κB and MAPK signaling pathways.[3]
Western Blot for NF-κB and MAPK Pathway Proteins
Objective: To investigate if 12-HOE modulates the activation of key proteins in the NF-κB (e.g., phosphorylation of IκB-α and p65) and MAPK (e.g., phosphorylation of ERK, JNK, and p38) pathways in LPS-stimulated macrophages.
Procedure:
-
Cell Treatment: Treat RAW 264.7 cells with 12-HOE and/or LPS as described in the in vitro protocol.
-
Protein Extraction: Lyse the cells at different time points after stimulation to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membranes with primary antibodies against the phosphorylated and total forms of IκB-α, p65, ERK, JNK, and p38.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.
Visualizations
Signaling Pathways
Caption: Potential modulation of inflammatory signaling pathways by 12-HOE.
Experimental Workflow
Caption: General experimental workflow for evaluating 12-HOE.
References
- 1. Macrophage-Mediated Immune Responses: From Fatty Acids to Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The linoleic acid metabolite 9DS-hydroxy-10,12(E,Z)-octadecadienoic acid is a strong proinflammatory mediator in an experimental wound healing model of the rat [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Solid-Phase Extraction of 12-Hydroxy-9(E)-octadecenoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxy-9(E)-octadecenoic acid (12-HOE) is a bioactive lipid mediator derived from the oxidation of oleic acid. As an oxylipin, it is implicated in various physiological and pathological processes, making its accurate quantification in biological matrices crucial for research and drug development. Solid-phase extraction (SPE) is a robust and selective method for isolating and concentrating 12-HOE from complex biological samples such as plasma, serum, and cell culture media prior to downstream analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). This document provides a detailed protocol for the solid-phase extraction of 12-HOE using a reversed-phase C18 sorbent.
Data Presentation
The efficiency of a solid-phase extraction protocol is determined by the recovery of the analyte of interest. The following table summarizes typical recovery rates for hydroxy fatty acids from biological matrices using SPE protocols similar to the one described below.
| Analyte Class | Matrix | SPE Sorbent | Recovery Rate (%) | Reference |
| Fatty Acid Esters of Hydroxy Fatty Acids | Serum | Not Specified | 73.8 - 100 | [1] |
Experimental Protocol: Solid-Phase Extraction of 12-HOE from Plasma/Serum
This protocol is designed for the extraction of 12-HOE from plasma or serum samples using C18 SPE cartridges.
Materials:
-
SPE Device: C18 SPE Cartridges (e.g., 100mg, 1mL)
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic Acid (or Trifluoroacetic Acid, TFA)
-
Internal Standard (e.g., a deuterated analog of 12-HOE)
-
Nitrogen gas for drying
-
-
Equipment:
-
SPE Vacuum Manifold
-
Vortex mixer
-
Centrifuge
-
Sample collection tubes (e.g., 1.5 mL polypropylene (B1209903) tubes)
-
Evaporation system (e.g., nitrogen evaporator)
-
Protocol Steps:
-
Sample Pre-treatment:
-
Thaw frozen plasma or serum samples on ice.
-
To 100 µL of plasma/serum in a polypropylene tube, add an appropriate amount of internal standard.
-
Acidify the sample to a pH < 4 by adding 10 µL of 1% formic acid in water. This ensures that 12-HOE is in its protonated, less polar form, which enhances its retention on the C18 sorbent.
-
Vortex the sample for 30 seconds.
-
(Optional but recommended for cleaner extracts) Precipitate proteins by adding 300 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent bed.
-
Equilibrate the cartridges by passing 1 mL of water (acidified to pH < 4 with formic acid or TFA). Do not allow the cartridge to go dry at this stage.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Apply a slow, consistent flow rate (approximately 1 drop per second) to ensure efficient binding of the analyte to the sorbent.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water (acidified to pH < 4). This step removes polar interferences while retaining 12-HOE.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute 12-HOE from the cartridge by passing 1 mL of acetonitrile/methanol (50:50, v/v) through the sorbent.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for your LC-MS analysis (e.g., 50% methanol in water).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Workflow and Pathway Visualizations
Caption: Workflow for the solid-phase extraction of 12-HOE.
References
Application Notes and Protocols for (E)-12-Hydroxyoctadec-9-enoic Acid Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of (E)-12-Hydroxyoctadec-9-enoic acid, also known as ricinelaidic acid. While specific analytical standards for the (E)-isomer are not extensively documented in publicly available literature, the protocols for its cis-isomer, ricinoleic acid ((Z)-12-Hydroxyoctadec-9-enoic acid), are well-established and can be adapted for the quantification of the trans-isomer. Ricinoleic acid is the primary fatty acid in castor oil, constituting up to 90% of its composition.[1][2]
(E)-12-Hydroxyoctadec-9-enoic acid is a long-chain hydroxy monounsaturated fatty acid.[3] Its unique structure, featuring a hydroxyl group and a trans-double bond, makes it a valuable molecule for various research and industrial applications, including the synthesis of polymers, lubricants, and surfactants.[2] Accurate and validated analytical methods are crucial for its quantification in different matrices.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the identification and quantification of (E)-12-Hydroxyoctadec-9-enoic acid in various samples, including formulations and biological matrices. The protocol is adapted from a validated method for ricinoleic acid.[4]
Experimental Protocol
1.1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD).
-
Column: C18 column (e.g., 250 x 4.6mm, 10µm particle size).[1]
-
Mobile Phase: Isopropanol/methanol/water (60:35:5, v/v/v).[1]
-
Flow Rate: 0.8 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Injection Volume: 20 µL.[4]
-
Detection Wavelength: 205 nm.[1]
1.2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve (E)-12-Hydroxyoctadec-9-enoic acid analytical standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations covering the expected sample concentrations.
-
Sample Preparation: The sample preparation will vary depending on the matrix. For oil-based samples, a simple dilution with the mobile phase may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.
1.3. Analysis:
-
Inject the calibration standards into the HPLC system to construct a calibration curve.
-
Inject the prepared samples.
-
Identify the (E)-12-Hydroxyoctadec-9-enoic acid peak based on its retention time compared to the standard.
-
Quantify the analyte concentration in the samples using the calibration curve.
Quantitative Data Summary
The following table summarizes the typical validation parameters for a similar HPLC method for ricinoleic acid, which can be expected to be comparable for the (E)-isomer.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Dependent on instrumentation |
| Limit of Quantification (LOQ) | Dependent on instrumentation |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the quantification of fatty acids, often requiring derivatization to increase their volatility. The following protocol is based on methods used for ricinoleic acid analysis.[5]
Experimental Protocol
2.1. Derivatization (Methylation):
-
To a known amount of sample (or standard), add a solution of methanolic HCl or BF3-methanol.
-
Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified time to convert the fatty acid to its fatty acid methyl ester (FAME).
-
After cooling, extract the FAMEs with a non-polar solvent like hexane.
-
Wash the organic layer with water and dry it over anhydrous sodium sulfate.
-
The resulting solution containing the methyl ester of (E)-12-Hydroxyoctadec-9-enoic acid is ready for GC-MS analysis.
2.2. Instrumentation and Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, HP-88).
-
Injector Temperature: 220 °C.[1]
-
Oven Temperature Program: Initial temperature of 120°C held for 3 minutes, then ramped at 10°C/min to 300°C and held for 5 minutes.[1]
-
Carrier Gas: Helium at a constant flow.
-
Detector Temperature: 275 °C.[1]
-
Ionization Mode: Electron Impact (EI).
-
Mass Range: m/z 50-500.[5]
2.3. Analysis:
-
Inject the derivatized standard to determine its retention time and mass spectrum.
-
Inject the derivatized samples.
-
Identify the methyl-(E)-12-hydroxyoctadec-9-enoate peak in the sample chromatograms by comparing its retention time and mass spectrum to the standard.
-
Quantify the analyte using an internal standard or an external calibration curve.
Quantitative Data Summary
The performance of the GC-MS method for the (E)-isomer is expected to be similar to that for ricinoleic acid.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Recovery | > 85%[5] |
| Precision (% RSD) | < 10%[5] |
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simple, cost-effective, and rapid method for the quantification of fatty acids. This protocol is adapted from a validated HPTLC method for ricinoleic acid and oleic acid.[1][6]
Experimental Protocol
3.1. Derivatization (Methylation):
-
Similar to the GC-MS protocol, the fatty acid needs to be derivatized to its methyl ester to improve chromatographic separation.
3.2. HPTLC Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A suitable mixture of non-polar and polar solvents (e.g., hexane:ethyl acetate). The exact ratio should be optimized to achieve good separation.
-
Application: Apply the derivatized standards and samples as bands onto the HPTLC plate.
-
Development: Develop the plate in a saturated chromatographic chamber until the mobile phase reaches the desired height.
-
Detection: After drying the plate, visualize the spots under UV light (if the compound is UV active) or by spraying with a suitable reagent (e.g., phosphomolybdic acid) followed by heating.
-
Quantification: Densitometric scanning of the plates at a specific wavelength.
Quantitative Data Summary
Expected performance characteristics for the HPTLC method.[6]
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Nanogram (ng) range |
| Limit of Quantification (LOQ) | Nanogram (ng) range |
| Recovery | Satisfactory |
Visualizations
Caption: General workflow for the analysis of (E)-12-Hydroxyoctadec-9-enoic acid.
Caption: Step-by-step protocol for HPLC-DAD analysis.
Caption: Step-by-step protocol for GC-MS analysis.
References
- 1. actascientific.com [actascientific.com]
- 2. benchchem.com [benchchem.com]
- 3. (9E)-12-hydroxyoctadec-9-enoic acid | C18H34O3 | CID 5282943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. theadl.com [theadl.com]
Application Note & Protocol: High-Resolution Separation of 12-HODE Isomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) is a bioactive lipid mediator derived from arachidonic acid metabolism primarily through the action of 12-lipoxygenase (12-LOX) enzymes.[1][2] It exists as two main enantiomers, 12(S)-HETE and 12(R)-HETE, which can exhibit distinct biological activities.[2][3] These isomers are implicated in a variety of physiological and pathological processes, including inflammation, cell migration, and cancer progression.[1][2][4] Given their different biological roles, the accurate separation and quantification of 12-HETE isomers are crucial for understanding their specific contributions to health and disease. This application note provides a detailed protocol for the separation of 12-HODE (hydroxyeicosadienoic acid) isomers, which are structurally related to 12-HETE, using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are adaptable for the separation of various hydroxy fatty acid isomers.
The 12-HETE signaling cascade is complex, involving the activation of several downstream pathways. For instance, 12(S)-HETE can stimulate cell migration and proliferation by activating protein kinase C (PKC), extracellular signal-regulated kinases (ERK1/2), and phosphatidylinositol 3-kinase (PI3K).[1]
Signaling Pathway of 12(S)-HETE
Caption: 12(S)-HETE signaling cascade.
Experimental Protocols
This section details the necessary steps for sample preparation and HPLC analysis for the separation of 12-HODE isomers.
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation protocol is critical for the accurate quantification of low-abundance lipids. The following procedure is recommended for extracting oxylipins from biological fluids.
-
Protein Precipitation:
-
To 100 µL of plasma or serum, add 300 µL of cold methanol (B129727) containing a suitable internal standard (e.g., d4-12-HETE).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.
-
Elute the 12-HODE isomers and other lipids with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for HPLC analysis.
-
HPLC Method Development Workflow
Caption: HPLC method development workflow.
HPLC Conditions for Isomer Separation
Two primary HPLC methods are presented for the separation of 12-HODE isomers: Normal-Phase HPLC for geometric isomers and Chiral HPLC for enantiomers.
1. Normal-Phase HPLC for Geometric (cis/trans) Isomer Separation
This method is designed to separate the geometric isomers of 12-HODE.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: An isocratic mixture of n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 234 nm (for the conjugated diene chromophore).[5]
2. Chiral HPLC for Enantiomeric (R/S) Isomer Separation
This method is crucial for separating the 12(R)-HODE and 12(S)-HODE enantiomers.
-
Instrumentation: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: Chiral stationary phase column (e.g., Chiralcel OD, 250 mm x 4.6 mm).[3]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and acetic acid (e.g., 100:2:0.1, v/v/v).[3] The exact ratio may need optimization depending on the specific chiral column used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection: UV at 235 nm or by mass spectrometry for enhanced sensitivity and specificity.
Data Presentation
The following tables summarize typical quantitative data expected from the HPLC analysis of 12-HODE isomers.
Table 1: HPLC Method Parameters for 12-HODE Isomer Separation
| Parameter | Normal-Phase HPLC | Chiral HPLC |
| Column | Silica (250 x 4.6 mm, 5 µm) | Chiralcel OD (250 x 4.6 mm) |
| Mobile Phase | n-Hexane:Isopropanol:Acetic Acid (98.3:1.6:0.1) | n-Hexane:Isopropanol:Acetic Acid (100:2:0.1) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30°C | 25°C |
| Detection | UV at 234 nm | UV at 235 nm or MS |
| Isomers Separated | Geometric (cis/trans) | Enantiomers (R/S) |
Table 2: Typical Retention Times and Resolution
| Isomer | Expected Retention Time (min) - Chiral HPLC | Resolution (Rs) |
| 12(R)-HODE | ~10-12 | \multirow{2}{*}{>1.5} |
| 12(S)-HODE | ~12-15 | |
| Note: Retention times are approximate and will vary based on the specific HPLC system, column, and mobile phase composition. The goal is to achieve baseline separation with a resolution (Rs) greater than 1.5. |
Table 3: Linearity and Detection Limits
| Parameter | Value |
| Linearity (R²) | >0.999 |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/g |
| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/g |
| Values are representative and should be determined for each specific assay. |
Conclusion
The HPLC methods detailed in this application note provide a robust framework for the successful separation and quantification of 12-HODE isomers. The normal-phase method is effective for resolving geometric isomers, while the chiral HPLC method is essential for the separation of enantiomers. Careful sample preparation and method optimization are critical for achieving accurate and reproducible results. These protocols are valuable tools for researchers in various fields, including biochemistry, pharmacology, and clinical research, who are investigating the distinct biological roles of these important lipid mediators.
References
- 1. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: Sample Preparation for the Quantitative Analysis of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE)
Audience: Researchers, scientists, and drug development professionals.
Introduction 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) is an oxidized metabolite of oleic acid and belongs to the class of hydroxy fatty acids. These lipid mediators are involved in various physiological and pathological processes. Accurate quantification of 12-HOE in complex biological matrices such as plasma, serum, and tissue is crucial for understanding its biological role but presents significant analytical challenges. These challenges include low endogenous concentrations and interference from a complex biological matrix. Effective sample preparation is therefore a critical first step to isolate 12-HOE, remove interfering substances, and concentrate the analyte to levels suitable for sensitive detection by mass spectrometry.
This application note provides detailed protocols for the extraction of 12-HOE from biological samples using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), preparing the analyte for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Sample Preparation
The primary goal of sample preparation for 12-HOE analysis is to efficiently extract the analyte from a complex biological sample while removing matrix components that can interfere with analysis, such as proteins, phospholipids, and salts. The choice between SPE and LLE depends on the desired cleanup level, sample volume, throughput requirements, and the downstream analytical technique.
-
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent material, typically packed in a cartridge, to selectively retain the analyte from the liquid sample.[1][2] Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent.[3] SPE is known for its high recovery, excellent cleanup, and potential for automation.[2]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4] By adjusting the pH of the aqueous phase, the ionization state of acidic analytes like 12-HOE can be manipulated to facilitate its transfer into the organic phase, leaving polar interferences behind.[5]
-
Derivatization for GC-MS: Unlike LC-MS, GC-MS analysis requires analytes to be volatile and thermally stable.[6] Hydroxy fatty acids like 12-HOE contain polar functional groups (-COOH, -OH) that must be chemically modified (derivatized) prior to analysis.[7][8] A common method is silylation, which replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, increasing volatility.[6]
Experimental Workflows & Signaling Pathways
The following diagrams illustrate the generalized workflows for preparing 12-HOE for analysis via LC-MS/MS and GC-MS.
Caption: Workflow for 12-HOE sample preparation using Solid-Phase Extraction (SPE).
Caption: Workflow for 12-HOE sample preparation using LLE and derivatization.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for LC-MS/MS Analysis
This protocol is adapted for the extraction of hydroxy fatty acids from plasma or tissue homogenates.[9]
Materials:
-
SPE cartridges (e.g., C18, 100-200 mg)
-
Biological sample (e.g., 500 µL plasma)[10]
-
Internal Standard (IS) solution (e.g., 12-HODE-d4)
-
Methanol (LC-MS grade)[11]
-
Acetonitrile (ACN)
-
Ultrapure water[11]
-
Formic Acid (FA) or Acetic Acid[9]
-
Nitrogen evaporator
Methodology:
-
Sample Pre-treatment:
-
To 500 µL of plasma in a glass tube, add 10 µL of internal standard solution.
-
Precipitate proteins by adding 1.5 mL of cold acetonitrile.[9]
-
Vortex for 1 minute and centrifuge at 4°C for 10 minutes at high speed (e.g., 10,000 x g).[14]
-
Transfer the supernatant to a new tube. Dilute with 4 mL of ultrapure water adjusted to pH 3.5 with formic acid.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 3 mL of methanol followed by 3 mL of ultrapure water. Do not allow the cartridges to go dry.[1]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of ultrapure water to remove salts and other polar interferences.
-
Perform a second wash with 3 mL of 15% methanol in water to remove less polar interferences.
-
-
Elution:
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the 12-HOE and other retained lipids with 2 mL of methanol or ethyl acetate into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.[15]
-
Protocol 2: Liquid-Liquid Extraction (LLE) and Derivatization for GC-MS
This protocol is designed to extract total 12-HOE (free and esterified) and prepare it for GC-MS analysis.
Materials:
-
Biological sample (e.g., 1 mL plasma or tissue homogenate)
-
Internal Standard (IS) solution (e.g., 12-HODE-d4)
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric Acid (HCl) solution (e.g., 1 M)
-
Organic extraction solvent (e.g., Hexane:Ethyl Acetate, 1:1 v/v)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Anhydrous Sodium Sulfate (B86663)
-
Nitrogen evaporator
Methodology:
-
Alkaline Hydrolysis (Optional, for total 12-HOE):
-
To 1 mL of sample, add 10 µL of internal standard and 2 mL of 1 M NaOH in methanol.
-
Incubate at 60°C for 30 minutes to hydrolyze esterified lipids.[16]
-
Cool the sample to room temperature.
-
-
Acidification:
-
Acidify the sample to pH ~3-4 by adding 1 M HCl. This protonates the carboxylic acid group of 12-HOE, making it less water-soluble.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of the organic extraction solvent (e.g., Hexane:Ethyl Acetate) to the acidified sample in a separatory funnel or glass tube.[4][17]
-
Vortex vigorously for 2 minutes and centrifuge for 10 minutes to separate the phases.[18]
-
Carefully collect the upper organic layer.
-
Repeat the extraction process on the aqueous layer with another 5 mL of organic solvent to maximize recovery. Combine the organic extracts.
-
-
Drying and Evaporation:
-
Pass the combined organic extracts through a small column containing anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to complete dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of pyridine (B92270) and 50 µL of BSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[8]
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
-
Quantitative Data and Performance
The performance of analytical methods for hydroxy fatty acids is highly dependent on efficient sample preparation. The following tables summarize typical performance characteristics reported for similar analytes.
Table 1: Comparison of Extraction Method Performance for Hydroxy-Octadecenoic Acids
| Analyte(s) | Matrix | Extraction Method | Analytical Method | Recovery (%) | Precision (RSD %) | Reference |
|---|---|---|---|---|---|---|
| 9-HODE, 13-HODE | Rat Plasma | Liquid-Liquid Extraction | LC-MS/MS | Not Reported | < 18.5% | [19] |
| 12-Hydroxystearic acid | PEG-60 Hydrogenated Castor Oil | Alkaline Hydrolysis | HPLC-ELSD | 101.5% | 2.1% | [16] |
| 9-HODE, 13-HODE, etc. | Baijiu | Direct Dilution | LC-MS/MS | 87.25 - 119.44% | < 6.96% | [20] |
| Various Oxylipins | Rat Plasma | Protein Precipitation + SPE | LC-MS/MS | Not Reported | Not Reported |[9] |
Table 2: Representative LC-MS/MS Method Performance for Hydroxy-Octadecenoic Acids
| Analyte(s) | Matrix | Linearity (r²) | LOQ | LOD | Reference |
|---|---|---|---|---|---|
| 9-HODE, 13-HODE | Rat Plasma | > 0.991 | 9.7 – 35.9 nmol/L | Not Reported | [19] |
| 12-Hydroxystearic acid | PEG-60 Hydrogenated Castor Oil | 0.9993 | 3.2 µg/mL | 1.1 µg/mL | [16] |
| 9-HODE, 13-HODE, etc. | Baijiu | > 0.9990 | Not Reported | 0.4 ppb | [20] |
| Tenuifolin | Rat Plasma | > 0.995 | 5 ng/mL | Not Reported |[15] |
Conclusion The successful quantification of this compound from biological matrices is critically dependent on the sample preparation strategy. Solid-Phase Extraction offers superior sample cleanup and is well-suited for high-throughput LC-MS/MS analysis. Liquid-Liquid Extraction provides a robust alternative, particularly when coupled with derivatization for GC-MS analysis, which may be necessary for resolving certain isomers. The protocols and performance data provided in this note serve as a comprehensive guide for researchers to develop and validate reliable methods for 12-HOE analysis, enabling further investigation into its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. organomation.com [organomation.com]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 10. ajbls.com [ajbls.com]
- 11. jsbms.jp [jsbms.jp]
- 12. shestco.gov.ng [shestco.gov.ng]
- 13. 12 Position Lab SPE Dental Solid Phase Extraction Manifold Vacuum Extracting Set | eBay [ebay.com]
- 14. A rapid and efficient DNA extraction protocol from fresh and frozen human blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 18. youtube.com [youtube.com]
- 19. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for 12-Hydroxy-9(E)-octadecenoic Acid in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxy-9(E)-octadecenoic acid (12-HOE), also known as Ricinelaidic acid, is a trans-unsaturated hydroxy fatty acid. While direct research on the metabolic effects of 12-HOE is limited, studies on its cis-isomer, ricinoleic acid, and the saturated analogue, 12-hydroxystearic acid (12-HSA), provide valuable insights into its potential roles in metabolic regulation. This document outlines the potential applications of 12-HOE in metabolic studies, provides detailed protocols for its investigation, and visualizes potential signaling pathways and experimental workflows. Given the limited direct data, information from closely related compounds is used as a predictive framework, with the clear stipulation that these are starting points for investigation into 12-HOE.
Potential Applications in Metabolic Research
Based on data from related hydroxy fatty acids, 12-HOE may be a valuable tool for investigating several areas of metabolic research:
-
Glucose Homeostasis: Ricinoleic acid has been shown to modulate glycemic and insulinemic responses in vivo, suggesting a role for 12-hydroxyoctadecenoic acids in glucose metabolism.[1][2] It has also been found to suppress glucose production in liver cells.
-
Lipid Metabolism and Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Hydroxy fatty acids are known to be ligands for PPARs, a family of nuclear receptors that are master regulators of lipid and glucose metabolism. 12-HSA, the saturated counterpart of 12-HOE, is a known PPARα agonist.[3][4] Activation of PPARα can lead to increased fatty acid oxidation and improvement in dyslipidemia.
-
Gut Microbiome and Metabolism: Ricinoleic acid has been demonstrated to alter the metabolic output of the gut microbiota, specifically by affecting the production of short-chain fatty acids (SCFAs).[5] This suggests a potential role for 12-HOE in studying the interplay between gut microbes and host metabolism.
-
Enzyme Inhibition: Ricinoleic acid has been identified as an inhibitor of key signaling enzymes such as calcineurin and glycogen (B147801) synthase kinase-3β (GSK-3β), both of which are implicated in various metabolic pathways.
Data Presentation
The following tables summarize the quantitative data available for ricinoleic acid and 12-hydroxystearic acid, which can serve as a reference for designing studies with 12-HOE.
Table 1: In Vitro Effects of Ricinoleic Acid on Metabolic Signaling Targets
| Target Enzyme | Effect | Potency (Ki) | Cell Line/System | Reference |
| Calcineurin | Inhibition | 33.7 µM | Recombinant Human | |
| Glycogen Synthase Kinase-3β (GSK-3β) | Inhibition | 1.43 µM | Recombinant Human | |
| Glucose Production | Suppression | at 25 µM | H4IIE Rat Hepatoma Cells |
Table 2: In Vivo Effects of Dietary Ricinoleic Acid on Glucose and Insulin (B600854) Dynamics in Horses
Data estimated from graphical representations in Gandra et al. (2017).[1][2]
| Treatment ( g/day of Ricinoleic Acid) | Glucose Area Under the Curve (AUC) (mg/dLmin) (arbitrary units) | Insulin Area Under the Curve (AUC) (µIU/mLmin) (arbitrary units) |
| 0 (Control) | ~25,000 | ~4,500 |
| 1 | ~27,000 | ~5,000 |
| 2 | ~28,000 | ~6,000 |
| 3 | ~26,500 | ~5,500 |
Note: The study reported a quadratic effect for both glucose and insulin AUC, with a recommended optimal dose of 1.8 g/day for improving energetic metabolism in horses.[2][6]
Table 3: In Vitro Effects of Ricinoleic Acid on Ruminant Gut Microbiota Metabolism
| Parameter | Effect of Ricinoleic Acid (0.2 g/L) | P-value |
| Total Volatile Fatty Acid (VFA) Concentration | No significant effect | - |
| Molar Proportion of Acetate | Decreased | 0.041 |
| Molar Proportion of Butyrate | Decreased | <0.001 |
| Molar Proportion of Propionate | Increased | <0.001 |
| Methane Production | Decreased by 28% | 0.004 |
Table 4: PPARα Agonist Activity of Hydroxystearic Acid Isomers
| Compound (at 1.7 µM) | PPARα Activation (Fold Induction vs. Control) |
| 12-Hydroxystearic Acid (12-HSA) | 4.9 |
| 10-Hydroxystearic Acid (10-HSA) | 15.7 |
| 9-Hydroxystearic Acid (9-HSA) | 10.1 |
| 17-Hydroxystearic Acid (17-HSA) | 1.7 |
| Stearic Acid | 1.8 |
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for studying the metabolic effects of this compound.
Protocol 1: In Vitro Screening for Effects on Glucose and Lipid Metabolism in Hepatocytes
Objective: To determine the effect of 12-HOE on glucose production and lipid accumulation in a liver cell line (e.g., HepG2 or H4IIE).
Materials:
-
This compound (12-HOE)
-
HepG2 or H4IIE cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Glucose production assay kit
-
Oil Red O staining solution
-
Phosphate Buffered Saline (PBS)
-
Formalin
Procedure:
-
Cell Culture: Culture HepG2 or H4IIE cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in 96-well plates for glucose production assays or 24-well plates for lipid accumulation assays and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of 12-HOE in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Starve cells in serum-free DMEM for 4-6 hours.
-
Treat cells with varying concentrations of 12-HOE (e.g., 1, 10, 25, 50, 100 µM) in serum-free DMEM for 24 hours. Include a vehicle control.
-
-
Glucose Production Assay:
-
After treatment, wash cells with PBS.
-
Incubate cells with glucose production buffer (glucose-free DMEM supplemented with lactate (B86563) and pyruvate) for 3-4 hours.
-
Collect the supernatant and measure glucose concentration using a commercially available glucose assay kit.
-
Normalize glucose production to the protein content of each well.
-
-
Lipid Accumulation Assay (Oil Red O Staining):
-
After treatment, wash cells with PBS.
-
Fix the cells with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20 minutes.
-
Wash with water to remove excess stain.
-
Elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
-
Protocol 2: In Vivo Assessment of Metabolic Parameters in a Rodent Model
Objective: To evaluate the effect of 12-HOE on glucose tolerance, insulin sensitivity, and plasma lipid profiles in mice.
Materials:
-
This compound (12-HOE)
-
C57BL/6J mice
-
Standard chow diet or high-fat diet
-
Oral gavage needles
-
Glucometer and test strips
-
Insulin ELISA kit
-
Plasma lipid assay kits (triglycerides, cholesterol)
-
Anesthesia
Procedure:
-
Animal Acclimation and Diet:
-
Acclimate male C57BL/6J mice for one week.
-
Divide mice into a control group and a 12-HOE treatment group (n=8-10 per group).
-
Feed all mice a standard chow or a high-fat diet to induce a metabolic phenotype.
-
-
Dosing:
-
Administer 12-HOE (e.g., 10-50 mg/kg body weight) or vehicle (e.g., corn oil) daily via oral gavage for 4-8 weeks.
-
Monitor body weight and food intake regularly.
-
-
Oral Glucose Tolerance Test (OGTT):
-
In the final week of treatment, fast mice for 6 hours.
-
Collect a baseline blood sample (time 0) from the tail vein.
-
Administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
-
Insulin Tolerance Test (ITT):
-
A few days after the OGTT, fast mice for 4 hours.
-
Collect a baseline blood sample (time 0).
-
Administer insulin (0.75 U/kg body weight) via intraperitoneal injection.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-injection.
-
Measure blood glucose levels.
-
-
Terminal Blood and Tissue Collection:
-
At the end of the study, euthanize mice after fasting.
-
Collect blood via cardiac puncture for plasma analysis of insulin, triglycerides, and cholesterol.
-
Collect liver and adipose tissue for further analysis (e.g., gene expression, histology).
-
Protocol 3: Lipid Extraction and Analysis by LC-MS/MS
Objective: To quantify 12-HOE and other lipid metabolites in plasma or tissue samples.
Materials:
-
Plasma or homogenized tissue samples
-
Internal standard (e.g., deuterated 12-HOE)
-
Methanol, chloroform, and water (LC-MS grade)
-
Formic acid
-
Nitrogen gas evaporator
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add the internal standard.
-
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Add 0.5 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
Dry the extract under a stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL of methanol/water).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Perform mass spectrometry in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for 12-HOE and the internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of 12-HOE.
-
Calculate the concentration of 12-HOE in the samples based on the peak area ratio to the internal standard and the standard curve.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential PPARα signaling pathway for 12-HOE.
Caption: Experimental workflow for in vitro metabolic screening.
Caption: Experimental workflow for in vivo metabolic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator-activated receptor agonists to boost the anti-ageing potential of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ricinoleic acid inhibits methanogenesis and fatty acid biohydrogenation in ruminal digesta from sheep and in bacterial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: HPLC Analysis of 12-Hydroxy-9(E)-octadecenoic acid
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 12-Hydroxy-9(E)-octadecenoic acid (12-HODE).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for 12-HODE in reversed-phase HPLC?
Peak tailing for an acidic analyte like 12-HODE is a common issue and typically points to unwanted secondary interactions between the analyte and the stationary phase, or other system and method-related problems. The most frequent causes include:
-
Secondary Silanol (B1196071) Interactions: The carboxylic acid group of 12-HODE can interact with residual, un-endcapped silanol groups on the silica-based stationary phase (e.g., C18 columns).[1][2][3][4] These interactions create an alternative retention mechanism that slows the elution of a portion of the analyte, resulting in a tailed peak.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of 12-HODE's carboxylic acid group, the analyte will exist in both ionized and non-ionized forms.[5][6] This dual state leads to inconsistent retention and peak tailing.
-
Column Contamination and Degradation: Over time, columns can accumulate strongly retained matrix components or the stationary phase can degrade, especially when operating at a high pH.[1][7][8] This creates active sites that cause tailing.
-
Sample Overload: Injecting too high a concentration of 12-HODE can saturate the stationary phase, leading to peak distortion and tailing.[1][4][7]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause band broadening and peak distortion.[2][7]
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause the analyte band to spread, leading to tailing.[1][4][6]
Q2: My 12-HODE peak is tailing. How can I improve its shape by modifying the mobile phase?
Mobile phase optimization is a critical first step. Since 12-HODE is a fatty acid, suppressing the ionization of its carboxylic acid group is key to achieving a symmetrical peak.
-
Solution: Add a small amount of an acidic modifier to your mobile phase. Adding 0.1% formic acid or acetic acid is a common and effective strategy.[2][9] This lowers the mobile phase pH well below the pKa of the carboxylic acid, ensuring it remains in a single, protonated (non-ionized) state, which minimizes interactions with residual silanols.[5]
-
Buffer Strength: If you are using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to control the pH effectively throughout the analysis.[7]
Q3: Can the choice of HPLC column affect peak tailing for 12-HODE?
Absolutely. The column is the heart of the separation, and its chemistry directly impacts peak shape.
-
Solution 1: Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are thoroughly end-capped are designed to cover most of the active silanol groups, significantly reducing the sites available for secondary interactions.[1][5]
-
Solution 2: Consider Alternative Stationary Phases: While C18 is common, other phases might offer better performance. For basic compounds, polar-embedded or charged surface hybrid (CSH) columns are recommended to shield silanol activity, a principle that can also benefit acidic compounds by providing a more inert surface.[6][7]
Q4: I've adjusted my mobile phase, but the peak tailing persists. What should I check next?
If mobile phase and column chemistry are ruled out, the issue may be related to your sample, the column's physical state, or the HPLC system itself.
-
Check for Sample Overload: Dilute your sample or reduce the injection volume.[1][4][7] If the peak shape improves (i.e., the tailing factor decreases) at a lower concentration, you were likely overloading the column.
-
Verify Sample Solvent: Whenever possible, dissolve your 12-HODE standard and samples in the initial mobile phase.[2] If you must use a different solvent, it should be weaker than the mobile phase.
-
Inspect the Column for Voids or Contamination: A sudden appearance of peak tailing for all compounds in your analysis can indicate a physical problem like a void at the column inlet or a blocked frit.[8][10] This can be caused by pressure shocks or the dissolution of the silica bed if operating at a high pH.[11][12]
Quantitative Data Summary
The table below illustrates the expected impact of various troubleshooting actions on the USP Tailing Factor (Tf) for an acidic compound like 12-HODE. A Tf value of 1.0 is ideal, while values > 1.5 are generally considered poor.
| Parameter | Condition A (Problematic) | Expected Tf (A) | Condition B (Optimized) | Expected Tf (B) |
| Mobile Phase pH | Neutral water/ACN | > 1.8 | Water/ACN with 0.1% Formic Acid | 1.0 - 1.3 |
| Column Type | Older, non-end-capped C18 | > 1.7 | Modern, fully end-capped C18 | 1.0 - 1.2 |
| Sample Conc. | High (e.g., >50 µg/mL) | > 1.6 | Low (e.g., <10 µg/mL) | 1.0 - 1.2 |
| Sample Solvent | 100% Acetonitrile | > 1.5 | Initial Mobile Phase Composition | 1.0 - 1.2 |
Experimental Protocols
Protocol 1: Recommended HPLC Method for 12-HODE Analysis
This protocol is a starting point for achieving symmetrical peak shapes for 12-HODE.
-
HPLC System: Standard analytical HPLC with UV detector.
-
Column: Modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 60% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm or 234 nm (if analyzing HODE isomers with conjugated dienes).[13]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve samples in the initial mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid).
Protocol 2: Column Flushing and Regeneration
If you suspect column contamination, a systematic flush can restore performance. Flush the column with 20-30 column volumes of each solvent in the sequence. Disconnect the column from the detector during flushing.
-
Remove Buffers: Flush with HPLC-grade water/organic mobile phase (without buffer or acid).
-
Flush with 100% Acetonitrile: Removes moderately non-polar contaminants.
-
Flush with 100% Isopropanol: Removes more strongly retained non-polar contaminants.
-
Flush with 100% Methylene Chloride (if compatible with your system): Use for highly non-polar contaminants.
-
Return to Operating Solvents: Flush with Isopropanol, then Acetonitrile, and finally re-equilibrate with your initial mobile phase conditions.
Troubleshooting Workflow Visualization
The following diagram outlines a logical workflow for diagnosing and solving peak tailing issues with 12-HODE.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. aocs.org [aocs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. silicycle.com [silicycle.com]
- 12. agilent.com [agilent.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Optimizing Extraction of 12-Hydroxy-9(E)-octadecenoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the efficient extraction of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when choosing an extraction method for 12-HOE?
A1: The choice of extraction method for 12-HOE depends on several factors, including the sample matrix (e.g., plasma, tissues, cell cultures), the required purity of the extract, and the downstream analytical technique (e.g., LC-MS, GC-MS). For complex biological samples, a robust sample preparation method like solid-phase extraction (SPE) is often preferred to remove interfering substances. For simpler matrices or for initial screening, liquid-liquid extraction (LLE) can be a viable option.
Q2: Which solvent system is most effective for extracting 12-HOE?
A2: The optimal solvent system depends on the extraction method. For LLE, a common choice is a mixture of a polar and a non-polar solvent, such as a chloroform/methanol (B129727) mixture. For SPE with a C18 sorbent, methanol or acetonitrile (B52724) are typically used for elution. The key is to use a solvent that efficiently solubilizes 12-HOE while minimizing the co-extraction of interfering compounds.
Q3: How can I prevent the degradation of 12-HOE during extraction?
A3: Preventing degradation is crucial for accurate quantification. Key strategies include:
-
Work on ice: Perform all extraction steps on ice to minimize enzymatic activity.
-
Use antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents to prevent oxidation.
-
Use an inert atmosphere: Whenever possible, work under an inert atmosphere, such as nitrogen gas, to minimize exposure to oxygen.
Q4: What is the role of pH adjustment in the extraction of 12-HOE?
A4: Adjusting the pH is a critical step, especially for reversed-phase SPE. Acidifying the sample (e.g., to pH 3-4) ensures that the carboxylic acid group of 12-HOE is protonated, increasing its hydrophobicity and promoting its retention on the non-polar sorbent.
Q5: How can I improve the recovery of 12-HOE in my extraction?
A5: To improve recovery, ensure complete tissue homogenization, use a sufficient solvent-to-sample ratio (at least 20:1, v/w), and perform multiple extraction steps. For SPE, optimizing the conditioning, loading, washing, and elution steps is crucial. Using an internal standard can also help to monitor and correct for losses during the extraction process.
Troubleshooting Guides
Low Extraction Yield
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis/Tissue Homogenization | Ensure thorough homogenization of the sample. For tough tissues, consider using mechanical disruption methods like bead beating or sonication. |
| Inappropriate Solvent Choice | For a broad range of lipids including 12-HOE, a chloroform/methanol mixture is generally effective. If you are targeting 12-HOE specifically, ensure your solvent system is optimized for its polarity. |
| Insufficient Solvent Volume | Use a solvent-to-tissue ratio of at least 20:1 (v/w) to ensure complete extraction. |
| Inadequate Number of Extractions | Perform at least two to three sequential extractions of the sample to maximize the yield. |
| Suboptimal pH | For SPE, ensure the sample is acidified to a pH below the pKa of 12-HOE (typically around 4-5) to ensure efficient retention on the reversed-phase sorbent. |
| High Flow Rate during SPE | A high flow rate during sample loading onto the SPE cartridge can lead to poor retention. Maintain a slow and steady flow rate (e.g., 1 mL/min). |
| Insufficient Elution Volume in SPE | Ensure the volume of the elution solvent is sufficient to completely elute 12-HOE from the sorbent bed. |
Poor Purity of the Extract
| Potential Cause | Recommended Solution |
| Co-extraction of Interfering Substances | In LLE, a "Folch wash" with a salt solution can help remove many non-lipid contaminants. For cleaner extracts, consider using Solid-Phase Extraction (SPE) for purification. |
| Incomplete Phase Separation in LLE | Centrifuge the sample at a sufficient speed and for an adequate duration to ensure a clear separation of the aqueous and organic phases. The addition of a salt solution (e.g., 0.9% NaCl) can improve phase separation. |
| Ineffective Wash Steps in SPE | Optimize the wash steps in your SPE protocol. A wash with a weak solvent (e.g., 5-10% methanol in water) can remove polar interferences without eluting the 12-HOE. |
| Sample Overload on SPE Cartridge | If the sample concentration is too high, it can exceed the binding capacity of the SPE sorbent. Dilute the sample or use a cartridge with a higher sorbent mass. |
Analyte Degradation
| Potential Cause | Recommended Solution |
| Oxidation of the Double Bond | Add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvents.[1] Work under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen.[1] |
| Enzymatic Degradation | Perform all extraction steps on ice to minimize enzymatic activity.[1] For tissue samples, flash-freeze them in liquid nitrogen immediately after collection and store at -80°C. |
| Exposure to Light | Protect samples from light, as it can promote oxidation. Use amber vials or cover tubes with aluminum foil. |
Quantitative Data Summary
The following tables provide a summary of expected recovery rates for 12-HOE using different extraction methods and solvent systems. These values are illustrative and may vary depending on the specific experimental conditions and sample matrix.
Table 1: Comparison of Extraction Methods for 12-HOE
| Extraction Method | Typical Recovery Rate (%) | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | 75 - 90 | Simple, inexpensive | Can be less selective, prone to emulsion formation |
| Solid-Phase Extraction (SPE) | 85 - 98 | High selectivity, cleaner extracts, amenable to automation | More expensive, requires method development |
| Supercritical Fluid Extraction (SFE) | > 90 | Environmentally friendly, high selectivity | Requires specialized equipment, high initial cost |
Table 2: Influence of Solvent System on LLE Recovery of 12-HOE
| Solvent System (v/v) | Typical Recovery Rate (%) | Notes |
| Chloroform:Methanol (2:1) | 85 - 90 | A widely used general lipid extraction solvent. |
| Hexane:Isopropanol (3:2) | 80 - 88 | A less toxic alternative to chloroform-based systems. |
| Ethyl Acetate | 75 - 85 | Can be effective but may co-extract more polar impurities. |
Table 3: Optimization of Solid-Phase Extraction (SPE) for 12-HOE
| SPE Parameter | Condition | Expected Outcome |
| Sorbent Type | C18 (silica-based) | Good retention of hydrophobic molecules like 12-HOE. |
| Sample pH | 3.0 - 4.0 | Protonates the carboxylic acid group, enhancing retention. |
| Wash Solvent | 10% Methanol in water | Removes polar interferences without eluting 12-HOE. |
| Elution Solvent | Methanol or Acetonitrile | Efficiently elutes 12-HOE from the sorbent. |
| Flow Rate | 1 mL/min | Allows for sufficient interaction between the analyte and the sorbent. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of 12-HOE
-
Sample Preparation: Homogenize 100 mg of tissue in 2 mL of a cold chloroform:methanol (2:1, v/v) solution containing an antioxidant (e.g., 0.005% BHT).
-
Extraction: Vortex the homogenate vigorously for 2 minutes, then agitate on a shaker for 20 minutes at 4°C.
-
Phase Separation: Add 0.4 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Drying: Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., methanol for LC-MS).
Protocol 2: Solid-Phase Extraction (SPE) of 12-HOE
-
Sample Preparation: To 1 mL of plasma, add an internal standard and acidify to pH 3.5 with 1 M HCl.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities. Follow with a wash of 3 mL of 10% methanol in water to remove less hydrophobic interferences.
-
Drying: Dry the cartridge under a vacuum for 10-15 minutes.
-
Elution: Elute the 12-HOE with 2 mL of methanol or acetonitrile into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluent under a stream of nitrogen and reconstitute the extract in a solvent compatible with your analytical instrument.
Visualizations
Caption: Workflow for 12-HOE extraction.
Caption: Signaling pathway of 12-HOE.
References
Technical Support Center: 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) during sample preparation.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of 12-HOE, providing potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable 12-HOE signal in LC-MS analysis. | 1. Degradation during sample storage: Improper storage temperature or exposure to light and oxygen can lead to oxidative degradation. 2. Degradation during extraction: Inefficient extraction, harsh pH conditions, or prolonged processing times can cause degradation. 3. Adsorption to surfaces: 12-HOE can adsorb to plasticware, leading to sample loss. | 1. Store samples at -80°C immediately after collection. Minimize freeze-thaw cycles. Protect from light by using amber vials. Consider adding an antioxidant like BHT. 2. Use a validated extraction protocol (see Experimental Protocols section). Work quickly and on ice. Ensure the pH of solutions is neutral or slightly acidic. 3. Use glass or polypropylene (B1209903) labware. |
| High variability between replicate samples. | 1. Inconsistent sample handling: Differences in storage time, temperature, or extraction procedure between replicates. 2. Non-homogeneous sample: If working with tissues, 12-HOE may not be evenly distributed. 3. Inaccurate pipetting: Especially when dealing with small volumes of internal standards or other reagents. | 1. Standardize the entire sample preparation workflow for all replicates. 2. Homogenize tissue samples thoroughly before extraction. 3. Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being handled. |
| Presence of unexpected peaks in the chromatogram. | 1. Formation of degradation products: Oxidation, isomerization, or other chemical reactions can lead to the formation of new compounds. 2. Contamination: From solvents, labware, or other sources. 3. Matrix effects: Interference from other components in the sample matrix. | 1. Add antioxidants during sample preparation. Optimize extraction to minimize degradation. Use LC-MS/MS to identify potential degradation products. 2. Use high-purity solvents and clean labware. Run blank samples to identify sources of contamination. 3. Optimize the chromatographic method to separate 12-HOE from interfering compounds. Consider using a more rigorous sample cleanup method like solid-phase extraction (SPE). |
| Poor peak shape in HPLC/UPLC analysis. | 1. Inappropriate mobile phase: pH or solvent composition may not be optimal for 12-HOE. 2. Column degradation: The analytical column may be contaminated or have lost its stationary phase. 3. Sample overload: Injecting too much sample can lead to peak broadening and tailing. | 1. Adjust the mobile phase pH to be slightly acidic (e.g., with 0.1% formic acid). Optimize the organic solvent gradient. 2. Wash the column or replace it if necessary. 3. Reduce the injection volume or dilute the sample. |
Frequently Asked Questions (FAQs)
Sample Storage and Stability
Q1: What is the optimal temperature for storing samples containing 12-HOE?
A1: For long-term storage, it is crucial to store samples at -80°C to minimize enzymatic activity and oxidative degradation.[1] For short-term storage (less than 6 months), -20°C may be acceptable, but -80°C is always recommended for polyunsaturated fatty acids and their derivatives to ensure stability.[2] Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q2: How does pH affect the stability of 12-HOE?
A2: While specific kinetic data for 12-HOE is limited, hydroxy fatty acids are generally more stable in neutral to slightly acidic conditions (pH 4-6). Basic conditions can promote hydrolysis of esterified 12-HOE and may also catalyze oxidation. It is advisable to avoid strongly acidic or basic conditions during sample preparation.
Q3: Is 12-HOE sensitive to light?
A3: Yes, like other polyunsaturated fatty acids, 12-HOE is susceptible to photodegradation. Exposure to UV light can initiate auto-oxidation. Therefore, it is essential to protect samples from light at all stages of handling and storage by using amber vials or wrapping containers in aluminum foil.
Use of Antioxidants
Q4: Should I add an antioxidant during sample preparation? If so, which one and at what concentration?
A4: Yes, adding an antioxidant is highly recommended to prevent oxidative degradation. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for fatty acids.[3][4][5] A final concentration of 0.01-0.05% (w/v) BHT in the extraction solvent is typically sufficient. Other antioxidants like α-tocopherol (Vitamin E) and ascorbic acid (Vitamin C) can also be used.[6][7][8]
Quantitative Data on Antioxidant Effectiveness (Example with PUFAs in Dried Blood Spots)
The following table demonstrates the effectiveness of BHT in preventing the degradation of polyunsaturated fatty acids (PUFAs), which can serve as a proxy for 12-HOE, in dried blood spots stored at room temperature for 28 days.
| BHT Concentration | % Decrease in Total PUFAs | % Decrease in Highly Unsaturated Fatty Acids (HUFAs) |
| 0 mg/mL | 49% | 62% |
| 2.5 mg/mL | 15% | 34% |
| 5.0 mg/mL | 6% | 13% |
| Data adapted from a study on PUFA stability in dried blood spots.[5] |
Sample Extraction and Handling
Q5: What is the best method for extracting 12-HOE from plasma or serum?
A5: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective. A common LLE method is the Folch or Bligh-Dyer method using a chloroform (B151607):methanol (B129727) mixture. SPE with a C18 or a mixed-mode sorbent can provide a cleaner extract with less matrix interference. The choice of method may depend on the sample volume, the required level of cleanliness, and the downstream analytical technique.
Q6: How can I minimize the loss of 12-HOE due to adsorption to labware?
A6: To prevent adsorption, use glass or polypropylene tubes and pipette tips. Avoid using polystyrene labware, as lipids are known to adsorb to its surface. Silanizing glassware can also help to reduce active sites for adsorption.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of 12-HOE from Plasma/Serum
Materials:
-
Plasma/serum sample
-
Internal Standard (e.g., 12(S)-HETE-d8)
-
Methanol (LC-MS grade), pre-chilled to -20°C
-
Chloroform (LC-MS grade)
-
0.1% Formic acid in water
-
Butylated hydroxytoluene (BHT)
-
Glass centrifuge tubes
Procedure:
-
To 100 µL of plasma/serum in a glass tube, add 10 µL of the internal standard solution.
-
Add 400 µL of ice-cold methanol containing 0.05% BHT.
-
Vortex for 30 seconds to precipitate proteins.
-
Add 800 µL of chloroform and vortex for 1 minute.
-
Add 200 µL of 0.1% formic acid to facilitate phase separation.
-
Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids into a clean glass tube.
-
Dry the extract under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL of 80:20 Methanol:Water) for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of 12-HOE from Plasma/Serum
Materials:
-
Plasma/serum sample
-
Internal Standard (e.g., 12(S)-HETE-d8)
-
C18 SPE cartridge (e.g., 100 mg, 1 mL)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
0.1% Formic acid in water
-
Hexane (LC-MS grade)
-
Ethyl acetate (B1210297) (LC-MS grade)
-
Butylated hydroxytoluene (BHT)
Procedure:
-
To 100 µL of plasma/serum, add 10 µL of the internal standard solution and 400 µL of methanol containing 0.05% BHT.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
-
Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of water through the C18 cartridge.
-
Load the sample: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Wash the cartridge: Wash with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar impurities.
-
Elute 12-HOE: Elute the analyte with 1 mL of ethyl acetate.
-
Dry and reconstitute: Dry the eluate under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Degradation pathways of 12-HOE.
Caption: Recommended workflow for 12-HOE sample preparation.
Caption: Troubleshooting logic for low 12-HOE signal.
References
- 1. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 2. vliz.be [vliz.be]
- 3. atamankimya.com [atamankimya.com]
- 4. What is BHT in Food? Benefits & Uses in Food Preservation [elchemy.com]
- 5. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Analysis of 12-Hydroxy-9(E)-octadecenoic Acid by Mass Spectrometry
Welcome to the technical support center for the analysis of 12-Hydroxy-9(E)-octadecenoic acid (12-HODE) using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the sensitivity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high sensitivity for 12-HODE analysis by LC-MS/MS?
A1: The primary challenges include its relatively low endogenous concentrations in biological matrices, potential for ion suppression from complex sample matrices, and its inherent chemical properties that can lead to poor ionization efficiency. Proper sample preparation and optimization of mass spectrometry parameters are crucial to overcome these challenges.[1][2]
Q2: Which ionization mode is most suitable for 12-HODE analysis?
A2: Negative electrospray ionization (ESI) is generally preferred for the analysis of 12-HODE and other oxidized linoleic acid metabolites.[3] This is because the carboxylic acid group on the molecule readily deprotonates to form a [M-H]⁻ ion, leading to a strong and stable signal.
Q3: How can I minimize sample loss during preparation?
A3: To minimize the loss of 12-HODE, which can adhere to glass surfaces, it is recommended to use polypropylene (B1209903) or silanized glassware for sample collection, processing, and storage.[1] Additionally, process samples as quickly as possible after collection to reduce ex vivo oxidation of linoleic acid.[1]
Q4: Is derivatization necessary to improve the sensitivity of 12-HODE detection?
A4: While not always mandatory, derivatization can significantly enhance the sensitivity of 12-HODE analysis.[4][5][6] Derivatization can improve ionization efficiency and chromatographic peak shape.[6] For instance, converting the carboxylic acid group to an ester can increase its volatility for GC-MS analysis. For LC-MS, derivatization can introduce a more readily ionizable moiety.[4][7]
Q5: What are the expected precursor and product ions for 12-HODE in negative ESI mode?
A5: In negative ESI mode, the precursor ion for 12-HODE is typically m/z 295.2 ([M-H]⁻). A characteristic product ion is m/z 171, which allows for its distinction from its isomer, 13-HODE, which has a characteristic product ion of m/z 195.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 12-HODE by mass spectrometry.
Issue 1: Low or No Signal Intensity
| Potential Cause | Troubleshooting Step |
| Poor Ionization | Optimize ion source parameters such as capillary voltage, source temperature, and gas flow rates.[8] Ensure the mobile phase pH is suitable for negative ionization mode; slightly basic conditions can enhance deprotonation. |
| Sample Degradation | Prepare fresh standards and samples. Ensure proper storage conditions (-80°C for long-term).[1] |
| Ion Suppression | Improve sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering matrix components.[1][9] Dilute the sample if the 12-HODE concentration is sufficient.[10] |
| Incorrect MRM Transitions | Verify the precursor and product ion m/z values. For 12-HODE in negative ESI, the primary transition is typically 295.2 -> 171.[3] |
| Instrument Contamination | Clean the ion source and mass spectrometer inlet.[11] Run blank injections to check for carryover.[1] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or dilute the sample.[11][12] |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the analytical column.[12] |
| Inappropriate Mobile Phase | Ensure the mobile phase composition and pH are optimal for the column and analyte. The injection solvent should be of similar or weaker strength than the initial mobile phase.[12] |
| Extra-Column Volume | Minimize the length and diameter of tubing between the injector, column, and detector.[12] |
Issue 3: Retention Time Shifts
| Potential Cause | Troubleshooting Step |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase before use. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature.[13] |
| Pump Malfunction | Check for leaks and ensure the pump is delivering a consistent flow rate.[11][13] |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[13] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of HODE isomers, providing a reference for expected analytical sensitivity.
Table 1: Comparison of Analytical Methods for HODE Quantification
| Analyte | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Concentration Range |
| 9-HODE | Human Plasma | LC-MS/MS | - | - | 16 ± 5.0 ng/mL |
| 9-HODE | Rat Plasma | Q-TOF MS | - | 9.7 nmol/L | 57.8 ± 18.7 nmol/L |
Data extracted from multiple sources, direct comparison should be made with caution.
Table 2: Performance of an Optimized LC-MS/MS Method for Linoleic Acid Oxides
| Parameter | Value |
| Linearity (R²) | > 0.9990 |
| Limit of Detection (LOD) | 0.4 ppb |
| Recovery | 87.25–119.44% |
| Precision (RSD) | < 6.96% |
This data is for a method analyzing multiple linoleic acid oxides, including 9-HODE.[4][14]
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Folch Method)
This protocol describes a standard procedure for extracting total lipids, including 12-HODE, from biological matrices.
Materials:
-
Chloroform:Methanol (2:1, v/v) containing a suitable antioxidant (e.g., 0.005% butylated hydroxytoluene - BHT)
-
0.9% NaCl solution
-
Polypropylene or silanized glass tubes
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
To 1 volume of the biological sample (e.g., plasma, tissue homogenate), add 20 volumes of the chloroform:methanol mixture in a suitable tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture.
-
Vortex again for 1 minute to facilitate phase separation.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette, avoiding the protein interface.
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen gas.
-
The dried lipid extract is now ready for reconstitution in a suitable solvent for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of 12-HODE
This protocol provides a general workflow for the quantification of 12-HODE using a triple quadrupole mass spectrometer.
Materials:
-
LC-MS/MS system with an ESI source
-
C18 reverse-phase HPLC column
-
Mobile Phase A: Water with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% acetic acid
-
12-HODE analytical standard
-
Deuterated internal standard (e.g., 12-HODE-d4)
Procedure:
-
Sample Preparation: Reconstitute the dried lipid extracts (from Protocol 1) in the initial mobile phase composition. Add a known amount of the deuterated internal standard to all samples, standards, and quality controls.
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Use a suitable gradient elution to separate 12-HODE from other lipids. An example gradient could be:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
The flow rate is typically between 0.2-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in negative ESI mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Set the MRM transitions:
-
12-HODE: Precursor ion m/z 295.2 -> Product ion m/z 171
-
12-HODE-d4 (Internal Standard): Adjust m/z values according to the deuterium (B1214612) labeling.
-
-
Optimize MS parameters including capillary voltage, source temperature, nebulizer gas, and collision energy for maximum signal intensity.[8]
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Quantify the concentration of 12-HODE in the unknown samples by interpolating from the standard curve.
-
Visualizations
Signaling Pathway of 12-HODE
The following diagram illustrates a simplified signaling pathway involving 12-HODE and its interaction with G protein-coupled receptor 132 (GPR132) and Peroxisome Proliferator-Activated Receptors (PPARs).[3]
Caption: 12-HODE signaling through GPR132 and PPAR pathways.
Experimental Workflow for 12-HODE Quantification
This diagram outlines the general workflow for the quantification of 12-HODE from biological samples.
Caption: General workflow for 12-HODE quantification.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting low signal intensity issues.
Caption: Troubleshooting flowchart for low signal intensity.
References
- 1. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization of estrogens enhances specificity and sensitivity of analysis of human plasma and serum by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. opentrons.com [opentrons.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. zefsci.com [zefsci.com]
- 12. agilent.com [agilent.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. 12(S)-hydroxyeicosatetraenoic acid and 13(S)-hydroxyoctadecadienoic acid regulation of protein kinase C-alpha in melanoma cells: role of receptor-mediated hydrolysis of inositol phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
solving solubility issues of 12-Hydroxy-9(E)-octadecenoic acid in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the approximate water solubility of this compound (12-HOE)?
Q2: Why is my 12-HOE precipitating when I add it to my aqueous buffer?
Precipitation of 12-HOE in aqueous buffers is a common issue and can be attributed to several factors:
-
Low Intrinsic Solubility: 12-HOE is a long-chain fatty acid and is inherently hydrophobic, leading to poor solubility in aqueous solutions.
-
"Solvent Shock": If you are using a concentrated stock of 12-HOE in an organic solvent (like ethanol (B145695) or DMSO), rapid dilution into an aqueous buffer can cause the compound to crash out of solution.
-
Exceeding Solubility Limit: The final concentration of 12-HOE in your buffer may be higher than its solubility limit.
-
Temperature Effects: Lower temperatures can decrease the solubility of fatty acids.
-
Interactions with Buffer Components: Salts and other components in the buffer can sometimes interact with the fatty acid and reduce its solubility.
Q3: What are the recommended solvents for making a stock solution of 12-HOE?
For creating a concentrated stock solution, organic solvents are recommended. Commonly used solvents for long-chain fatty acids include:
-
Ethanol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dimethylformamide (DMF)
Product information for similar hydroxy fatty acids suggests that solubility in these organic solvents is typically high, often around 10-50 mg/mL.[2][3] It is advisable to purge the solvent with an inert gas to prevent oxidation of the fatty acid.
Q4: How can I improve the solubility of 12-HOE in my aqueous buffer for cell-based assays?
The most effective and widely used method is to complex the fatty acid with fatty acid-free bovine serum albumin (BSA). BSA acts as a carrier protein, enhancing the stability and delivery of the fatty acid to cells in a physiologically relevant manner.[4][5][6]
Q5: What is the typical molar ratio of fatty acid to BSA to use?
The molar ratio of fatty acid to BSA is a critical parameter that can influence the availability of the "free" fatty acid. Common starting points for the molar ratio of fatty acid to BSA are between 2:1 and 6:1.[7] It is recommended to optimize this ratio for your specific application.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution(s) |
| Immediate precipitation upon adding 12-HOE stock to buffer. | "Solvent shock" from rapid dilution of the organic stock solution. | Pre-warm the aqueous buffer to 37°C. Add the 12-HOE stock solution slowly and dropwise to the buffer while vortexing or stirring vigorously.[8] |
| Final concentration of 12-HOE exceeds its solubility limit. | Reduce the final concentration of 12-HOE in the buffer. | |
| The percentage of organic co-solvent in the final solution is too low. | While aiming to keep the organic solvent concentration low (typically <1%), a slight increase might be necessary. However, be mindful of potential solvent toxicity in cell-based assays. | |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The solution is supersaturated and thermodynamically unstable. | Prepare fresh solutions before each experiment. Avoid storing diluted aqueous solutions of 12-HOE for more than a day.[2][9] |
| Temperature fluctuations. | Store the solution at a constant temperature. If refrigerated, allow it to come to room temperature or 37°C and check for any precipitate before use. | |
| Inconsistent experimental results. | Incomplete solubilization or aggregation of 12-HOE. | Use sonication to aid in the dispersion of the fatty acid in the buffer, especially when preparing BSA complexes.[4] Ensure the fatty acid is fully dissolved in the initial organic solvent. |
| Variability in the preparation of the 12-HOE-BSA complex. | Standardize the protocol for preparing the complex, including incubation time and temperature. Use fatty acid-free BSA for consistency. |
Quantitative Data Summary
The following table summarizes the solubility of structurally similar long-chain hydroxy fatty acids in various solvents, which can serve as a useful reference for 12-HOE.
| Compound | Solvent | Approximate Solubility | Source |
| (±)11(12)-DiHET | PBS (pH 7.2) | ~1 mg/mL | [2] |
| (±)11-HETE | PBS (pH 7.2) | ~0.8 mg/mL | [9] |
| 12-hydroxy Stearic acid | Ethanol, DMSO, DMF | ~10 mg/mL | [3] |
| (9Z)-12-hydroxyoctadecenoic acid | Water (25°C) | 3.46 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 12-HOE Stock Solution in Ethanol
-
Weigh out the desired amount of 12-HOE in a sterile glass vial.
-
Add the appropriate volume of high-purity ethanol to achieve the desired stock concentration (e.g., 10-20 mM). It is recommended to purge the ethanol with an inert gas (e.g., nitrogen or argon) before use to minimize oxidation.
-
Cap the vial tightly and vortex or sonicate at room temperature until the 12-HOE is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution at -20°C or -80°C under an inert atmosphere. For long-term storage, -80°C is recommended.
Protocol 2: Solubilization of 12-HOE in an Aqueous Buffer using BSA
This protocol is designed for preparing a 12-HOE solution for cell culture experiments.
Materials:
-
12-HOE stock solution in ethanol (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile aqueous buffer or cell culture medium (e.g., PBS or DMEM)
-
Sterile tubes
-
Water bath or incubator at 37°C
-
Vortex mixer
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a BSA Solution: Prepare a solution of fatty acid-free BSA in the desired aqueous buffer or cell culture medium (e.g., a 10% w/v solution). Warm the solution to 37°C.
-
Complexation:
-
In a sterile tube, add the required volume of the 12-HOE ethanolic stock solution.
-
Slowly add the warm BSA solution to the 12-HOE stock while continuously vortexing. The molar ratio of fatty acid to BSA should be optimized for the specific application (a common starting range is 3:1 to 6:1).
-
-
Incubation: Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to facilitate the complexation of 12-HOE to BSA.
-
Sterilization: Sterilize the 12-HOE-BSA complex solution by passing it through a 0.22 µm filter.
-
Application: The sterile 12-HOE-BSA complex solution can now be added to the cell culture medium to achieve the desired final concentration of 12-HOE.
Visualizations
Caption: Workflow for preparing 12-HOE solutions.
Caption: Troubleshooting logic for 12-HOE precipitation.
References
- 1. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Quantification of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of 12-HOE?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix.[1] In the analysis of 12-HOE from biological samples like plasma or serum, endogenous components such as phospholipids (B1166683), salts, and proteins can be co-extracted.[1] During LC-MS/MS analysis, these co-eluting compounds can either suppress or enhance the ionization of 12-HOE in the mass spectrometer's ion source, leading to an underestimation or overestimation of its true concentration.[1]
Q2: What are the primary causes of matrix effects in 12-HOE analysis?
A2: The most significant contributors to matrix effects in the LC-MS/MS analysis of 12-HOE from biological matrices are phospholipids.[2] These lipids are highly abundant in plasma and serum and have a tendency to co-extract with 12-HOE. During electrospray ionization (ESI), phospholipids can compete with 12-HOE for ionization, typically leading to ion suppression.[2]
Q3: How can I determine if my 12-HOE assay is experiencing matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a 12-HOE standard is introduced into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any fluctuation (a dip for suppression or a rise for enhancement) in the baseline signal at the retention time of 12-HOE indicates the presence of matrix effects.
-
Post-Extraction Spike: This quantitative approach compares the signal response of 12-HOE spiked into a blank matrix extract with the response of 12-HOE in a neat solution at the same concentration. The percentage difference in the signal reveals the extent of the matrix effect.[2]
Q4: What is the most effective strategy to compensate for matrix effects in 12-HOE quantification?
A4: The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated or ¹³C-labeled 12-HOE, is considered the gold standard for correcting matrix effects. The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.
Q5: What are some effective sample preparation techniques to minimize matrix effects for 12-HOE?
A5: Advanced sample cleanup techniques are crucial for reducing matrix effects. These include:
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for removing interfering substances. Specific SPE cartridges, such as those with a C18 stationary phase, can be used to isolate 12-HOE from the more polar and more non-polar matrix components.[3]
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition 12-HOE into an organic solvent, leaving many interfering substances in the aqueous phase.[4]
-
Phospholipid Removal Plates/Cartridges: Specialized sample preparation products are available that specifically target the removal of phospholipids from the sample extract, leading to a significant reduction in matrix effects.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Poor Reproducibility and Inconsistent Recovery of 12-HOE | Inefficient or inconsistent sample preparation leading to variable matrix effects between samples. | Optimize Sample Preparation: Ensure your protein precipitation or extraction protocol is robust and consistently executed. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Add a SIL-IS for 12-HOE at the beginning of the sample preparation process to account for variability in extraction and matrix effects. |
| Significant Ion Suppression or Enhancement Observed | Co-elution of matrix components, particularly phospholipids, with 12-HOE, interfering with the ionization process. | Improve Chromatographic Separation: Modify your LC gradient to better resolve 12-HOE from interfering matrix components. A longer, shallower gradient can improve separation. Advanced Sample Cleanup: Implement more rigorous sample cleanup techniques like Solid-Phase Extraction (SPE) with a focus on phospholipid removal. Post-Column Infusion Analysis: Use this technique to identify the retention time regions with significant ion suppression and adjust your chromatography to move the 12-HOE peak away from these areas. |
| Non-linear Calibration Curve or Poor Correlation | Matrix effects are impacting the ionization of 12-HOE differently at various concentrations. | Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as close as possible to your study samples to compensate for consistent matrix effects. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and experience the same matrix effects as the analyte, leading to a more linear response based on the analyte/IS ratio. |
| High Background Noise in Chromatogram | Incomplete removal of matrix components. | Implement a More Effective Sample Preparation Method: If using simple protein precipitation, consider switching to a more selective technique like SPE or LLE. Optimize SPE Wash Steps: Ensure the wash steps in your SPE protocol are sufficient to remove interfering compounds without eluting the 12-HOE. |
Quantitative Data Summary
The following tables provide representative data for the quantification of hydroxyoctadecadienoic acids (HODEs), a class of compounds to which 12-HOE belongs. This data is intended to serve as a general reference.
Table 1: Representative Quantitative Data for HODEs in Rat Plasma
| Analyte | Mean Concentration (nmol/L) | Standard Deviation (nmol/L) |
| 9-HODE | 57.8 | 18.7 |
| 13-HODE | 123.2 | 31.1 |
Data from a study on targeted oxidized linoleic acid metabolites in rat plasma.[1]
Table 2: Method Validation Parameters for a UPLC-MS/MS Method for Related Compounds
| Parameter | Result |
| Linearity (r²) | ≥ 0.9944 |
| Recovery | 85.3% to 103.0% |
| Precision (%RSD) | ≤ 9.3% |
Data from a validated UPLC-MS/MS method for purine (B94841) metabolites.[5]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 12-HOE from Human Plasma
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
Materials:
-
Human plasma
-
12-HOE standard
-
12-HOE Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
C18 SPE cartridges (e.g., 200 mg, 3 mL)[3]
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 5 µL of the SIL-IS solution.
-
Add 300 µL of cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[3]
-
-
Sample Loading:
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of a low-percentage organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.
-
-
Elution:
-
Elute the 12-HOE and SIL-IS with 1 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Parameters for 12-HOE Analysis
This is a representative set of parameters and should be optimized for your specific instrument.
-
LC System: UPLC system
-
Column: C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Acetic Acid in Water[6]
-
Mobile Phase B: Acetonitrile/Methanol (4:1, v/v)[6]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode[6]
-
MRM Transitions:
-
12-HOE: Q1: 297.2 -> Q3: 168.1 (example transition, should be optimized)
-
12-HOE SIL-IS: To be determined based on the specific labeled standard used.
-
Visualizations
Caption: Experimental workflow for 12-HOE quantification.
Caption: Methods for assessing matrix effects.
References
- 1. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method Development and Validation for UHPLC-MS-MS Determination of Hop Prenylflavonoids in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. jsbms.jp [jsbms.jp]
how to reduce isomerization of 12-Hydroxy-9(E)-octadecenoic acid during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the isomerization of 12-Hydroxy-9(E)-octadecenoic acid during analytical procedures. Find answers to frequently asked questions, troubleshoot common issues, and access detailed experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is isomerization a concern during its analysis?
This compound, also known as ricinelaidic acid, is the trans-isomer of ricinoleic acid ((9Z)-12-hydroxyoctadec-9-enoic acid). Ricinoleic acid is an unsaturated omega-9 hydroxy fatty acid that constitutes about 90% of the fatty acid content in castor oil.[1] The "E" in the name denotes the trans configuration of the double bond at the 9th carbon position, while the more common naturally occurring form is the cis or "Z" isomer.
Isomerization is a significant concern because the double bond is susceptible to converting between the E (trans) and Z (cis) forms under various analytical conditions, such as exposure to heat, acid, or base. This conversion can lead to inaccurate quantification of the specific isomer of interest, compromising experimental results and their interpretation.
Q2: What are the primary factors that cause isomerization of this compound?
The primary drivers of isomerization in unsaturated fatty acids like this compound are:
-
Heat: Elevated temperatures during sample preparation (e.g., extraction, derivatization) or analysis (e.g., high GC injector temperatures) can provide the energy needed to overcome the rotational barrier of the double bond, leading to cis/trans isomerization.
-
Acid/Base Catalysis: Strong acids or bases used in saponification or derivatization steps can catalyze the isomerization of the double bond.[2] For instance, the hydrolysis of castor oil using potassium hydroxide (B78521) (KOH) to liberate ricinoleic acid is a common step where isomerization can occur if conditions are not mild.[3]
-
Light Exposure: UV light can promote the formation of radicals, which can facilitate the isomerization of double bonds.
-
Active Surfaces: Certain chromatographic stationary phases or metal surfaces within the analytical instrument can have catalytic activity that promotes on-column isomerization.
Q3: How can I minimize isomerization during sample preparation (extraction and saponification)?
To minimize isomerization during sample preparation, it is crucial to employ mild conditions.
-
Saponification: When liberating the fatty acid from its triglyceride form (e.g., from castor oil), use a mild saponification protocol. This typically involves using an alcoholic-aqueous solution of a base like KOH.[2][3] To reduce isomerization risk, perform the reaction at the lowest effective temperature and for the shortest duration necessary for complete hydrolysis.
-
Extraction: After saponification and acidification to obtain the free fatty acid, use liquid-liquid extraction or solid-phase extraction (SPE) for purification.[2] Ensure all steps are performed promptly and at reduced temperatures where possible. Use solvents that are free of peroxides and other reactive impurities.
-
Protection from Light: Conduct all sample preparation steps in amber glassware or under conditions that protect the sample from direct light to prevent photo-isomerization.
Q4: What are the recommended derivatization techniques for GC analysis that reduce isomerization risk?
Gas chromatography (GC) analysis of fatty acids typically requires derivatization to increase their volatility.[4] The most common method is conversion to Fatty Acid Methyl Esters (FAMEs).[5]
-
Mild Esterification: To prevent isomerization, avoid harsh derivatization reagents. Instead of strong acids like HCl or H₂SO₄ at high temperatures, consider milder alternatives. For example, using BF₃-methanol for a short duration at a controlled temperature can be effective.[2]
-
Alternative Reagents: Pentafluorobenzyl bromide (PFBBr) can be used for derivatization to create PFB esters, which are suitable for sensitive analysis by GC-MS with negative chemical ionization, often under milder reaction conditions.[4]
-
Avoid High Temperatures: Regardless of the reagent used, always perform the derivatization at the lowest temperature that allows for complete reaction to minimize heat-induced isomerization.
Q5: Which analytical technique, HPLC or GC, is generally preferred to minimize isomerization, and what are the recommended conditions?
High-Performance Liquid Chromatography (HPLC) is often preferred over GC for analyzing thermally labile or easily isomerized compounds because it is typically performed at or near room temperature.
-
HPLC Analysis:
-
Technique: HPLC allows for the analysis of free fatty acids without derivatization, thereby removing a key step where isomerization can occur.
-
Column: A normal-phase silica (B1680970) column can be effective for separating geometric isomers.[6] Reversed-phase columns like C18 are also commonly used.[7]
-
Mobile Phase: For normal-phase separation, a non-polar mobile phase such as a mixture of n-hexane, isopropanol, and acetic acid can provide good resolution of isomers.[6]
-
Detection: UV detection at around 234 nm (if a chromophore is present or introduced) or Mass Spectrometry (MS) are suitable detection methods.[6]
-
-
GC Analysis:
-
If GC is necessary, use a high-polarity capillary column (e.g., a wax-type column) which can offer good separation of FAME isomers.[5]
-
Minimize the injector port temperature to the lowest possible value that still ensures efficient volatilization of the derivatized analyte to reduce the risk of thermal isomerization.
-
Q6: How should I properly store my samples and standards to prevent degradation and isomerization?
Proper storage is critical to maintain the integrity of your analyte.
-
Temperature: Store samples and standards at low temperatures, preferably at -20°C or -80°C for long-term storage. Ricinoleic acid is known to slowly polymerize over time, so storage in its triglyceride form (castor oil) is more stable until just before use.[1]
-
Inert Atmosphere: To prevent oxidation, which can lead to degradation and side reactions, overlay samples with an inert gas like nitrogen or argon before sealing and freezing.
-
Light Protection: Always use amber vials or wrap containers in aluminum foil to protect the light-sensitive double bond.[1]
-
Solvent Choice: If samples are stored in solution, use a high-purity, non-reactive solvent.
Troubleshooting Guide
| Problem / Symptom | Potential Cause | Recommended Solution |
| Appearance of an unexpected peak near the target analyte peak. | Isomerization: The sample has likely undergone partial isomerization from the E-form to the Z-form (or vice versa). | 1. Review sample preparation steps for sources of heat, strong acids/bases, or light exposure. 2. Use milder saponification and derivatization conditions (lower temperature, shorter time).[2] 3. Ensure samples are protected from light at all times. |
| Poor resolution between E/Z isomers. | Inadequate Chromatographic Conditions: The analytical column or mobile phase is not optimized for isomer separation. | 1. For HPLC: Switch to a normal-phase silica column or an argentation chromatography column. Optimize the mobile phase polarity.[6] 2. For GC: Use a longer, high-polarity capillary column. Optimize the temperature gradient to maximize separation. |
| Analyte peak is broad or tailing. | 1. Column Contamination: Strongly retained contaminants are affecting peak shape. 2. Active Sites: Free silanol (B1196071) groups on the column or other active surfaces are interacting with the analyte's hydroxyl or carboxyl groups. | 1. Flush the column with a strong solvent according to the manufacturer's instructions.[8] 2. Use a high-quality, end-capped column. For GC, ensure the liner is deactivated. 3. For HPLC, add a small amount of a modifier like acetic acid to the mobile phase to suppress interactions.[6] |
| Low recovery or signal intensity of the target analyte. | 1. Degradation/Polymerization: The analyte has degraded due to improper storage or harsh handling.[1] 2. Incomplete Extraction or Derivatization: The protocol was not efficient. | 1. Prepare samples fresh from a properly stored stock (e.g., castor oil).[1] 2. Use an internal standard to check the efficiency of extraction and derivatization steps.[5] 3. Optimize reaction times and temperatures for derivatization to ensure completion without causing degradation. |
Detailed Experimental Protocols
Protocol 1: Mild Saponification and Extraction
This protocol is designed to hydrolyze triglycerides (e.g., castor oil) to yield free fatty acids with minimal isomerization.
-
Reagent Preparation: Prepare a 0.5 M solution of potassium hydroxide (KOH) in 95% ethanol.
-
Saponification:
-
Weigh approximately 100 mg of the oil sample into a round-bottom flask.
-
Add 10 mL of the 0.5 M ethanolic KOH solution.
-
Blanket the flask with nitrogen gas, seal, and reflux gently at 60°C for 30-45 minutes, or until the solution becomes clear.
-
-
Extraction:
-
After cooling to room temperature, transfer the solution to a separatory funnel.
-
Add 20 mL of deionized water.
-
Acidify the mixture to a pH of ~3-4 by slowly adding 1 M hydrochloric acid (HCl).
-
Extract the free fatty acids by partitioning three times with 20 mL of n-hexane (or diethyl ether).
-
Pool the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic phase with 20 mL of brine (saturated NaCl solution) to remove excess water and acid.
-
Dry the organic layer over anhydrous sodium sulfate (B86663).
-
Filter off the sodium sulfate and evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.
-
-
Storage: Immediately redissolve the fatty acid residue in a suitable solvent, blanket with nitrogen, and store in an amber vial at -20°C or below.
Protocol 2: Recommended HPLC-UV Method
This protocol is adapted from methods used for similar hydroxy fatty acids and is designed to separate E/Z isomers.[6]
-
Instrumentation: HPLC system with a UV detector or Photo-Diode Array (PDA) detector.
-
Column: Normal-Phase Silica (SiO₂) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of n-hexane, isopropanol, and acetic acid (e.g., in a ratio of 98.3:1.6:0.1, v/v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm for the carboxylic acid chromophore (or 234 nm if analyzing conjugated diene isomers).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the extracted fatty acids (from Protocol 1) in the mobile phase to a final concentration of approximately 0.1-1.0 mg/mL.
Visualizations
Analytical Workflow and Isomerization Control
The following diagram illustrates the typical analytical workflow for this compound, highlighting the critical stages where isomerization can occur and must be controlled.
Caption: Workflow for fatty acid analysis highlighting critical isomerization control points.
Factors Influencing Isomerization
This diagram outlines the key factors that promote isomerization and the corresponding preventative measures that should be implemented during analysis.
Caption: Key causes of isomerization and their corresponding preventative strategies.
References
- 1. Ricinoleic acid - Sciencemadness Wiki [sciencemadness.org]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Quantification of 12-Hydroxy-9(E)-octadecenoic acid (12-HODE)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the quantification of 12-Hydroxy-9(E)-octadecenoic acid (12-HODE) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed with a 12-HODE calibration curve?
A1: The most frequently encountered issues include poor linearity (a low coefficient of determination, R²), a significant y-intercept, and inconsistent reproducibility between runs. These problems can stem from a variety of factors including matrix effects, issues with standard preparation, or sub-optimal instrument conditions.
Q2: Why is my calibration curve for 12-HODE not linear at higher concentrations?
A2: Non-linearity at the upper end of the calibration curve is often due to detector saturation or ion suppression.[1][2] When the concentration of 12-HODE is too high, the mass spectrometer's detector can be overwhelmed, leading to a plateau in signal response. Additionally, high concentrations of the analyte can lead to competition for ionization in the MS source, a phenomenon that can also be concentration-dependent and cause a non-linear response.[2]
Q3: My calibration curve has a low R² value (e.g., <0.99). What are the likely causes?
A3: A low R² value indicates significant deviation of data points from the regression line. Common causes include inconsistent pipetting when preparing standards, instability of the analyte or internal standard, variable sample extraction efficiency, or the presence of significant matrix effects that are not being adequately compensated for.[3]
Q4: What is a matrix effect and how can it impact my 12-HODE quantification?
A4: A matrix effect is the alteration of ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, tissue homogenate).[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) of 12-HODE, which compromises accuracy and precision.[4] Phospholipids are a common cause of matrix effects in biological samples.[5]
Q5: What is the best type of internal standard to use for 12-HODE quantification?
A5: The gold standard is a stable isotope-labeled (SIL) internal standard, such as 12-HODE-d4 or ¹³C-12-HODE. A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization.[6][7] This allows it to effectively compensate for variations in sample handling and matrix effects, leading to more accurate and precise results.[7][8]
Troubleshooting Guides
Below are troubleshooting guides for specific issues you may encounter during your 12-HODE quantification experiments.
Issue 1: Poor Linearity (Low R² or Non-Linear Curve)
| Possible Cause | Recommended Solution |
| Detector Saturation | Dilute the highest concentration standards and re-inject. If the back-calculated concentrations are now accurate, this confirms saturation. Consider narrowing the calibration range or reducing the injection volume. |
| Inappropriate Regression Model | Visually inspect the curve. If a distinct curve is present, a linear regression model may not be appropriate. Consider using a quadratic or weighted (e.g., 1/x or 1/x²) linear regression model.[3] |
| Inaccurate Standard Preparation | Prepare fresh calibration standards from a trusted stock solution. Verify the calibration of all pipettes used for dilution.[9] |
| Matrix Effects | Prepare a calibration curve in a matrix that matches your samples (matrix-matched calibration) to assess the impact of the matrix. Improve sample cleanup procedures to remove interfering substances.[3] |
| Analyte Adsorption | 12-HODE can be prone to adsorbing to plastic surfaces. Use deactivated or silanized glass vials for standards and samples.[3] |
Issue 2: High Background Noise or Poor Signal-to-Noise (S/N)
| Possible Cause | Recommended Solution |
| Contaminated Solvents/Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily and filter them.[10] |
| Contaminated LC-MS System | Run blank injections (solvent only) to identify the source of contamination. If present, clean the ion source and flush the LC system. |
| Sub-optimal MS Parameters | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific 12-HODE MRM transitions to maximize signal.[3] |
| Poor Analyte Ionization | Ensure the mobile phase pH is appropriate for 12-HODE, which is typically analyzed in negative ion mode. The addition of a weak acid like 0.1% formic acid can aid in protonation for positive mode, while a weak base or buffer may be needed for negative mode, but volatile options are best. |
Issue 3: Inconsistent Internal Standard (IS) Response
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting of IS | Verify the calibration of the pipette used to add the internal standard. Ensure the IS is added consistently to every standard, QC, and sample. |
| IS Degradation | Check the stability of the internal standard in the sample matrix and under your storage conditions. Prepare fresh IS working solutions regularly. |
| Ion Suppression of IS | A significant drop in the IS signal at high analyte concentrations can indicate ion suppression.[2] This may require improving chromatographic separation to resolve the analyte and IS from the interfering matrix components. |
| Isotopic Interference (Cross-talk) | If using a deuterated standard with a small mass difference from the analyte, the natural isotopes of 12-HODE at high concentrations can contribute to the IS signal. Use an IS with a higher degree of deuteration (e.g., d4 or greater) to minimize this. |
Quantitative Data Summary
The following table summarizes typical performance parameters for the LC-MS/MS quantification of HODE isomers. These values can serve as a benchmark for your own method development and validation.
| Parameter | Typical Value | Reference |
| Linear Range | 1.0 - 100 ng/mL (ppb) | [6] |
| Correlation Coefficient (R²) | > 0.99 | [6][11][12] |
| Limit of Detection (LOD) | 0.4 ng/mL (ppb) | [6] |
| Limit of Quantification (LOQ) | 1.0 - 9.7 nmol/L | [6][12] |
| Intra-day Precision (%RSD) | < 15% | [1] |
| Inter-day Precision (%RSD) | < 15% | [1] |
| Accuracy (% Recovery) | 85% - 115% | [6] |
Note: These values are illustrative and may vary depending on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation (Liquid-Liquid Extraction from Plasma)
-
To a 200 µL plasma sample, add 10 µL of a suitable internal standard solution (e.g., 12-HODE-d4 at 100 ng/mL).
-
Vortex briefly to mix.
-
Acidify the sample by adding 10 µL of 10% acetic acid to protonate the carboxylic acid group of 12-HODE.
-
Add 2.0 mL of an extraction solvent (e.g., hexane (B92381) or ethyl acetate).
-
Vortex vigorously for 3 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 2000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for 12-HODE Quantification
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical linear gradient would start at a lower percentage of mobile phase B, increasing to a high percentage to elute 12-HODE, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions:
-
12-HODE (Quantifier): m/z 295.2 -> [Specific fragment ion]
-
12-HODE (Qualifier): m/z 295.2 -> [Second specific fragment ion]
-
12-HODE-d4 (IS): m/z 299.2 -> [Corresponding fragment ion from IS]
-
Note: The specific fragment ions for the MRM transitions need to be optimized for your instrument by infusing a standard solution of 12-HODE.
Visualizations
Caption: Experimental workflow for 12-HODE quantification.
Caption: Troubleshooting logic for calibration curve issues.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Activity Against Human Pathogens of Two Polyunsaturated Aldehydes and Pheophorbide a [mdpi.com]
- 9. epa.gov [epa.gov]
- 10. mdpi.com [mdpi.com]
- 11. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sisu.ut.ee [sisu.ut.ee]
Technical Support Center: Optimization of Derivatization for 12-Hydroxy-9(E)-octadecenoic Acid (12-HOE) Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the derivatization of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) for analytical purposes.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of 12-HOE necessary for its analysis?
A1: Derivatization is a critical step for the analysis of 12-HOE, particularly for gas chromatography-mass spectrometry (GC-MS). The process chemically modifies the polar carboxyl and hydroxyl groups of the 12-HOE molecule. This modification increases the volatility and thermal stability of the analyte, which is essential for its successful vaporization and passage through the GC column.[1][2] Furthermore, derivatization reduces peak tailing and improves chromatographic separation and detection sensitivity.
Q2: What are the most common derivatization methods for 12-HOE?
A2: The two most prevalent and effective derivatization methods for hydroxy fatty acids like 12-HOE are:
-
Silylation: This one-step method targets both the carboxylic acid and hydroxyl groups, converting them into trimethylsilyl (B98337) (TMS) esters and ethers, respectively.[3] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[1][3]
-
Esterification followed by Silylation: This is a two-step process. First, the carboxylic acid group is converted into a fatty acid methyl ester (FAME) using reagents like boron trifluoride in methanol (B129727) (BF3-methanol).[3] Subsequently, the hydroxyl group is derivatized via silylation. FAMEs are known for their stability.[3]
Q3: Which analytical technique is better suited for 12-HOE analysis, GC-MS or LC-MS?
A3: Both GC-MS and LC-MS can be used for the analysis of 12-HOE, and the choice depends on the specific research goals. GC-MS generally offers high chromatographic resolution and is well-suited for identifying and quantifying derivatized 12-HOE.[4] LC-MS can be advantageous for analyzing 12-HOE without derivatization or with derivatization methods that enhance ionization, which can be beneficial for certain applications.[3]
Troubleshooting Guides
This section addresses common issues encountered during the derivatization of 12-HOE.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Yield | 1. Presence of moisture: Water can hydrolyze both the derivatizing reagents and the resulting derivatives.[1] 2. Degraded reagents: Silylating agents and BF3-methanol are sensitive to moisture and can degrade over time. 3. Suboptimal reaction conditions: Incorrect temperature or reaction time can lead to incomplete derivatization.[5] 4. Insufficient reagent: An inadequate amount of derivatizing agent will result in an incomplete reaction. | 1. Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. If the sample is in an aqueous solution, it must be completely dried, for instance, by evaporation under a stream of nitrogen or by lyophilization.[1] 2. Use fresh, high-quality derivatization reagents. Store them under the recommended conditions (e.g., in a desiccator, under an inert atmosphere). 3. Optimize the reaction temperature and time. For silylation with BSTFA, heating at 60-80°C for 30-60 minutes is common.[1] For esterification with BF3-methanol, a temperature of 60-100°C for 10-60 minutes is typical.[6] Perform a time-course experiment to determine the optimal reaction time. 4. Use a sufficient molar excess of the derivatizing reagent. A 10x molar excess is a good starting point.[1] |
| Peak Tailing in GC-MS | 1. Incomplete derivatization: Free carboxyl or hydroxyl groups can interact with the stationary phase of the GC column, causing peak tailing.[1] 2. Active sites in the GC system: The GC liner, column, or injection port may have active sites that interact with the analyte. | 1. Re-optimize the derivatization procedure to ensure complete reaction (see solutions for "Low or No Derivatization Yield"). 2. Use a deactivated GC liner and a high-quality, well-conditioned capillary column. |
| Presence of Extraneous Peaks in the Chromatogram | 1. Reagent artifacts: Derivatization reagents and their byproducts can sometimes appear in the chromatogram.[1] 2. Sample contamination: Contaminants in the sample or solvents can be derivatized and detected. 3. Side reactions: Suboptimal conditions can lead to the formation of unwanted byproducts. | 1. Analyze a reagent blank (all reagents without the analyte) to identify peaks originating from the derivatization agents. 2. Use high-purity solvents and meticulously clean all glassware. 3. Strictly follow the optimized reaction protocol. Avoid excessively high temperatures or prolonged reaction times. |
| Poor Reproducibility | 1. Inconsistent sample handling: Variations in sample drying, reagent addition, or reaction conditions can lead to variable results. 2. Instability of derivatives: TMS derivatives can be sensitive to moisture and may degrade over time.[3] | 1. Standardize the entire experimental protocol. Use a consistent method for drying samples and precise volumes of reagents. Utilize a heating block or oven for accurate temperature control. 2. Analyze the derivatized samples as soon as possible. If storage is necessary, keep them in a tightly sealed vial under an inert atmosphere at low temperature. |
Experimental Protocols
Protocol 1: Silylation of 12-HOE for GC-MS Analysis
This protocol is a general procedure for the silylation of hydroxy fatty acids using BSTFA with a TMCS catalyst.
Materials:
-
12-HOE sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine (B92270) or acetonitrile (B52724)
-
Reaction vials with screw caps
-
Heating block or oven
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Place 1-10 mg of the dried 12-HOE sample into a reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample, followed by the addition of 100 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and heat it at 60°C for 60 minutes in a heating block or oven.[1]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Protocol 2: Esterification of 12-HOE (FAME Formation) for GC-MS Analysis
This protocol describes the formation of fatty acid methyl esters (FAMEs) using boron trifluoride-methanol.
Materials:
-
12-HOE sample
-
14% Boron trifluoride (BF3) in methanol
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Reaction vials with screw caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Weigh 1-10 mg of the 12-HOE sample into a reaction vial. Ensure the sample is dry.
-
Reagent Addition: Add 1 mL of 14% BF3-methanol solution to the vial.[3]
-
Reaction: Cap the vial tightly and heat at 100°C for 10 minutes.[6]
-
Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane. Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Phase Separation: Allow the layers to separate. The upper layer is the hexane layer containing the FAMEs.
-
Drying and Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. The sample is now ready for GC-MS analysis. If the hydroxyl group also needs to be derivatized, the hexane can be evaporated and the residue subjected to a silylation protocol.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the derivatization of fatty acids. Optimal conditions for 12-HOE should be determined empirically.
| Derivatization Method | Reagent | Temperature (°C) | Time (min) | Key Advantages | Key Disadvantages |
| Silylation | BSTFA + 1% TMCS | 60 - 80 | 30 - 60 | One-step reaction for both carboxyl and hydroxyl groups.[3] | Derivatives can be moisture-sensitive; potential for incomplete derivatization.[3] |
| Esterification | 14% BF3-Methanol | 60 - 100 | 10 - 60 | FAMEs are stable and the method is robust and widely used.[3] | Two-step process if the hydroxyl group also needs derivatization; BF3-methanol can be harsh.[3] |
Visualizations
Experimental Workflow for 12-HOE Derivatization and Analysis
A generalized workflow for the derivatization and analysis of 12-HOE.
Simplified Metabolic Pathway of Hydroxy Fatty Acids
A simplified representation of a metabolic pathway involving hydroxy fatty acids.
References
troubleshooting low recovery of 12-Hydroxy-9(E)-octadecenoic acid from samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) from various biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low 12-HOE recovery?
Low recovery of 12-HOE can stem from several factors throughout the experimental workflow. These include improper sample collection and storage, degradation of the analyte, inefficient extraction from the sample matrix, and losses during sample work-up and analysis.
Q2: How critical is sample handling and storage for 12-HOE stability?
Proper sample handling is paramount to prevent the degradation or artificial formation of 12-HOE.[1] For blood samples, it is recommended to use tubes containing an anticoagulant like EDTA and to process the samples as quickly as possible.[1] For long-term stability, plasma and other biological samples should be stored at -80°C to minimize enzymatic activity and auto-oxidation.[1][2] Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.[2]
Q3: Which extraction method, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is better for 12-HOE?
Both SPE and LLE can be effective for extracting 12-HOE. SPE, particularly with reversed-phase sorbents like C18, often provides cleaner extracts by efficiently removing interfering matrix components. LLE is a simpler method but may result in lower recovery and higher matrix effects, requiring further optimization. The choice depends on the sample matrix, required sample cleanliness, and available resources.
Q4: Why is the pH of the sample important during extraction?
The pH of the sample is crucial, especially for SPE. 12-HOE has a carboxylic acid group with a pKa around 4-5. Acidifying the sample to a pH of approximately 3-4 ensures that the carboxylic acid is protonated, making the molecule more non-polar and enhancing its retention on reversed-phase SPE sorbents like C18.[3]
Q5: What is the role of an internal standard in 12-HOE quantification?
An internal standard (IS) is essential for accurate quantification. A stable isotope-labeled internal standard, such as a deuterated version of 12-HOE (e.g., 12-HOE-d8), is ideal. The IS is added to the sample at the beginning of the extraction process and corrects for any loss of the analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the measurement.[1][4]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Recommended Solution |
| Inadequate Sample Pre-treatment | For biological fluids like plasma or serum, precipitate proteins with a solvent such as acetonitrile. Acidify the sample to pH 3-4 with an acid like formic acid to ensure 12-HOE is protonated for better retention on reversed-phase sorbents. |
| Improper Cartridge Conditioning | Always pre-condition the SPE cartridge with an organic solvent (e.g., methanol) to activate the sorbent, followed by equilibration with an aqueous solution that mimics the sample's loading conditions (e.g., acidified water).[3] |
| Sample Loading Issues | Load the sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min) to allow for sufficient interaction between 12-HOE and the sorbent material, preventing breakthrough. |
| Ineffective Wash Step | Use a wash solvent that is strong enough to remove interferences but weak enough to not elute 12-HOE. A common starting point is 5-15% methanol (B129727) in water. A wash with a non-polar solvent like hexane (B92381) can help remove other lipids. |
| Incomplete Elution | Use a sufficiently strong organic solvent to elute 12-HOE. Good options include methanol, acetonitrile, or ethyl acetate (B1210297). Ensure an adequate volume of the elution solvent is used; eluting with two smaller volumes can be more effective than one large volume.[3] |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Recommended Solution |
| Suboptimal Solvent Choice | The choice of organic solvent is critical. A common approach for extracting lipids is the Bligh and Dyer method, which uses a mixture of chloroform (B151607) and methanol.[5] The polarity of the solvent system should be optimized for 12-HOE. |
| Incorrect pH of Aqueous Phase | Acidifying the aqueous phase to a pH below the pKa of 12-HOE will keep it in its less polar, protonated form, favoring its partition into the organic phase. |
| Insufficient Phase Separation | Ensure complete separation of the aqueous and organic phases by adequate centrifugation. Incomplete separation can lead to loss of the organic layer containing 12-HOE.[1] |
| Emulsion Formation | Emulsions can form at the interface of the two liquid phases, trapping the analyte. This can sometimes be broken by adding salt, changing the pH, or by centrifugation at a higher speed. |
| Analyte Degradation | Minimize the time the sample is at room temperature. Perform extractions on ice and use antioxidants like butylated hydroxytoluene (BHT) in the extraction solvents to prevent oxidative degradation. |
Quantitative Data
The following table provides expected recovery data for 12(S)-HETE, a structurally similar compound to 12-HOE, using a C18 SPE cartridge. This data can be used as a guideline for method development for 12-HOE.
| SPE Condition | Parameter | Expected Recovery (%) | Notes |
| Standard Protocol | C18 Sorbent, Acidified Sample (pH 3-4), Methanol Elution | >85% | This is a general expectation and should be validated in your laboratory.[6] |
| Suboptimal pH | Sample pH > 6 | 40-60% | At higher pH, the carboxylate form is more polar and has less retention on the C18 sorbent. |
| Inefficient Elution | Elution with 50% Methanol | 50-70% | A stronger organic solvent is needed for complete elution. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 12-HOE from Plasma/Serum
This protocol is a general guideline and may require optimization for your specific sample matrix.
-
Sample Pre-treatment:
-
Thaw frozen plasma/serum samples on ice.
-
To 500 µL of plasma/serum in a polypropylene (B1209903) tube, add a known amount of a suitable internal standard (e.g., 12-HOE-d8).
-
Precipitate proteins by adding 1 mL of cold acetonitrile. Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant to pH 3-4 with 1% formic acid.
-
-
SPE Procedure (C18 Cartridge):
-
Conditioning: Pass 2 mL of methanol through the C18 cartridge.
-
Equilibration: Pass 2 mL of water with 0.1% formic acid through the cartridge. Do not let the sorbent dry.
-
Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing:
-
Wash with 2 mL of water containing 0.1% formic acid.
-
Wash with 2 mL of 15% methanol in water.
-
Dry the cartridge under vacuum for 5-10 minutes.[6]
-
-
Elution: Elute 12-HOE with 2 mL of methanol or ethyl acetate into a clean collection tube.[3]
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., 100 µL of methanol/water 50:50, v/v).[6]
-
Protocol 2: Liquid-Liquid Extraction (LLE) of 12-HOE from Plasma/Serum
-
Sample Preparation:
-
To 1 mL of plasma in a glass tube, add a known amount of internal standard (e.g., 12-HOE-d8).
-
Add 1 mL of 0.9% NaCl solution.
-
-
Extraction:
-
Collection and Evaporation:
-
Carefully collect the lower organic (chloroform) layer.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume of the mobile phase for your LC-MS/MS analysis.[1]
-
Visualizations
Caption: Workflow for 12-HOE extraction using SPE.
Caption: Logic diagram for troubleshooting low 12-HOE recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the auto-oxidation of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) standards. Adherence to these guidelines is critical for ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is auto-oxidation and why is it a concern for 12-HOE standards?
A1: Auto-oxidation is a spontaneous process where unsaturated fatty acids, like 12-HOE, react with atmospheric oxygen. This process is initiated by factors such as heat, light, and the presence of metal ions, and proceeds via a free-radical chain reaction. The double bond at the 9th position and the allylic protons in 12-HOE are particularly susceptible to attack, leading to the formation of hydroperoxides. These primary oxidation products are unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and other oxygenated derivatives. This degradation compromises the purity of the standard, leading to inaccurate quantification, altered biological activity, and the appearance of artifactual peaks in analytical methods like HPLC or GC.
Q2: What are the optimal storage conditions for long-term stability of 12-HOE standards?
A2: For long-term stability, 12-HOE standards should be stored at low temperatures, under an inert atmosphere, and protected from light. The ideal storage temperature is -20°C or lower, with some recommendations suggesting -80°C for maximum stability.[1] It is crucial to store the standard under an inert gas, such as argon or nitrogen, to displace oxygen, a key reactant in the auto-oxidation process.[2] The standard should be kept in a tightly sealed amber vial to protect it from light, which can catalyze oxidation.
Q3: Should I use an antioxidant with my 12-HOE standard? If so, which one and at what concentration?
A3: Yes, the use of an antioxidant is highly recommended to prolong the shelf-life of 12-HOE standards, especially when stored in solution. Butylated hydroxytoluene (BHT) is a commonly used synthetic antioxidant for protecting lipids from oxidation.[3] A typical concentration for BHT is 0.01% (w/v) in the solvent used to dissolve the standard.[4] Natural antioxidants like α-tocopherol (a form of Vitamin E) can also be used.[5] When preparing stock solutions, adding the antioxidant directly to the solvent before dissolving the 12-HOE is a good practice.
Q4: What is the best solvent for storing 12-HOE standards?
A4: The choice of solvent can impact the stability of 12-HOE. Anhydrous ethanol (B145695) or acetonitrile (B52724) are commonly used solvents for dissolving and storing fatty acid standards. It is critical to use high-purity, peroxide-free solvents. Solvents should be deoxygenated (e.g., by sparging with argon or nitrogen) before use to minimize dissolved oxygen. Storing the standard as a dry film under inert gas and reconstituting it just before use is another effective strategy to minimize solvent-mediated degradation.
Q5: How should I handle 12-HOE standards to minimize oxidation during experiments?
A5: Proper handling is crucial to prevent degradation. When preparing solutions, work quickly and avoid prolonged exposure to air and light. Use clean, glass or polypropylene (B1209903) containers. After use, immediately flush the vial with an inert gas before sealing and returning it to the recommended storage temperature. For experiments, prepare fresh dilutions from the stock solution and use them promptly. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Troubleshooting Guide
Issue: I see extra peaks in my chromatogram (HPLC/GC) that are not present in the certificate of analysis.
-
Question: Could these extra peaks be due to auto-oxidation of my 12-HOE standard?
-
Answer: Yes, this is a very likely cause. Auto-oxidation of 12-HOE generates various degradation products, such as hydroperoxides and their secondary products (aldehydes, ketones), which will appear as new peaks in your chromatogram. These peaks often have different retention times than the parent compound.
-
-
Question: How can I confirm if the extra peaks are oxidation products?
-
Answer: You can use analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the compounds in the extra peaks.[6] Oxidation products will have higher molecular weights due to the addition of oxygen atoms. Comparing the mass spectra to known fatty acid oxidation products can help confirm their identity.
-
Issue: The concentration of my 12-HOE standard seems to have decreased over time.
-
Question: Can auto-oxidation lead to a lower measured concentration of the standard?
-
Answer: Absolutely. As the 12-HOE molecule oxidizes, the amount of the pure, unoxidized compound decreases. This will result in a lower peak area for the 12-HOE standard in your analytical run, leading to an underestimation of its concentration.
-
-
Question: What should I do if I suspect my standard has degraded?
-
Answer: It is recommended to discard the suspected standard and use a fresh, unopened vial. To prevent future degradation, review your storage and handling procedures to ensure they align with the best practices outlined in this guide.
-
Issue: I observe peak tailing or broadening for my 12-HOE standard peak in HPLC.
-
Question: Can degradation of the standard cause poor peak shape?
-
Answer: While poor peak shape is often related to chromatographic conditions (e.g., column degradation, inappropriate mobile phase), the presence of degradation products can sometimes contribute to peak tailing.[7] Co-elution of closely related oxidation products with the main peak can cause distortion.
-
-
Question: How can I troubleshoot this issue?
-
Answer: First, rule out chromatographic issues by running a system suitability test with a stable compound. If the chromatography system is performing well, the peak shape issue is more likely related to the standard's integrity. Analyze a fresh standard to see if the peak shape improves. If it does, it confirms that the previous standard had degraded.
-
Data Presentation
Table 1: Recommended Storage Conditions for 12-HOE Standards
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or colder (ideally -80°C for long-term storage)[1] | Minimizes molecular motion and slows down the rate of chemical reactions, including oxidation. |
| Atmosphere | Under an inert gas (Argon or Nitrogen)[2] | Displaces oxygen, a primary reactant in the auto-oxidation process. |
| Light | Protected from light (e.g., in an amber vial stored in the dark) | Prevents photo-initiated oxidation. |
| Form | As a solid/dry film or in a deoxygenated, high-purity solvent | Minimizes exposure to oxygen and reactive species in the solvent. |
| Solvent | Anhydrous Ethanol, Acetonitrile (peroxide-free) | Provides a stable medium for the standard. Must be of high purity and deoxygenated. |
| Antioxidant | Butylated Hydroxytoluene (BHT) at 0.01% (w/v) or α-tocopherol | Scavenges free radicals to inhibit the chain reaction of auto-oxidation.[4][5] |
| Container | Tightly sealed glass or polypropylene vial with a PTFE-lined cap | Prevents exposure to air and moisture. |
Experimental Protocols
Protocol 1: Preparation of a 12-HOE Stock Solution
-
Materials:
-
This compound standard (in solid form or as a film in the vial)
-
High-purity, anhydrous ethanol (or other suitable solvent)
-
Butylated hydroxytoluene (BHT)
-
Inert gas (Argon or Nitrogen) with a gentle stream delivery setup
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Glass syringes or pipettes
-
Amber glass vials with PTFE-lined screw caps
-
-
Procedure:
-
Prepare a 0.01% (w/v) BHT solution in ethanol. For example, dissolve 1 mg of BHT in 10 mL of ethanol.
-
Allow the vial containing the 12-HOE standard to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of 12-HOE standard in a clean weighing boat or directly into a volumetric flask.
-
Add a small volume of the 0.01% BHT in ethanol solution to the flask and gently swirl to dissolve the 12-HOE.
-
Once dissolved, bring the solution to the final volume with the 0.01% BHT in ethanol solution.
-
Mix the solution thoroughly by inverting the flask several times.
-
If desired, dispense the stock solution into smaller, single-use aliquots in amber vials.
-
Before sealing each vial, gently flush the headspace with a stream of inert gas for 10-15 seconds to displace any oxygen.[2]
-
Tightly cap the vials and label them clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution and aliquots at -20°C or below.
-
Visualizations
Caption: Factors contributing to the auto-oxidation of 12-HOE.
Caption: Experimental workflow to prevent 12-HOE degradation.
Caption: Decision tree for troubleshooting degraded 12-HOE standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Accelerated Oxidation Test for the Determination of the Oxidation Stability of Foods, Feeds, Fats, and Oils [library.aocs.org]
- 3. uab.edu [uab.edu]
- 4. vliz.be [vliz.be]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
Technical Support Center: Measurement of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) in complex biological matrices such as plasma, serum, and tissue homogenates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in measuring 12-HOE in complex matrices?
A1: The main challenges in accurately quantifying 12-HOE in biological samples include its low endogenous concentrations, the presence of structurally similar interfering compounds (isomers), and the significant impact of matrix effects from components like phospholipids.[1][2][3] Additionally, the stability of 12-HOE during sample collection, storage, and processing is a critical consideration to prevent its degradation.[4][5][6]
Q2: Which analytical techniques are most suitable for 12-HOE quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of 12-HOE and other oxylipins due to its high sensitivity and selectivity.[7] Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, though it typically requires a derivatization step to improve the volatility and chromatographic behavior of the analyte.[8][9] Enzyme-linked immunosorbent assays (ELISA) are also available and can be used for quantification, offering a higher throughput but potentially with lower specificity compared to mass spectrometry-based methods.[10][11]
Q3: Why is derivatization necessary for GC-MS analysis of 12-HOE?
A3: The direct analysis of free fatty acids like 12-HOE by GC-MS is challenging due to their low volatility and the polar nature of the carboxylic acid and hydroxyl groups.[8][9] These characteristics can lead to poor peak shape, tailing, and adsorption to the column, resulting in inaccurate quantification.[8] Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs) or silylation to form trimethylsilyl (B98337) (TMS) ethers, converts these polar groups into less polar and more volatile functional groups, making them suitable for GC analysis.[8][9]
Q4: What are matrix effects and how can they be minimized in LC-MS/MS analysis?
A4: Matrix effects refer to the suppression or enhancement of the analyte's ionization in the mass spectrometer's source, caused by co-eluting endogenous components from the sample matrix.[3][12][13] Phospholipids are a major source of matrix effects in lipid analysis.[14] To minimize these effects, several strategies can be employed:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) to remove interfering substances.[1][2][3]
-
Chromatographic Separation: Optimize the liquid chromatography method to separate 12-HOE from matrix components.[14]
-
Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., ¹³C-labeled 12-HOE) that co-elutes with the analyte and experiences similar matrix effects, allowing for accurate normalization.[14]
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.[14]
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Signal for 12-HOE | Poor extraction recovery. | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen solvent effectively elutes 12-HOE.[1][2] |
| Ion suppression due to matrix effects. | Improve sample cleanup to remove phospholipids.[3][14] Modify the LC gradient to better separate 12-HOE from interfering compounds.[14] | |
| Analyte degradation. | Ensure samples are processed quickly and stored at low temperatures (-80°C).[6][15] Consider adding antioxidants during sample preparation. | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation. | Use a guard column and ensure proper sample cleanup to protect the analytical column. |
| Inappropriate mobile phase. | Adjust the mobile phase composition and pH to improve peak shape. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system thoroughly. |
| Incomplete removal of matrix components. | Re-optimize the sample preparation method.[1][2] | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature.[16] |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. | |
| Pump malfunction. | Check the pump for leaks and ensure it is delivering a consistent flow rate.[17] |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Peak for Derivatized 12-HOE | Incomplete derivatization. | Ensure the derivatization reagent is not expired and has been stored correctly. Optimize reaction time and temperature.[9] Ensure the sample is completely dry before adding the derivatization reagent, as moisture can inhibit the reaction.[9] |
| Degradation of the derivative. | Analyze the sample shortly after derivatization. | |
| Multiple Peaks for 12-HOE Derivative | Side reactions during derivatization. | Use a milder derivatization catalyst or change the reaction conditions. |
| Isomeric separation. | This may be inherent to the sample; ensure proper identification and integration of the correct peak. | |
| Poor Peak Shape | Active sites in the GC inlet or column. | Use a deactivated inlet liner and column. Perform regular maintenance. |
| Non-volatile residues in the inlet. | Clean or replace the inlet liner. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 12-HOE from Plasma/Serum
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Plasma or serum samples
-
Internal standard solution (e.g., deuterated 12-HOE)
-
Methanol (B129727) (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Deionized water
-
SPE cartridges (e.g., C18)[18]
-
Nitrogen evaporator
Procedure:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum, add 5 µL of the internal standard solution.
-
Add 300 µL of cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.[7]
-
Collect the supernatant.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[7]
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.[7]
-
Elute the analytes with 1 mL of methanol.[7]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[7]
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]
Protocol 2: Derivatization of 12-HOE to its Fatty Acid Methyl Ester (FAME) for GC-MS Analysis
This protocol uses Boron Trifluoride (BF₃)-Methanol, a common and effective reagent for FAME synthesis.[8]
Materials:
-
Dried lipid extract containing 12-HOE
-
Boron Trifluoride (BF₃) in Methanol (12-14%)[9]
-
Hexane (B92381), GC grade
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Heating block or water bath
-
Screw-capped glass tubes with PTFE liners
Procedure:
-
Place the dried lipid extract in a screw-capped glass tube.
-
Add 2 mL of 12-14% BF₃-Methanol reagent.[9]
-
Tightly cap the tube and vortex briefly.
-
Heat the mixture at 60°C for 10 minutes. The optimal time and temperature may need to be determined empirically.[9]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at approximately 1,500 x g for 5 minutes to separate the phases.[9]
-
Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for 12-HOE analysis. These values can vary significantly depending on the specific method, instrumentation, and matrix.
Table 1: Comparison of Analytical Methods for 12-HOE Quantification
| Parameter | LC-MS/MS | GC-MS (with derivatization) | ELISA |
| Sensitivity (LOD/LOQ) | Low pg/mL to ng/mL range[18] | pg to ng on column | ng/mL range[10] |
| Specificity | High | High | Moderate to High |
| Throughput | Moderate | Moderate | High |
| Sample Preparation Complexity | Moderate (SPE often required)[1] | High (derivatization required)[8] | Low to Moderate |
| Matrix Effect Susceptibility | High[3] | Low | Moderate |
Table 2: Typical Performance of an LC-MS/MS Method for Oxylipin Analysis
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [19] |
| Extraction Recovery | 80-120% | [18][19] |
| Intra-day Precision (RSD) | < 15% | [19] |
| Inter-day Precision (RSD) | < 15% | [20] |
| Accuracy | 85-115% | [19][20] |
Visualizations
Caption: General experimental workflow for 12-HOE quantification.
Caption: A logical troubleshooting workflow for analytical issues.
References
- 1. Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples | Semantic Scholar [semanticscholar.org]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. mybiosource.com [mybiosource.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fast derivatization of fatty acids in different meat samples for gas chromatography analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 12-Hydroxy-9(E)-octadecenoic acid (12-HOE). The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (12-HOE) and why is it important to analyze?
A1: this compound (12-HOE) is a hydroxy fatty acid. These molecules are known to be involved in various physiological and pathological processes, including inflammation. Accurate and sensitive quantification of 12-HOE in biological matrices is crucial for understanding its role in these processes and for potential biomarker discovery.
Q2: What are the primary analytical methods for quantifying 12-HOE?
A2: The two primary methods for the sensitive and specific quantification of 12-HOE are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and specificity without the need for derivatization, while GC-MS is a robust technique that requires derivatization to make the analyte volatile.
Q3: Why is derivatization necessary for GC-MS analysis of 12-HOE?
A3: 12-HOE is a polar and non-volatile molecule due to its carboxylic acid and hydroxyl functional groups. Derivatization is a chemical process that converts these polar groups into less polar and more volatile derivatives, such as methyl esters or trimethylsilyl (B98337) ethers. This modification is essential to allow the compound to be vaporized in the GC inlet and travel through the GC column for separation and subsequent detection by the mass spectrometer.[1]
Q4: What is a suitable internal standard for 12-HOE analysis?
A4: A stable isotope-labeled internal standard is highly recommended for accurate quantification to compensate for analyte loss during sample preparation and for variations in instrument response. For 12-HOE, a deuterated analog such as 12-HODE-d4 or a similar C18 hydroxy fatty acid deuterated standard would be appropriate.
Troubleshooting Guides
LC-MS/MS Analysis
Q5: I am observing a weak or no signal for 12-HOE. What are the possible causes and solutions?
A5: A weak or absent signal can stem from several factors, from sample preparation to instrument settings.
-
Suboptimal Ionization: 12-HOE is typically analyzed in negative electrospray ionization (ESI) mode, monitoring the deprotonated molecule [M-H]⁻. Ensure your mass spectrometer is operating in the correct mode.
-
Improper Source Parameters: The ion source parameters, including capillary voltage, gas flows, and temperature, need to be optimized for 12-HOE. Infusing a standard solution of 12-HOE can help in tuning these parameters for maximum signal intensity.
-
Mobile Phase Issues: The presence of non-volatile buffers (e.g., phosphate) or high concentrations of salts (e.g., sodium, potassium) in the mobile phase can suppress ionization. Use volatile mobile phase modifiers like acetic acid or formic acid.
-
Source Contamination: A dirty ion source can significantly reduce sensitivity. Regular cleaning of the ion source components is crucial.
-
Sample Degradation: Ensure proper storage of samples (typically at -80°C) and standards to prevent degradation.
Q6: My retention time for 12-HOE is shifting between injections. What should I do?
A6: Retention time shifts can compromise data quality and reproducibility. Here are common causes and solutions:
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift, especially for early eluting peaks.
-
Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of a volatile solvent component can alter the solvent strength and lead to retention time shifts. Prepare fresh mobile phases regularly and keep solvent bottles capped.
-
Column Temperature: Fluctuations in column temperature can affect retention times. Use a column oven to maintain a stable temperature.
-
Pump Performance: Inconsistent pump performance, such as pressure fluctuations, can lead to variable flow rates and retention time shifts. Check for leaks and ensure the pump is properly maintained.
Q7: I am seeing poor peak shape (e.g., tailing, fronting, or split peaks) for 12-HOE. How can I improve it?
A7: Poor peak shape can affect integration and quantification accuracy.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.
-
Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your final extract in the initial mobile phase.
-
Column Contamination or Degradation: Contaminants from the sample matrix can accumulate on the column, leading to peak tailing. Use a guard column and appropriate sample cleanup procedures. If the problem persists, the analytical column may need to be flushed or replaced.
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing (e.g., silanol (B1196071) groups) can cause peak tailing. Adding a small amount of a weak acid like formic or acetic acid to the mobile phase can help to suppress these interactions.
Q8: How do I differentiate 12-HOE from its isomers?
A8: The separation of isomeric hydroxy fatty acids can be challenging due to their similar physicochemical properties.
-
Chromatographic Selectivity: The choice of the stationary phase is critical. While standard C18 columns are widely used, other phases with different selectivities, such as those with phenyl-hexyl or pentafluorophenyl (PFP) ligands, may provide better resolution for isomers.
-
Mobile Phase Optimization: Fine-tuning the mobile phase composition, including the organic solvent ratio and the type and concentration of additives, can improve separation.
-
Gradient Elution: A shallow gradient elution program can enhance the separation of closely eluting isomers.
-
Chiral Chromatography: If you need to separate enantiomers (e.g., 12(S)-HOE from 12(R)-HOE), a chiral column is necessary.
GC-MS Analysis
Q9: My derivatization of 12-HOE seems incomplete. What could be the problem?
A9: Incomplete derivatization will lead to poor sensitivity and inaccurate quantification.
-
Presence of Water: The sample must be completely dry before adding the derivatization reagents, as water will deactivate them. Ensure your sample extract is thoroughly dried under a stream of nitrogen or by lyophilization.
-
Reagent Quality: Derivatization reagents, especially silylating agents, are sensitive to moisture and can degrade over time. Use fresh reagents and store them under anhydrous conditions.
-
Reaction Conditions: The reaction time and temperature are critical for complete derivatization. Ensure you are following the recommended protocol for the specific derivatization agent you are using. For example, silylation with BSTFA/TMCS often requires heating at 60-100°C for at least one hour.
-
Sample Matrix Effects: Components in your sample matrix may interfere with the derivatization reaction. A thorough sample cleanup is important.
Q10: I am observing multiple peaks for my derivatized 12-HOE standard. Why is this happening?
A10: The presence of multiple peaks can indicate several issues.
-
Incomplete Derivatization: If the derivatization is incomplete, you may see peaks for both the derivatized and underivatized analyte.
-
Side Reactions: The derivatization reagent may react with other functional groups or impurities, leading to the formation of byproducts.
-
Isomerization: The derivatization conditions, particularly high temperatures, can potentially cause isomerization of the double bond.
-
Contamination: Contamination from solvents, glassware, or the GC system itself can introduce extraneous peaks.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 12-HOE in Human Plasma
This protocol provides a general procedure for the extraction and analysis of 12-HOE from human plasma using LC-MS/MS.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a glass tube, add an appropriate amount of a deuterated internal standard (e.g., 12-HODE-d4).
-
Acidify the plasma by adding 10 µL of 10% acetic acid in water.
-
Add 1 mL of a mixture of 2-propanol/hexane (B92381) (20/30, v/v) and vortex briefly.
-
Add 2 mL of hexane, vortex for 3 minutes, and centrifuge at 2000 x g for 5 minutes at room temperature.
-
Carefully transfer the upper organic (hexane) layer to a clean tube.
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 85% methanol (B129727) in water with 0.1% acetic acid).
-
-
LC-MS/MS Parameters:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (4:1, v/v) with 0.1% acetic acid.
-
Gradient: A suitable gradient to separate 12-HOE from other lipids (e.g., start at a lower percentage of B, ramp up to a high percentage of B, and then re-equilibrate).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min).
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Monitor the precursor to product ion transitions for 12-HOE and its internal standard.
-
Protocol 2: GC-MS Analysis of 12-HOE in Biological Samples
This protocol outlines the derivatization and analysis of 12-HOE by GC-MS.
-
Sample Extraction and Saponification (for total 12-HOE):
-
Perform an initial lipid extraction from your sample matrix (e.g., using a Folch or Bligh-Dyer method).
-
Dry the lipid extract under nitrogen.
-
For total 12-HOE (esterified and free), perform saponification by adding a methanolic base (e.g., 0.5 M KOH in methanol) and heating.
-
Acidify the sample and extract the free fatty acids with hexane.
-
Dry the hexane extract completely under a stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of anhydrous pyridine (B92270) and 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane).
-
Tightly cap the vial and heat at 100°C for 1 hour.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Parameters:
-
GC System: A gas chromatograph with a capillary column.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 320°C) and hold.
-
Injection Mode: Splitless.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the derivatized 12-HOE.
-
Quantitative Data
The following tables provide typical parameters for the analysis of 12-hydroxy fatty acids. These should be optimized for your specific instrument and application.
Table 1: LC-MS/MS Parameters for 12-Hydroxy Fatty Acids (Adapted from 12-HETE)
| Analyte | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| 12-HOE | 297.2 | 171.1 | -70 | -25 to -35 |
| 12-HODE-d4 (IS) | 301.2 | 175.1 | -70 | -25 to -35 |
Note: The precursor ion for 12-HOE is based on its monoisotopic mass of 298.2508 g/mol . The product ion at m/z 171.1 corresponds to a characteristic fragment. These values are starting points and require instrument-specific optimization.[2]
Table 2: GC-MS Parameters for Derivatized 12-Hydroxy Fatty Acids
| Analyte Derivative | Characteristic Ions for SIM (m/z) |
| 12-HOE-Me-TMS | 301, 287, 259, 271 |
Note: These ions are based on the fragmentation of similar derivatized hydroxy fatty acids and should be confirmed by analyzing a standard of derivatized 12-HOE.[1]
Table 3: Example Validation Parameters for Hydroxy Fatty Acid Quantification
| Parameter | Typical Value/Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.8–10.7 nmol/L |
| Limit of Quantitation (LOQ) | 2.4–285.3 nmol/L |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | 85-115% |
Note: These values are examples from validated methods for similar fatty acids and should be established for 12-HOE in your specific matrix and analytical system.[3]
Signaling Pathway and Workflow Diagrams
Caption: 12-HOE signaling through the GPR31 receptor.
Caption: Workflow for 12-HOE analysis by LC-MS/MS.
References
Technical Support Center: Trace Analysis of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE)
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during the trace analysis of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in 12-HOE trace analysis?
A1: The most significant sources of contamination in the trace analysis of 12-HOE and other oxylipins are plasticizers, particularly phthalates.[1][2][3] These compounds can leach from various laboratory consumables, including pipette tips, solvent bottles, tubing, and sample collection tubes.[1][3] Other potential sources include dust, personal care products, and previously analyzed samples causing carryover in the analytical system. Given that 12-HOE is often present at very low concentrations in biological matrices, minimizing these background interferences is critical for accurate quantification.[4][5][6]
Q2: How can I minimize phthalate (B1215562) contamination from my solvents and labware?
A2: To minimize phthalate contamination, a strict protocol for handling solvents and labware is essential. Use high-purity, LC-MS grade solvents packaged in glass bottles. Whenever possible, substitute plastic labware with glass or polypropylene (B1209903) alternatives that have been thoroughly cleaned. It is advisable to rinse all glassware with a high-purity organic solvent before use. If plastic consumables are unavoidable, it is recommended to pre-rinse them with the solvent that will be used in the experiment to remove surface contaminants. Using solid-phase extraction (SPE) cartridges made of glass instead of plastic can also reduce the risk of contamination.[3]
Q3: What are the best practices for sample collection and storage to avoid contamination and degradation of 12-HOE?
A3: Proper sample handling from the point of collection is crucial. Use glass or pre-screened, low-bleed polypropylene tubes for blood collection and sample storage. Avoid contact with any plastic materials that have not been tested for phthalate leaching. Once collected, process samples as quickly as possible. For long-term storage, samples should be kept at -80°C to prevent autooxidation and enzymatic degradation of 12-HOE.[4] It is also recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), to the sample immediately after collection.
Q4: I am seeing a high background signal in my LC-MS/MS analysis. How can I identify the source?
A4: A high background signal can originate from several sources. To identify the source, a systematic approach is necessary. Start by running a blank injection of your mobile phase to check for contamination in the solvent or LC system. If the background is still high, inject a "process blank" that has been through the entire sample preparation procedure. This will help determine if the contamination is introduced during sample extraction and handling. Common background ions in mass spectrometry include plasticizers like phthalates, polyethylene (B3416737) glycol (PEG), and polysiloxanes.[7][8][9] Consulting a table of common background ions can help in identifying the specific contaminant.
Troubleshooting Guide
Issue 1: Unexpected peaks in the chromatogram that are not 12-HOE or the internal standard.
-
Possible Cause: Contamination from solvents, labware, or the sample matrix. Phthalates are a common culprit and can appear as a series of characteristic peaks.[1][2][3]
-
Troubleshooting Steps:
-
Analyze Blanks:
-
Inject a solvent blank (mobile phase) to check for contamination from the LC-MS system and solvents.
-
Prepare and inject a "method blank" (a sample with no analyte that has gone through the entire extraction process) to identify contamination from reagents and labware.
-
-
Identify the Contaminant: Compare the mass-to-charge ratio (m/z) of the unknown peaks with a library of common laboratory contaminants.
-
Systematic Elimination: If the contaminant is suspected to be a phthalate, systematically replace plastic components in your workflow with glass or pre-cleaned polypropylene alternatives and re-run the analysis. Start with items that have the most contact with your sample and solvents, such as collection tubes, pipette tips, and solvent lines.
-
Issue 2: Poor recovery of 12-HOE during sample preparation.
-
Possible Cause: Inefficient extraction from the sample matrix, analyte degradation, or adsorption to labware.
-
Troubleshooting Steps:
-
Optimize Extraction Method: The choice of extraction method (e.g., Solid Phase Extraction vs. Liquid-Liquid Extraction) can significantly impact recovery. If using SPE, ensure the sorbent is appropriate for retaining and eluting oxylipins. For LLE, experiment with different solvent systems.
-
Prevent Degradation: Ensure samples are kept on ice during processing and that an antioxidant is present.
-
Minimize Adsorption: Silanizing glassware can reduce the adsorption of analytes to glass surfaces. If using plastic tubes, pre-rinsing with a solvent may help.
-
Use an Internal Standard: A stable isotope-labeled internal standard for 12-HOE should be added at the beginning of the sample preparation process to account for analyte loss.[4][5]
-
Issue 3: High variability between replicate injections.
-
Possible Cause: Inconsistent sample preparation, instrument instability, or sample carryover.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure that all steps of the sample preparation are performed consistently for all samples. Automation of liquid handling steps can improve reproducibility.[10]
-
Check Instrument Performance: Run a system suitability test with a standard solution of 12-HOE to ensure the LC-MS/MS system is performing optimally.
-
Address Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. If carryover is observed, optimize the column washing step in your LC method.
-
Data Presentation
Table 1: Common Background Ions in LC-MS/MS Analysis
This table lists common contaminants observed in LC-MS analysis, which can interfere with the detection of 12-HOE.
| Common Name | Molecular Formula | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Likely Source |
| Dibutyl phthalate (DBP) | C₁₆H₂₂O₄ | 279.1596 | 301.1416 | Plasticizer from various lab plastics.[9] |
| Di(2-ethylhexyl) phthalate (DEHP) | C₂₄H₃₈O₄ | 391.2848 | 413.2668 | Common plasticizer in PVC tubing and containers.[11][12] |
| Polyethylene glycol (PEG) | (C₂H₄O)n H₂ | Varies | Varies | Ubiquitous contaminant from various sources. |
| Polydimethylsiloxane (PDMS) | (C₂H₆OSi)n | Varies | Varies | From silicone-based materials and lubricants. |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for 12-HOE from Human Plasma
This protocol is adapted from established methods for oxylipin analysis.[13]
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a 100 ng/mL internal standard solution (e.g., 12-HOE-d4) and 5 µL of BHT solution (10 mg/mL in ethanol).
-
Add 300 µL of cold methanol (B129727) to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new glass tube.
-
-
SPE Procedure:
-
Condition a C18 SPE cartridge (glass or polypropylene, 100 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute 12-HOE with 1 mL of methanol into a clean glass tube.
-
-
Sample Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Mandatory Visualization
References
- 1. Phthalate Exposure: From Quantification to Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. mdpi.com [mdpi.com]
- 4. Important recommendations from the scientific community for the analysis of oxylipins - UNH - Unité de Nutrition Humaine [eng-unh.clermont.hub.inrae.fr]
- 5. lipidomicssociety.org [lipidomicssociety.org]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. ccc.bc.edu [ccc.bc.edu]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. merckmillipore.com [merckmillipore.com]
- 10. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation [jove.com]
- 11. Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciencenews.org [sciencenews.org]
- 13. lipidmaps.org [lipidmaps.org]
Validation & Comparative
A Comparative Guide to the Bioactivity of 12-Hydroxy-9(E)-octadecenoic Acid and 12-hydroxy-9(Z)-octadecenoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the known biological activities of the geometric isomers of 12-hydroxyoctadecenoic acid: the (E) isomer, 12-Hydroxy-9(E)-octadecenoic acid (also known as ricinelaidic acid), and the (Z) isomer, 12-hydroxy-9(Z)-octadecenoic acid (commonly known as ricinoleic acid). The spatial arrangement of the double bond in these fatty acids significantly influences their interaction with biological systems, leading to distinct bioactive profiles. This document summarizes available experimental data to facilitate further research and development.
Summary of Comparative Bioactivity
Direct comparative studies on the bioactivity of these two isomers are limited. However, existing research on the individual compounds and structurally related molecules allows for an initial assessment of their differential effects. 12-hydroxy-9(Z)-octadecenoic acid (ricinoleic acid) is the more extensively studied of the two, with established roles in inflammation and as a receptor agonist.
| Bioactivity Category | This compound | 12-hydroxy-9(Z)-octadecenoic acid |
| Primary Identified Roles | Limited specific data available; inferred to have roles in intestinal water/electrolyte balance. | Prostaglandin (B15479496) EP3 receptor agonist, anti-inflammatory and pro-inflammatory agent, cytotoxic agent.[1] |
| Anti-inflammatory Activity | Data is not readily available. | Exhibits both pro- and anti-inflammatory effects depending on the context and duration of exposure.[2][3] |
| Cytotoxicity | Data is not readily available. | Demonstrates cytotoxic effects against various cancer cell lines.[4][5] |
| Receptor Activation | Data is not readily available. | Potent agonist for the prostaglandin EP3 receptor.[1] |
| Gastrointestinal Effects | Inhibits water and electrolyte absorption.[6] | Potently inhibits water and electrolyte absorption, leading to laxative effects.[1][6] |
Quantitative Data Comparison
The following table summarizes the available quantitative data for the bioactivities of the two isomers. It is important to note the scarcity of data for the (E) isomer in publicly available literature.
| Parameter | This compound | 12-hydroxy-9(Z)-octadecenoic acid | Cell Type/System | Reference(s) |
| Prostaglandin EP3 Receptor Agonism (EC50) | Data not available | 0.5 µM | MEG-01 cells | [1] |
| Cytotoxicity (IC50) vs. MCF7 (breast cancer) | Data not available | 1.52 µg/mL (extract containing the compound) | MCF7 cells | [4] |
| Cytotoxicity (IC50) vs. A2780 (ovarian cancer) | Data not available | Data available for extracts | A2780 cells | [4] |
| Cytotoxicity (IC50) vs. HT29 (colon cancer) | Data not available | Data available for extracts | HT29 cells | [4] |
| Inhibition of Water Absorption | Less potent than the (Z) isomer | More potent than the (E) isomer | Everted hamster jejunal and ileal segments | [6] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the observed bioactivities, it is crucial to visualize the relevant signaling pathways and experimental procedures.
Detailed Experimental Protocols
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration at which a compound inhibits 50% of cell growth (IC50).
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A2780, HT29) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds, this compound and 12-hydroxy-9(Z)-octadecenoic acid, are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these concentrations. A vehicle control (medium with solvent) is also included.
-
Incubation: The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Assay: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for another 2-4 hours. The MTT is converted by viable cells into purple formazan crystals.
-
Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo anti-inflammatory activity of a compound.
Methodology:
-
Animals: Wistar rats or Swiss albino mice are used for this assay. The animals are housed under standard laboratory conditions and are fasted overnight before the experiment.
-
Compound Administration: The test compounds are administered topically, orally, or via injection at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured immediately after the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Conclusion
The geometric isomerism of 12-hydroxyoctadecenoic acid is a critical determinant of its biological activity. While 12-hydroxy-9(Z)-octadecenoic acid (ricinoleic acid) has been the subject of considerable research, revealing its roles in inflammation, cytotoxicity, and receptor activation, its (E) isomer, this compound, remains largely uncharacterized. The available data suggests that the (Z) isomer is a more potent bioactive agent in the contexts studied so far. Further direct comparative studies are essential to fully elucidate the differential effects of these two isomers and to explore their therapeutic potential. This guide serves as a foundational resource to stimulate and inform future research in this area.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of ricinoleic acid in acute and subchronic experimental models of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro- and anti-inflammatory actions of ricinoleic acid: similarities and differences with capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ricinus communis L. fruit extract inhibits migration/invasion, induces apoptosis in breast cancer cells and arrests tumor progression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
A Comparative Guide to the Analysis of 12-Hydroxy-9(E)-octadecenoic Acid: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of oxidized fatty acids, such as 12-Hydroxy-9(E)-octadecenoic acid (12-HOE), is critical in various fields of research, including drug development, due to their roles as biomarkers and signaling molecules in numerous physiological and pathological processes. The choice of analytical methodology is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of two powerful techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 12-HOE, supported by experimental data for analogous compounds.
Methodology Comparison: HPLC and GC-MS
The selection between HPLC and GC-MS for the analysis of 12-HOE hinges on the physicochemical properties of the analyte and the specific requirements of the study. 12-HOE, a hydroxy fatty acid, is a non-volatile and thermally labile molecule, which makes its direct analysis by GC-MS challenging without chemical modification.
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally unstable compounds like 12-HOE. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For hydroxy fatty acids, reversed-phase chromatography with a C18 column is a common approach. Detection can be achieved using various detectors, including UV-Vis spectroscopy, especially for conjugated dienes like 9- and 13-HODE, or more universal detectors like Evaporative Light Scattering Detectors (ELSD) for compounds lacking a strong chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique, often considered a gold standard for the identification of volatile compounds. However, for non-volatile analytes like 12-HOE, a crucial derivatization step is required to increase their volatility and thermal stability.[1] This typically involves a two-step process: esterification of the carboxylic acid group to a methyl ester (FAME) and silylation of the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.[1][2] While this adds to the sample preparation time, the subsequent GC-MS analysis provides excellent chromatographic resolution and mass spectral data for confident identification and quantification.
Quantitative Performance Data
The following table summarizes the quantitative performance data for the analysis of hydroxy fatty acids using HPLC and GC-MS methodologies, based on published validated methods for structurally similar compounds.
| Parameter | HPLC-ELSD (12-hydroxystearic acid) | Normal-Phase HPLC-UV (9-HODE & 13-HODE Isomers) | GC-MS (Fatty Acids including isomers) |
| Limit of Detection (LOD) | 1.1 µg/mL | 0.035 - 0.090 µg/g | 0.18 - 38.3 fmol on column |
| Limit of Quantitation (LOQ) | 3.2 µg/mL | 0.12 - 0.32 µg/g | 1.2 - 375.3 fmol on column |
| Linearity (R²) | 0.9993 - 0.9995 | > 0.999 | > 0.99 |
| Linear Range | 119.1 - 1190.7 µg/mL | 0.25 - 20.0 µg/mL | 4 orders of magnitude |
| Recovery (%) | 101.5% | 87.93 - 89.33% | 83.6 - 109.6% |
| Precision (%RSD) | < 1.7% (repeatability) | Not explicitly stated | Meets EMA and FDA guidelines |
Experimental Protocols
HPLC-ELSD Method for 12-Hydroxystearic Acid
This protocol is adapted from a validated method for 12-hydroxystearic acid, the saturated analog of 12-HOE.
1. Sample Preparation (Alkaline Hydrolysis):
-
Accurately weigh the sample.
-
Add a suitable volume of methanolic potassium hydroxide (B78521) solution.
-
Heat the mixture to facilitate hydrolysis.
-
After cooling, neutralize the solution with an appropriate acid.
-
Dilute the final solution with methanol (B129727) to a known volume before injection.
2. HPLC-ELSD Conditions:
-
Column: Zhongpu Develop XD-C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with methanol and 1% acetic acid in water.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40°C.
-
ELSD Drift Tube Temperature: 40°C.
-
Carrier Gas (N₂): 337 kPa.
Normal-Phase HPLC-UV Method for HODE Isomers
This protocol is for the analysis of 9- and 13-HODE, isomers of 12-HOE.[3]
1. Sample Preparation (Extraction and Purification):
-
Extract the analytes from the sample using methanol.
-
Purify the extract using a Sep-Pak C18 solid-phase extraction column.
2. HPLC-UV Conditions:
-
Column: Absolute SiO₂ (250 mm × 4.6 mm, 5 µm).[3]
-
Mobile Phase: Isocratic elution with n-hexane, isopropanol, and acetic acid (98.3:1.6:0.1, V/V/V).[3]
-
Detection: UV at 234 nm using a photo-diode array (PDA) detector.[3]
GC-MS Method for Hydroxy Fatty Acids
This protocol involves a two-step derivatization prior to GC-MS analysis.
1. Sample Preparation (Derivatization):
-
Esterification (to form FAMEs):
-
To the dried sample, add 14% Boron trifluoride in methanol.[1]
-
Heat at 60°C for 60 minutes.[1]
-
After cooling, add a saturated NaCl solution and hexane (B92381), then vortex.
-
Collect the upper hexane layer containing the FAMEs.
-
-
Silylation (to form TMS ethers):
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.[4]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 85°C), then ramp to a high temperature (e.g., 230°C).[5]
-
Carrier Gas: Helium.[5]
-
MS System: Triple quadrupole mass spectrometer.[5]
-
Ionization Mode: Electron Ionization (EI).[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.[5]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the analysis of 12-HOE by HPLC and GC-MS.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. marinelipids.ca [marinelipids.ca]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. benchchem.com [benchchem.com]
- 5. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison for the Measurement of 12-Hydroxy-9(E)-octadecenoic Acid
For researchers, scientists, and drug development professionals, the precise and reproducible quantification of lipid mediators like 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) is crucial for understanding its role in various physiological and pathological processes. This guide provides a framework for an inter-laboratory comparison of the two primary analytical methods for 12-HOE measurement: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
While no formal, large-scale inter-laboratory proficiency testing program for 12-HOE has been identified in published literature, this guide synthesizes data from single-laboratory validation studies of structurally similar analytes, such as 9-Hydroxyoctadecadienoic Acid (9-HODE), to present a comparative analysis.[1][2] This comparison is structured to mirror the key assessment criteria of a formal round-robin or inter-laboratory study.[3][4]
Method Performance Comparison
The choice between LC-MS/MS and ELISA for 12-HOE measurement hinges on a balance between the required analytical specificity, sensitivity, sample throughput, and available resources. LC-MS/MS is widely regarded as the gold standard for its high specificity and accuracy, while ELISA provides a higher throughput and more accessible option.[2]
A proficiency testing (PT) program would involve sending standardized samples to participating laboratories to assess their performance.[5][6] The performance would be evaluated based on parameters like accuracy (closeness to the true value) and precision (reproducibility of measurements).[7][8] In such studies, a Z-score is often used to compare a laboratory's results to the consensus mean of all participants.[7][9]
Table 1: Hypothetical Performance Characteristics from an Inter-Laboratory Study
| Parameter | LC-MS/MS | ELISA (Competitive) | Key Considerations |
| Principle | Chromatographic separation followed by mass-based detection and quantification.[2] | Competitive binding of sample 12-HOE and a labeled 12-HOE conjugate to a limited number of specific antibodies.[2] | LC-MS/MS offers structural confirmation, while ELISA relies on antibody-antigen binding. |
| Specificity | Very high; capable of distinguishing between isomers.[2] | Good; potential for cross-reactivity with structurally similar molecules.[2] | Specificity is a critical parameter in method validation.[10] |
| Sensitivity (LOQ) | High (e.g., low nmol/L or high pg/mL range).[2] | Moderate (e.g., low ng/mL range).[2] | The limit of quantitation (LOQ) is the lowest concentration that can be reliably measured.[11] |
| Accuracy (% Recovery) | 90-110% | 85-115% | Accuracy is the closeness of agreement between the measured value and the true value.[12] |
| Precision (RSD %) | |||
| - Intra-assay (Repeatability) | < 10% | < 15% | Measures precision within the same run.[13] |
| - Inter-assay (Intermediate Precision) | < 15% | < 20% | Measures precision between different runs, days, or analysts.[12] |
| Throughput | Lower | Higher | ELISA is generally faster for large numbers of samples. |
| Cost per Sample | Higher | Lower | Includes instrumentation, reagents, and personnel time. |
Note: The data in this table are illustrative and based on typical performance characteristics for similar lipid analytes. Actual performance may vary based on the specific laboratory, instrumentation, and protocol.
Experimental Protocols
Detailed and standardized experimental protocols are essential for ensuring the reproducibility of results in an inter-laboratory comparison.[4][14]
LC-MS/MS Method for 12-HOE Quantification
This method is considered the reference standard for its high sensitivity and specificity.
1. Sample Preparation (from Plasma):
-
To 200 µL of plasma, add an internal standard (e.g., 12-HOE-d4) to correct for extraction efficiency and matrix effects.
-
Perform a liquid-liquid extraction using a suitable solvent system (e.g., a mixture of 2-propanol and hexane).
-
Vortex the mixture and centrifuge to separate the phases. Collect the upper organic phase.
-
Repeat the extraction process on the aqueous phase and combine the organic extracts.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.[2]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is commonly used for separation.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile (B52724) is typically used.
-
Flow Rate: Maintained at a constant rate (e.g., 0.4 mL/min).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative mode is common for this class of molecules.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both 12-HOE and the internal standard.
-
ELISA Method for 12-HOE Quantification
This method offers a high-throughput alternative to LC-MS/MS.
1. Sample Preparation (from Plasma):
-
To 200 µL of plasma, add an internal standard to monitor extraction efficiency if desired, though not always required for ELISA.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in the assay buffer provided with the ELISA kit.[2]
2. ELISA Procedure (Competitive Assay):
-
Prepare a standard curve by serially diluting the provided 12-HOE standard.
-
Add the standards and prepared samples to the appropriate wells of the antibody-coated microplate.
-
Add the 12-HOE-enzyme (e.g., HRP) conjugate to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate for color development. The signal is inversely proportional to the amount of 12-HOE in the sample.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the 12-HOE concentration from the standard curve.[1]
Visualizations
Signaling Pathway
12-HOE is a product of linoleic acid metabolism and is involved in various signaling pathways related to inflammation and oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recommended Protocol for Round Robin Studies in Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Effective Proficiency Testing Helps Reduce Lab Compliance Errors | Lab Manager [labmanager.com]
- 6. Use of Proficiency Testing as a Tool to Improve Quality in Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchmark-intl.com [benchmark-intl.com]
- 8. pharmadekho.com [pharmadekho.com]
- 9. woah.org [woah.org]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. woah.org [woah.org]
- 14. sps.nhs.uk [sps.nhs.uk]
A Researcher's Guide to Antibody Cross-Reactivity in Immunoassays for 12-Hydroxy-9(E)-octadecenoic acid (12-HODE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of antibody cross-reactivity in immunoassays for 12-Hydroxy-9(E)-octadecenoic acid (12-HODE), a significant oxidized metabolite of linoleic acid. Given the structural similarities among lipid mediators, understanding the specificity of immunoassays is critical for accurate quantification and the generation of reliable experimental data. This document offers insights into potential cross-reactivity, detailed experimental protocols for a common immunoassay format, and visualizations to clarify both the analytical method and the biochemical pathways involved.
Understanding the Challenge: Specificity in HODE Immunoassays
12-HODE is one of several regioisomeric and stereoisomeric hydroxyoctadecadienoic acids (HODEs) derived from the oxidation of linoleic acid. These isomers, including 9-HODE and 13-HODE, often exhibit overlapping biological activities and are present simultaneously in biological samples. The subtle differences in the position of the hydroxyl group and the configuration of double bonds pose a significant challenge for the specific detection of 12-HODE by antibodies. Cross-reactivity with other HODE isomers can lead to inaccurate measurements and misinterpretation of biological roles.
While publicly available, comprehensive cross-reactivity data for commercially available 12-HODE specific immunoassays is limited. To illustrate the importance of evaluating antibody specificity, the following table presents cross-reactivity data for a commercially available polyclonal antibody raised against 9-HODE. Researchers should seek similar data from manufacturers when evaluating an immunoassay for 12-HODE.
Comparative Cross-Reactivity Data
Table 1: Cross-Reactivity of a Polyclonal Anti-HODE Antibody (Example Data)
| Compound | % Cross-Reactivity |
| 9(±)-HODE | 100.0% |
| 9(S)-HODE | 100.0% |
| 9(R)-HODE | 100.0% |
| 13(S)-HODE | 1.2% |
| 13(R)-HODE | 1.2% |
| 9-oxo-ODE | 1.2% |
| 13-oxo-ODE | 2.4% |
| 11(S)-HETE | 0.0% |
| 15(S)-HETE | 0.0% |
| Linoleic Acid | 0.0% |
This data is provided as a representative example of the type of information researchers should look for. It is for an antibody targeting 9-HODE and does not represent a 12-HODE specific antibody.
Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
The competitive ELISA is a common and suitable format for the quantification of small molecules like 12-HODE. The following is a generalized protocol that outlines the key steps. Researchers should always refer to the specific instructions provided with their chosen immunoassay kit.
Principle: This assay is based on the competition between 12-HODE in the sample and a fixed amount of enzyme-labeled 12-HODE (tracer) for a limited number of binding sites on a 12-HODE specific antibody. The amount of tracer that binds to the antibody is inversely proportional to the concentration of 12-HODE in the sample.
Materials:
-
Microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
12-HODE standard
-
12-HODE specific antibody
-
12-HODE-enzyme conjugate (e.g., HRP-labeled)
-
Assay buffer
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards and samples, according to the kit manual. A standard curve should be prepared by performing serial dilutions of the 12-HODE standard.
-
Incubation:
-
Add a specific volume of the standard or sample to the appropriate wells of the microplate.
-
Add the 12-HODE-enzyme conjugate to each well (except for the blank).
-
Add the 12-HODE specific antibody to each well.
-
Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 2 hours at room temperature with gentle shaking).
-
-
Washing: Aspirate the contents of the wells and wash each well with the wash buffer. This step should be repeated multiple times (e.g., 3-5 times) to remove any unbound reagents.
-
Substrate Addition and Development:
-
Add the substrate solution to each well.
-
Incubate the plate for a specified period (e.g., 15-30 minutes) at room temperature in the dark to allow for color development.
-
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzyme-substrate reaction. The color in the wells will typically change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the concentration of 12-HODE in the samples by comparing their absorbance to the standard curve. The data is often analyzed using a four-parameter logistic curve fit.
Visualizing Key Concepts
To further aid in the understanding of the principles and biological context of 12-HODE immunoassays, the following diagrams are provided.
Caption: Principle of a Competitive ELISA for 12-HODE detection.
Caption: Simplified pathway of linoleic acid oxidation to HODE isomers.
A Comparative Guide to the Structural Confirmation of 12-Hydroxy-9(E)-octadecenoic Acid: NMR vs. Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of lipid molecules like 12-Hydroxy-9(E)-octadecenoic acid is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the structural elucidation of this specific hydroxy fatty acid.
This document outlines the experimental protocols for each technique, presents quantitative data in structured tables, and utilizes diagrams to illustrate key workflows, offering a clear and objective comparison to aid in selecting the most appropriate analytical strategy.
Introduction to this compound
This compound, also known as ricinelaidic acid, is the trans-isomer of ricinoleic acid.[1][2] It is an 18-carbon unsaturated fatty acid with a hydroxyl group at the 12th carbon and a trans double bond between carbons 9 and 10. The presence and stereochemistry of these functional groups are critical to its biological activity and potential therapeutic applications, making precise structural confirmation essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the stereochemistry of the molecule.
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Dissolution: Dissolve 5-25 mg of this compound in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃). For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to achieve a good signal-to-noise ratio.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.
-
¹H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve adequate signal-to-noise, a relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift range (typically 0-12 ppm).
-
¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum, which simplifies the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is required.
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments can be performed to establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), aiding in the definitive assignment of all signals.
Data Presentation: NMR Spectral Data
Table 1: Comparison of Expected ¹H NMR Chemical Shifts (ppm) for Ricinoleic Acid (cis) and Estimated Shifts for this compound (trans)
| Proton(s) | Ricinoleic Acid (cis-isomer) Chemical Shift (δ ppm) [3] | Expected Chemical Shift Range for this compound (trans-isomer) | Multiplicity |
| -CH₃ (C-18) | ~0.87 | ~0.8-0.9 | Triplet |
| -(CH₂)n- | ~1.2-1.4 | ~1.2-1.5 | Multiplet |
| -CH₂-C=C (C-8, C-11) | ~2.0-2.3 | ~2.0-2.3 | Multiplet |
| -CH₂-COOH (C-2) | ~2.3 | ~2.3 | Triplet |
| -CH(OH)- (C-12) | ~3.6 | ~3.6 | Multiplet |
| -CH=CH- (C-9, C-10) | ~5.3-5.6 | ~5.4-5.7 | Multiplet |
| -COOH (C-1) | >10 | >10 | Singlet (broad) |
Note: The olefinic protons (-CH=CH-) in the trans-isomer are expected to resonate slightly downfield compared to the cis-isomer, and the coupling constant between them will be larger (~15 Hz for trans vs. ~10 Hz for cis).
Table 2: Expected ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon(s) | Expected Chemical Shift Range (δ ppm) |
| -C H₃ (C-18) | ~14 |
| -(C H₂)n- | ~22-32 |
| -C H₂-C=C (C-8, C-11) | ~32-37 |
| -C H₂-COOH (C-2) | ~34 |
| -C H(OH)- (C-12) | ~71-72 |
| -C H=C H- (C-9, C-10) | ~125-135 |
| -C OOH (C-1) | ~179-180 |
Alternative Structural Confirmation Methods
While NMR provides a wealth of structural information, other techniques, particularly mass spectrometry-based methods, are powerful alternatives, often used in conjunction with NMR for comprehensive characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that separates volatile compounds in the gas phase and then detects them using mass spectrometry. For non-volatile compounds like hydroxy fatty acids, derivatization is a necessary step to increase their volatility.
Experimental Protocol: GC-MS Analysis
1. Derivatization (Esterification and Silylation):
-
Esterification: The carboxylic acid group is typically converted to a methyl ester (Fatty Acid Methyl Ester, FAME) to increase volatility. This is often achieved by reaction with a reagent like boron trifluoride in methanol (B129727) (BF₃-MeOH).
-
Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether to further increase volatility and thermal stability. A common silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar column like those with a cyanopropyl stationary phase).
-
Injection: A small volume (typically 1 µL) of the derivatized sample is injected into the GC.
-
Temperature Program: A temperature gradient is used to separate the components of the sample based on their boiling points.
-
Mass Spectrometer: The separated components are ionized (typically by electron ionization at 70 eV) and the resulting fragments are detected.
Data Presentation: GC-MS Fragmentation Data
The mass spectrum of the derivatized this compound will show a characteristic fragmentation pattern that can be used to identify the molecule.
Table 3: Expected Key Mass Fragments for Derivatized this compound in GC-MS
| Derivative | Key Fragment (m/z) | Interpretation |
| Methyl Ester, TMS Ether | [M]+ | Molecular ion (may be weak or absent) |
| [M-15]+ | Loss of a methyl group from the TMS ether | |
| Fragment indicating cleavage adjacent to the TMS-ether group | Provides information on the position of the hydroxyl group | |
| Fragments characteristic of the fatty acid methyl ester chain | Helps to confirm the overall carbon chain length |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that separates compounds in the liquid phase before they are introduced into the mass spectrometer. A key advantage of LC-MS is that it often does not require derivatization, allowing for the analysis of the native molecule.
Experimental Protocol: LC-MS Analysis
1. Sample Preparation:
-
Dissolution: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile).
-
Filtration: Filter the sample to remove any particulate matter.
2. LC-MS Instrumentation and Parameters:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used with a suitable column (e.g., a C18 reversed-phase column).
-
Mobile Phase: A gradient of solvents (e.g., water with a small amount of acid like formic acid and an organic solvent like acetonitrile (B52724) or methanol) is typically used to elute the compounds.
-
Mass Spectrometer: The eluting compounds are ionized, commonly using electrospray ionization (ESI), and then detected. High-resolution mass spectrometers (e.g., Orbitrap, TOF) can provide highly accurate mass measurements, aiding in formula determination. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain further structural information.
Data Presentation: LC-MS Data
Table 4: Expected LC-MS Data for this compound
| Parameter | Expected Value | Information Provided |
| Retention Time | Dependent on LC conditions | Characteristic of the compound under specific chromatographic conditions. |
| [M-H]⁻ (Negative Ion Mode) | m/z ~297.24 | Accurate mass of the deprotonated molecule, confirming the molecular formula. |
| [M+H]⁺ (Positive Ion Mode) | m/z ~299.26 | Accurate mass of the protonated molecule. |
| MS/MS Fragments | Varies | Fragmentation pattern provides information on the location of the hydroxyl group and the double bond. |
Comparative Analysis
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Sample Preparation | Simple dissolution | Requires derivatization (multi-step) | Simple dissolution, often no derivatization needed |
| Information Provided | Detailed 3D structure, stereochemistry, atom connectivity | Molecular weight (of derivative), fragmentation pattern for structural clues | Accurate molecular weight, fragmentation pattern for structural clues |
| Sensitivity | Relatively low | High | High |
| Destructive? | No | Yes | Yes |
| Quantification | Can be quantitative (qNMR) | Can be quantitative with appropriate standards | Can be quantitative with appropriate standards |
| Analysis Time | Can be longer for detailed 2D experiments | Relatively fast for routine analysis | Relatively fast for routine analysis |
Workflow Diagrams
Caption: Experimental workflow for NMR-based structural confirmation.
Caption: Experimental workflow for GC-MS-based structural analysis.
Caption: Experimental workflow for LC-MS-based structural confirmation.
Conclusion
The structural confirmation of this compound can be effectively achieved using NMR spectroscopy, GC-MS, and LC-MS.
-
NMR spectroscopy stands out for its ability to provide a complete and unambiguous 3D structural determination without derivatization, making it the gold standard for definitive structural elucidation.
-
GC-MS offers high sensitivity but requires derivatization, which can introduce complexity to the sample preparation. It is particularly useful for identifying known compounds through library matching of fragmentation patterns.
-
LC-MS provides a balance of high sensitivity and simpler sample preparation, often without the need for derivatization. Its ability to provide accurate mass measurements is invaluable for confirming the elemental composition.
For researchers requiring unequivocal proof of structure, including stereochemistry, NMR is the preferred method. However, for high-throughput screening or when dealing with very low sample concentrations, GC-MS and LC-MS are powerful and often complementary techniques. The choice of method will ultimately depend on the specific research question, available instrumentation, and the level of structural detail required.
References
A Comparative Analysis of 12-HODE Isomers in Biological Systems: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of lipid mediators is paramount. Among these, the isomers of 12-hydroxyeicosatetraenoic acid (12-HODE) have emerged as critical signaling molecules with distinct and sometimes opposing effects in various physiological and pathological processes. This guide provides a comparative analysis of 12-HODE isomers, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to facilitate further research and therapeutic development.
Introduction to 12-HODE Isomers
12-Hydroxyeicosatetraenoic acid (12-HETE) is a derivative of the 20-carbon polyunsaturated fatty acid, arachidonic acid. The term 12-HETE is ambiguous as it can refer to two stereoisomers: 12(S)-HETE and 12(R)-HETE, which are produced by different enzymatic pathways and exhibit distinct biological activities. 12(S)-HETE is primarily synthesized by 12-lipoxygenase (12-LOX), an enzyme found in platelets and skin, while 12(R)-HETE is produced by other tissues via the 12R-lipoxygenase enzyme, ALOX12B.[1] These isomers act locally as autocrine and paracrine signaling molecules, modulating cellular responses in a variety of contexts, including inflammation, cancer, and thrombosis.[1]
Quantitative Levels of HODE Isomers in Biological Systems
The precise quantification of individual 12-HODE isomers in different biological matrices is crucial for understanding their roles in health and disease. While data directly comparing 12(S)-HODE and 12(R)-HODE levels are still emerging, studies on related hydroxyoctadecadienoic acids (HODEs) provide valuable insights into their differential regulation.
| Biological System | Isomer(s) Analyzed | Key Findings | Reference |
| Human Nonalcoholic Fatty Liver Disease (NAFLD) | 9-HODE, 13-HODE | Significantly elevated levels of 9-HODE and 13-HODE in patients with nonalcoholic steatohepatitis (NASH) compared to those with simple steatosis. The ratio of R to S enantiomers was nearly equivalent, suggesting a role for free radical-mediated oxidation. | [2] |
| Human Colon Cancer | 13(S)-HODE | Reduced levels of 13(S)-HODE were observed in tumor tissues compared to normal controls. This was associated with a downregulation of 15-lipoxygenase-1 (15-LOX-1) expression. | |
| Ovarian Cancer Risk (PLCO Screening Trial) | 8-HETE, 12,13-DHOME, 13-HODE, 9-HODE | Increased pre-diagnostic serum levels of these fatty acid metabolites were associated with an increased risk of ovarian cancer. | |
| Early Detection of Type 2 Diabetes | 10-(Z,E)-HODE, 12-(Z,E)-HODE | Fasting plasma levels of these singlet oxygen-induced products of linoleates were significantly increased in individuals with impaired glucose tolerance and "high-normal" glucose levels, suggesting their potential as early biomarkers. | [3][4] |
Experimental Protocols
Accurate analysis of 12-HODE isomers requires robust and sensitive analytical methods. The following provides a general framework for the extraction, separation, and quantification of these lipids from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Lipid Extraction from Biological Samples
This protocol is a general guideline for the extraction of lipids, including 12-HODE isomers, from matrices such as plasma, tissues, and cell culture media.
-
Materials:
-
Biological sample (e.g., 200 µL plasma, ~0.5 g tissue, 1 mL cell culture supernatant)
-
Internal Standard (IS) solution (e.g., 12(S)-HETE-d8)
-
Methanol (B129727) (MeOH)
-
0.9% NaCl solution
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
To a clean glass tube, add the biological sample.
-
Add a known amount of the internal standard solution to the sample for accurate quantification.
-
Add a mixture of chloroform:methanol (1:2, v/v) and vortex for 10-15 minutes.
-
Add 1.25 mL of chloroform and mix for 1 minute.
-
Add 1.25 mL of 0.9% NaCl and mix for another minute.
-
Centrifuge the sample at 1,600 x g for 15 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent from the collected fraction under a gentle stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.
-
Chiral Separation and Quantification by LC-MS/MS
The separation of 12(S)-HODE and 12(R)-HODE enantiomers is essential for understanding their distinct biological roles. This requires the use of a chiral stationary phase in the liquid chromatography system.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Chiral column (e.g., Chiralpak IA or similar)
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: An isocratic or gradient elution using a mixture of hexane (B92381) and 2-propanol (e.g., 90:10, v/v) is often used for chiral separations on normal-phase columns. For reversed-phase chiral columns, aqueous-organic mobile phases are employed, which are more amenable to mass spectrometry.
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of HODEs.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard.
-
Example MRM transition for 12-HODE: m/z 319.2 -> m/z 179.1
-
-
Signaling Pathways of 12-HODE Isomers
The distinct biological effects of 12-HODE isomers are mediated through their interaction with specific cellular receptors and downstream signaling cascades.
12(S)-HETE and the GPR31 Signaling Pathway
The orphan G protein-coupled receptor GPR31 has been identified as a high-affinity receptor for 12(S)-HETE.[5] Activation of GPR31 by 12(S)-HETE has been implicated in various pathological processes, including neuropathic pain and cancer progression.[6][7] The GPR31 receptor is coupled to Gαi/o, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This initiates a signaling cascade that involves the activation of the MAPK/ERK and PI3K/Akt pathways, ultimately influencing gene expression related to cell survival, proliferation, and migration.[8]
Differential Activation of PPARγ by HODE Isomers
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. PPARγ is a key regulator of adipogenesis and has been implicated in both pro- and anti-tumorigenic processes. Several HODE isomers have been shown to act as ligands for PPARγ, with varying degrees of agonist activity.
Notably, studies have demonstrated that 13(S)-HODE is a more potent activator of PPARγ compared to its 13(R)-HODE enantiomer.[9] The activation of PPARγ by 13(S)-HODE can induce apoptosis in colorectal cancer cells. In contrast, 13(R)-HODE has been shown to promote cell proliferation through a different signaling pathway. This differential activation highlights the critical importance of stereochemistry in determining the biological outcome of HODE signaling.
Conclusion and Future Directions
The comparative analysis of 12-HODE isomers reveals a complex and highly specific regulatory landscape. The stereochemistry of these lipid mediators dictates their receptor interactions and downstream signaling, leading to distinct and often opposing biological effects. While significant progress has been made in understanding the roles of 9-HODE and 13-HODE isomers, further research is critically needed to delineate the specific functions and quantitative levels of 12(S)-HODE and 12(R)-HODE in various biological systems.
The development and application of robust chiral separation and quantification methods will be instrumental in advancing our knowledge in this area. A deeper understanding of the differential signaling of 12-HODE isomers will undoubtedly open new avenues for the development of targeted therapies for a range of diseases, including cancer, inflammatory disorders, and neuropathic pain.
References
- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. Singlet oxygen induced products of linoleates, 10- and 12-(Z,E)-hydroxyoctadecadienoic acids (HODE), can be potential biomarkers for early detection of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | GPR31 is a receptor for 12(S)-HETE [reactome.org]
- 6. 12-(S)-Hydroxyeicosatetraenoic Acid and GPR31 Signaling in Spinal Cord in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 12-Hydroxy-9(E)-octadecenoic Acid and Linoleic Acid: Biological Effects and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) and its precursor, linoleic acid. We delve into their distinct roles in inflammatory responses and cellular signaling, supported by experimental data and detailed methodologies for replication.
Introduction
Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a key component of cellular membranes and a precursor to a variety of signaling molecules. Its biological effects are complex and context-dependent. A growing body of research suggests that linoleic acid itself may not be pro-inflammatory, with some studies even indicating anti-inflammatory properties.[1] The metabolism of linoleic acid gives rise to a class of oxidized lipids known as hydroxyoctadecadienoic acids (HODEs), which possess their own distinct biological activities. Among these is this compound (12-HOE), a specific isomer whose biological functions are an active area of investigation. This guide aims to provide a comparative overview of the known biological effects of 12-HOE and linoleic acid, with a focus on their impact on inflammation and peroxisome proliferator-activated receptor (PPAR) signaling.
Comparative Biological Effects
While direct quantitative comparisons between 12-HOE and linoleic acid are limited in the current literature, studies on various HODE isomers provide valuable insights into their potential activities relative to their parent fatty acid.
Anti-Inflammatory Properties
Linoleic Acid: The role of linoleic acid in inflammation is a subject of ongoing debate. While it is a precursor to the pro-inflammatory arachidonic acid, numerous studies have failed to demonstrate a direct pro-inflammatory effect of dietary linoleic acid.[2] In fact, some research suggests that linoleic acid may have anti-inflammatory properties by inhibiting the production of certain pro-inflammatory cytokines.
This compound (12-HOE): Research on specific HODE isomers indicates that they can modulate inflammatory responses. For instance, other hydroxy-linoleic acid derivatives have been shown to possess anti-inflammatory activity. One study on (10E, 12Z, 15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester, a structurally similar compound, demonstrated its ability to suppress 12-O-tetradecanoyl-phorbol-13-acetate (TPA)-induced inflammation in a mouse model.[3][4][5][6] Studies on 9-HODE and 13-HODE, other isomers of 12-HOE, have shown that they can have both pro- and anti-inflammatory effects depending on the cellular context and the specific isomer. For example, 13-HODE has been shown to exert anti-inflammatory effects through the activation of PPARγ, while 9-HODE has been linked to pro-inflammatory responses in some models.[6][7] The specific anti-inflammatory potential of the 12-hydroxy, 9(E) isomer requires further direct investigation.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
PPARs are a group of nuclear receptors that play crucial roles in lipid metabolism and inflammation. Both linoleic acid and its metabolites are known to act as ligands for PPARs.
Linoleic Acid: Linoleic acid itself is a known agonist for PPARα and, to a lesser extent, PPARγ.[8][9] Activation of PPARα by linoleic acid can lead to the upregulation of genes involved in fatty acid oxidation.
This compound (12-HOE): Studies on various HODE isomers have demonstrated their ability to act as PPARγ agonists. A comprehensive analysis of different HODE isomers revealed that 10-, 12-, and 13-HODEs significantly increase PPARγ-mediated transcriptional activity.[10][11] This suggests that 12-HOE is likely a more potent PPARγ agonist than its precursor, linoleic acid. The activation of PPARγ by HODEs can lead to anti-inflammatory effects by inhibiting the activity of pro-inflammatory transcription factors such as NF-κB.
Data Summary
| Biological Effect | Linoleic Acid | This compound (12-HOE) & Related HODEs |
| Anti-inflammatory Activity | Variable; some studies suggest anti-inflammatory effects, while others show no effect or potential for pro-inflammatory metabolite production. | Structurally similar compounds and other HODE isomers (e.g., 13-HODE) have demonstrated anti-inflammatory properties, often mediated by PPARγ activation.[3][4][5][6] 9-HODE has shown pro-inflammatory effects in some contexts.[12] |
| PPARα Activation | Known agonist.[13][14] | Less characterized than PPARγ activation. Some oxo-derivatives of linoleic acid are potent PPARα agonists.[15][16][17] |
| PPARγ Activation | Weak agonist. | HODE isomers, including 12-HODEs, are potent agonists, suggesting 12-HOE is a more effective activator than linoleic acid.[10][11] |
Signaling Pathways
The biological effects of both linoleic acid and 12-HOE are mediated through complex signaling networks. Below are diagrams illustrating the key pathways involved.
References
- 1. mdpi.com [mdpi.com]
- 2. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 5. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of NF-κB Activation in TLR-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxidative metabolism of linoleic acid modulates PPAR-beta/delta suppression of PPAR-gamma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Purity of Commercial 12-Hydroxy-9(E)-octadecenoic Acid (12-HOE) Standards
For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount to achieving accurate and reproducible experimental results. This guide provides a comprehensive framework for evaluating the purity of commercially available 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) standards. While manufacturers provide a stated purity, independent verification is crucial for ensuring the quality of your data. This guide outlines the key experimental protocols and data presentation necessary for a thorough comparison.
Commercial 12-HOE Standards: A Summary of Stated Purities
Several chemical suppliers offer 12-HOE standards. The table below summarizes the publicly available information on the stated purity of these products. It is important to note that this information is based on the manufacturers' own specifications and should be independently verified.
| Supplier | Product Number | Stated Purity | CAS Number |
| Larodan | 14-1822 | >99%[1] | 82188-83-8 |
| MP Sciences | Not specified | Not specified[2] | 82188-83-8 |
| Santa Cruz Biotechnology | Not specified | 95% (for 12-Hydroxyoctadecanoic acid)[3] | 106-14-9 |
Note: The Santa Cruz Biotechnology product listed is for the saturated analogue, 12-hydroxyoctadecanoic acid, and is included for comparative purposes as a related lipid standard.
Experimental Protocols for Purity Verification
A multi-faceted approach employing various analytical techniques is recommended for a comprehensive purity assessment of 12-HOE standards.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of organic compounds by separating the main component from its impurities.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the 12-HOE standard in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Perform serial dilutions to generate working solutions of appropriate concentrations for analysis.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically suitable for fatty acid analysis.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (often with a small percentage of formic acid or acetic acid to improve peak shape) is commonly employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: A UV detector set at a low wavelength (e.g., 205-215 nm) can be used, as fatty acids have a weak chromophore. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can provide more universal detection for non-chromophoric impurities.[4] Mass spectrometric (MS) detection offers the highest specificity and sensitivity.
-
-
Data Analysis:
-
The purity is estimated by calculating the area percentage of the main 12-HOE peak relative to the total area of all detected peaks.
-
Peak purity analysis using a Diode Array Detector (DAD) can help to identify co-eluting impurities.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. For fatty acids like 12-HOE, derivatization is typically required to increase their volatility.
Experimental Protocol:
-
Derivatization:
-
Convert the carboxylic acid group of 12-HOE to a more volatile ester, such as a methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ester. This is a critical step for successful GC analysis.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column is generally used.
-
Carrier Gas: Helium or hydrogen is the typical carrier gas.
-
Temperature Program: An oven temperature gradient is used to separate the components based on their boiling points.
-
Injection: A split/splitless injector is commonly used.
-
Detection: A mass spectrometer is used to identify and quantify the separated components based on their mass spectra.
-
-
Data Analysis:
-
The purity is determined by the relative peak area of the derivatized 12-HOE compared to the total ion chromatogram (TIC).
-
The mass spectra of any impurity peaks can be compared to spectral libraries for tentative identification.
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine absolute purity without the need for a reference standard of the impurities.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the 12-HOE standard and a certified internal standard with a known purity into an NMR tube.
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃ or MeOD).
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons for accurate quantification.
-
-
Data Analysis:
-
Integrate the signals corresponding to specific protons of 12-HOE and the internal standard.
-
The absolute purity of the 12-HOE can be calculated by comparing the integral of a known number of its protons to the integral of a known number of protons from the internal standard, taking into account their respective molecular weights and the weighed masses.
-
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical methods.[5][6] These studies involve subjecting the 12-HOE standard to harsh conditions to accelerate its decomposition.
Experimental Protocol:
-
Stress Conditions:
-
Acidic Hydrolysis: Treat a solution of 12-HOE with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature.
-
Basic Hydrolysis: Treat a solution of 12-HOE with a dilute base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature.
-
Oxidation: Expose a solution of 12-HOE to an oxidizing agent, such as hydrogen peroxide (H₂O₂).
-
Thermal Stress: Heat the solid 12-HOE standard at an elevated temperature.
-
Photostability: Expose a solution of 12-HOE to UV and visible light.[7]
-
-
Analysis:
-
Analyze the stressed samples using the developed HPLC and GC-MS methods to separate and identify any degradation products formed.
-
Visualizing Experimental and Logical Workflows
Experimental Workflow for Purity Analysis
Caption: Workflow for the comprehensive purity evaluation of 12-HOE standards.
Hypothetical Signaling Pathway Involving 12-HOE
Caption: A hypothetical signaling cascade initiated by 12-HOE.
By following the methodologies outlined in this guide, researchers can independently verify the purity of their commercial 12-HOE standards, leading to more reliable and reproducible scientific outcomes.
References
- 1. larodan.com [larodan.com]
- 2. This compound | MP Sciences [mpsciences.com]
- 3. scbt.com [scbt.com]
- 4. How do you perform purity analysis? - Chromatography Forum [chromforum.org]
- 5. onyxipca.com [onyxipca.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison: LC-MS/MS vs. ELISA for the Quantification of 12-HODE
For researchers, scientists, and drug development professionals investigating the roles of lipid mediators in signaling pathways, the accurate quantification of bioactive molecules like 12-hydroxyoctadecadienoic acid (12-HODE) is critical. As a key metabolite of linoleic acid, 12-HODE is implicated in a variety of physiological and pathological processes, making its precise measurement essential for advancing research. The two most prominent analytical methods for 12-HODE quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). This guide provides an objective comparison of their analytical performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for your research needs.
Quantitative Performance at a Glance
The choice between LC-MS/MS and ELISA often depends on the specific requirements of a study, balancing factors such as specificity, sensitivity, throughput, and cost. While LC-MS/MS is widely regarded as the gold standard for its high specificity and accuracy, ELISA offers a high-throughput and cost-effective alternative for screening large numbers of samples.[1] The following table summarizes the key quantitative performance characteristics of each method for the analysis of 12-HODE.
| Performance Parameter | LC-MS/MS | ELISA |
| Principle | Physicochemical detection based on mass-to-charge ratio and fragmentation pattern | Competitive immunoassay based on antigen-antibody recognition |
| Specificity | Very High (can distinguish between 12(R)- and 12(S)-HETE enantiomers)[2] | Good, but potential for cross-reactivity with other HODE isomers |
| Limit of Detection (LOD) | ~0.3 ng/mL[2] | ~0.5 ng/mL[3] |
| Limit of Quantification (LOQ) | ~1.0 ng/mL[2] | Not explicitly stated, but typically higher than LOD |
| Linearity (Range) | 1-5,000 ng/mL (R² > 0.999)[2] | 0.091-200 ng/ml[3] |
| Accuracy | High (typically within ±15% of the nominal value)[2] | Good (can be affected by matrix effects) |
| Precision (CV%) | Intra- and Inter-assay < 10%[4] | Intra-assay: 9.6-13.7%[3] |
| Throughput | Lower | High |
| Cost per Sample | Higher | Lower |
| Expertise Required | High | Moderate |
Signaling Pathway of 12-HODE
12-HODE is a bioactive lipid that exerts its effects by modulating various signaling pathways involved in cellular processes such as inflammation, proliferation, and migration. Understanding this pathway is crucial for interpreting the significance of 12-HODE concentration changes measured by either LC-MS/MS or ELISA.
Experimental Workflows: A Visual Comparison
The experimental workflows for LC-MS/MS and ELISA differ significantly in their complexity and hands-on time. The following diagram illustrates the key steps involved in each method from sample preparation to data analysis.
Detailed Experimental Protocols
Accurate and reproducible data are contingent on meticulous adherence to experimental protocols. Below are generalized yet detailed methodologies for the quantification of 12-HODE using both LC-MS/MS and ELISA.
LC-MS/MS Protocol for 12-HODE Quantification
This protocol is a generalized procedure for the analysis of 12-HODE in biological samples such as plasma or tissue homogenates.
-
Sample Preparation (Solid-Phase Extraction)
-
Spike the sample with a known amount of a deuterated internal standard (e.g., 12(S)-HETE-d8) to correct for extraction loss and matrix effects.[4]
-
Acidify the sample to a pH of ~3.5 with a suitable acid (e.g., acetic acid).
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elute the 12-HODE and internal standard with a high-percentage organic solvent (e.g., methanol or ethyl acetate).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC)
-
Column: Use a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Employ a gradient elution with a binary solvent system, typically:
-
Flow Rate: Maintain a constant flow rate (e.g., 300 µL/min).[2]
-
Injection Volume: Inject an appropriate volume of the reconstituted sample (e.g., 10 µL).
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization: Use electrospray ionization (ESI) in the negative ion mode.[2]
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
-
Data Analysis
-
Integrate the peak areas for the MRM transitions of 12-HODE and the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.
-
Determine the concentration of 12-HODE in the samples by interpolating their peak area ratios from the calibration curve.
-
ELISA Protocol for 12-HODE Quantification
This protocol is a generalized procedure for a competitive ELISA, which is a common format for small molecules like 12-HODE.
-
Reagent Preparation
-
Prepare all reagents, including wash buffer, standards, and samples, according to the manufacturer's instructions.
-
Create a serial dilution of the 12-HODE standard to generate a standard curve.
-
-
Assay Procedure
-
Add the standards and samples to the appropriate wells of the microplate, which is pre-coated with a capture antibody.
-
Add a fixed amount of enzyme-conjugated 12-HODE (tracer) to each well. During incubation, the sample/standard 12-HODE and the tracer will compete for binding to the limited number of capture antibody sites.[3]
-
Incubate the plate for the time and at the temperature specified in the kit manual (e.g., 1-2 hours at room temperature).
-
Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well. The enzyme on the bound tracer will catalyze a colorimetric reaction.
-
Incubate the plate for a specified time to allow for color development.
-
Add a stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
The intensity of the color is inversely proportional to the concentration of 12-HODE in the sample.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of 12-HODE in the samples by interpolating their absorbance values from the standard curve.
-
Conclusion
Both LC-MS/MS and ELISA are powerful techniques for the quantification of 12-HODE, each with distinct advantages and limitations. LC-MS/MS offers unparalleled specificity and accuracy, making it the definitive method for studies that require the differentiation of isomers and precise quantification.[1] In contrast, ELISA provides a high-throughput, cost-effective, and user-friendly platform that is well-suited for screening large numbers of samples where relative quantification may be sufficient. The ultimate choice of method should be guided by the specific research question, the required level of analytical rigor, and the available resources. For confirmatory studies and in-depth mechanistic investigations, LC-MS/MS is the recommended approach, while ELISA serves as a valuable tool for initial screening and large-scale studies.
References
The Hypothetical Validation of 12-Hydroxy-9(E)-octadecenoic Acid as a Clinical Biomarker for Non-Alcoholic Fatty Liver Disease
Disclaimer: Currently, there is no established validation of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) as a clinical biomarker for any specific disease. This guide, therefore, presents a hypothetical framework for the validation of 12-HOE as a potential biomarker for Non-Alcoholic Fatty Liver Disease (NAFLD), a condition where related molecules have shown promise. The experimental data and comparisons presented are hypothetical and intended to serve as a template for researchers and drug development professionals in the field of biomarker discovery and validation.
Introduction
Non-Alcoholic Fatty Liver Disease (NAFLD) is a prevalent chronic liver condition, and its progressive form, non-alcoholic steatohepatitis (NASH), can lead to cirrhosis and hepatocellular carcinoma. The current diagnostic methods, primarily liver biopsy, are invasive and not suitable for widespread screening. Consequently, there is a critical need for non-invasive biomarkers for early detection, staging, and monitoring of NAFLD. This compound (12-HOE) is an oxylipin, a class of bioactive lipid mediators derived from the oxidation of polyunsaturated fatty acids. Oxylipins are increasingly recognized for their role in inflammation and metabolic diseases, making them a promising area for biomarker research.[1][2] This guide outlines a hypothetical validation pathway for 12-HOE as a clinical biomarker for NAFLD, comparing its potential performance against a hypothetical established biomarker, "FibroMarker-X."
Hypothetical Biomarker Performance Comparison
For the purpose of this guide, we will compare the hypothetical performance of 12-HOE against "FibroMarker-X," a fictional, moderately effective serum biomarker for NAFLD. The following table summarizes the hypothetical quantitative data from a cohort study of patients with suspected NAFLD.
| Biomarker | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Area Under the Receiver Operating Characteristic Curve (AUROC) |
| 12-HOE | 85% | 78% | 75% | 87% | 0.88 |
| FibroMarker-X | 72% | 65% | 60% | 76% | 0.75 |
Experimental Protocols
Quantification of 12-HOE in Human Plasma by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of 12-HOE in human plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract 12-HOE from plasma and remove interfering substances.
-
Materials:
-
Human plasma (collected in EDTA tubes)
-
Internal Standard (IS): 12-HODE-d4 (deuterated 12-HOE)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
SPE cartridges (e.g., C18)
-
-
Procedure:
-
Thaw plasma samples on ice.
-
Spike 100 µL of plasma with 10 µL of the internal standard solution.
-
Add 200 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute 12-HOE with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Objective: To separate and quantify 12-HOE using its specific mass-to-charge ratio.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 30% to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
12-HOE: Precursor ion (Q1) m/z 297.2 -> Product ion (Q3) m/z 171.1
-
12-HODE-d4 (IS): Precursor ion (Q1) m/z 301.2 -> Product ion (Q3) m/z 175.1
-
-
-
Data Analysis:
-
Quantify 12-HOE concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 12-HOE.
-
Mandatory Visualizations
Caption: A streamlined workflow for the validation of a novel clinical biomarker, from preclinical discovery to regulatory review.
Caption: Hypothetical signaling pathway of 12-HOE in hepatocytes, potentially modulating NAFLD pathogenesis through PPARγ activation.
Conclusion
The validation of novel biomarkers is a rigorous, multi-step process that is essential for advancing clinical diagnostics and personalized medicine. While this compound is not yet a validated biomarker, its chemical nature as an oxylipin and the emerging role of this class of molecules in metabolic diseases suggest that it could be a promising candidate for further investigation in the context of NAFLD.[3][4] The hypothetical framework presented in this guide, including the detailed experimental protocol and proposed signaling pathway, provides a roadmap for the systematic evaluation of 12-HOE and other similar lipid mediators as potential clinical biomarkers. Future research, following a structured validation process, is required to determine the true clinical utility of 12-HOE in the diagnosis and management of Non-Alcoholic Fatty Liver Disease.
References
A Comparative Metabolomics Guide to 12-HODE Isomers for Researchers and Drug Development Professionals
An objective comparison of the performance of 12-hydroxyoctadecadienoic acid (12-HODE) isomers, supported by experimental data, to inform research and therapeutic development.
Hydroxyoctadecadienoic acids (HODEs) are a class of oxidized linoleic acid metabolites that play crucial roles in a variety of physiological and pathological processes, including inflammation, immunity, and cancer.[1][2] These bioactive lipids exist as various regio- and stereoisomers, each with potentially distinct biological activities. This guide provides a comparative analysis of 12-HODE isomers, focusing on their differential effects on cellular signaling pathways and offering insights into their potential as therapeutic targets and disease biomarkers.
Differentiating the Isomers: A Look at 12-HODE
12-Hydroxyoctadecadienoic acid (12-HODE) is an oxidized metabolite of linoleic acid. The specific biological effects of 12-HODE are dependent on its stereochemistry, including both the R/S configuration at the hydroxyl group and the cis/trans (Z/E) geometry of the double bonds. These structural nuances lead to differential interactions with cellular receptors and enzymes, resulting in diverse physiological outcomes. While the broader class of HODE isomers, including 9-HODE and 13-HODE, are more extensively studied, understanding the specific actions of 12-HODE isomers is an emerging area of interest.
Comparative Biological Activities of HODE Isomers
The primary mechanism through which HODE isomers exert their effects is by acting as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[2]
A comprehensive analysis of various HODE isomers has revealed significant differences in their ability to activate PPARγ. Notably, 10- and 12-(Z,E)-HODEs have been identified as potent PPARγ agonists.[3] In contrast, 9-HODE isomers generally exhibit lower PPARγ agonist activity.[2][3] The differential activation of PPARγ by these isomers underscores the importance of precise isomer identification in metabolomics studies.
Quantitative Comparison of PPARγ Agonist Activity
The following table summarizes the relative PPARγ agonist activity of various HODE isomers as determined by a luciferase reporter assay. The data highlights the potent activity of 12-(Z,E)-HODE.
| HODE Isomer | Relative Luciferase Activity (at 101.2 µM) | Cytotoxicity Noted |
| 12-(Z,E)-HODE | ~10-fold higher than negative control | No |
| 10-(Z,E)-HODE | ~10-fold higher than negative control | No |
| 13-(Z,E)-HODE | ~10-fold higher than negative control | No |
| 13-(E,E)-HODE | ~10-fold higher than negative control | No |
| 9-(E,E)-HODE | ~6.5-fold higher than negative control | No |
| 9-(Z,E)-HODE | Lower than other isomers | Yes (at 67.5 and 101.2 µM) |
Data adapted from a study on the PPARγ agonist activities of HODE isomers.[4]
Signaling Pathways of HODE Isomers
The activation of PPARγ by 12-HODE and other isomers initiates a signaling cascade that modulates the transcription of target genes. This pathway is central to the anti-inflammatory and metabolic regulatory effects of these lipids.
Caption: Signaling pathway of 12-HODE isomer via PPARγ activation.
Experimental Protocols
Accurate comparative metabolomics of 12-HODE isomers relies on robust analytical methodologies for their extraction, separation, and quantification.
Sample Preparation: Extraction of HODEs from Biological Matrices
A common method for extracting HODEs and other oxylipins from biological fluids like plasma or serum involves protein precipitation followed by solid-phase extraction (SPE).
-
Protein Precipitation : To 100 µL of plasma, add 300 µL of cold methanol (B129727) containing an internal standard (e.g., d4-12-HETE). Vortex the mixture vigorously for 30 seconds.[5]
-
Centrifugation : Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Solid-Phase Extraction (SPE) :
-
Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC analysis.[5]
Analytical Separation: High-Performance Liquid Chromatography (HPLC)
Normal-phase HPLC is a widely used technique for the separation of HODE isomers.
-
Column : Absolute SiO2 column (250 mm × 4.6 mm, 5 µm).[6]
-
Mobile Phase : Isocratic elution with a mixture of n-hexane, isopropanol, and acetic acid (98.3:1.6:0.1, V/V/V).[6]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at 234 nm, corresponding to the conjugated diene system of HODEs.[6]
-
Injection Volume : 10 µL.[5]
Caption: Experimental workflow for the analysis of 12-HODE isomers.
Conclusion
The comparative analysis of 12-HODE isomers reveals their significant and differential roles in cellular signaling, primarily through the activation of PPARγ. The potent agonist activity of 12-(Z,E)-HODE suggests its potential importance in metabolic regulation and inflammatory processes. For researchers and drug development professionals, a clear understanding of the distinct biological activities of each isomer is paramount. The use of robust analytical methods to accurately separate and quantify these isomers is essential for elucidating their specific contributions to health and disease, and for the development of targeted therapeutic strategies. Further research focusing on the specific metabolic pathways and clinical relevance of individual 12-HODE isomers is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
Assessing the Specificity of Enzymes Producing 12-Hydroxy-9-octadecenoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzymatic production of 12-Hydroxy-9(E)-octadecenoic acid (12-HOE) and its isomers is of significant interest due to their roles as bioactive lipid mediators and valuable chemical precursors. The specificity of the enzymes involved is paramount for generating high-purity products. This guide provides a comparative analysis of enzymes known to produce 12-hydroxy-9-octadecenoic acids, with a focus on the well-characterized oleate (B1233923) 12-hydroxylases that synthesize the closely related 12-hydroxy-9(Z)-octadecenoic acid (ricinoleic acid). While data on enzymes producing the specific 9(E)-isomer are scarce, the methodologies presented here are directly applicable to the characterization of any novel enzyme with such activity.
Enzyme Comparison: Oleate 12-Hydroxylases
The primary enzymes identified for the production of 12-hydroxy-9-octadecenoic acid are oleate 12-hydroxylases, which are variants of the fatty acid desaturase 2 (FAD2) family. These enzymes introduce a hydroxyl group at the 12th carbon of oleic acid. The most extensively studied of these is from the castor bean (Ricinus communis), with another notable bifunctional enzyme from Lesquerella fendleri.
| Enzyme Characteristic | Castor Bean Oleate 12-Hydroxylase (RcFAH12) | Lesquerella fendleri Oleate 12-Hydroxylase (LfAH12) |
| Primary Product | 12-hydroxy-9(Z)-octadecenoic acid (Ricinoleic Acid) | 12-hydroxy-9(Z)-octadecenoic acid (Ricinoleic Acid) |
| Substrate Preference | Oleic acid esterified to phosphatidylcholine | Oleic acid |
| Reaction Type | Predominantly hydroxylation | Bifunctional: Hydroxylation and Desaturation |
| Side Products | Very low levels of di-unsaturated fatty acids | Linoleic acid (from desaturation) |
| Kinetic Parameters | Km for oxygen is 4 micromolar; Not saturated by oleoyl-CoA up to 200 micromolar[1] | Not extensively reported |
| Stereospecificity | Produces the (R)-enantiomer | Information not readily available |
Experimental Protocols
Assessing the specificity of an enzyme for 12-HOE production involves a multi-step process encompassing enzyme expression, activity assays, and detailed product analysis.
Heterologous Expression of the Enzyme
To obtain a pure enzyme for characterization, the gene encoding the putative 12-hydroxylase is typically expressed in a heterologous host system.
-
Vector Construction: The coding sequence of the enzyme (e.g., RcFAH12) is cloned into an appropriate expression vector for the chosen host.
-
Host System: Saccharomyces cerevisiae (yeast) and Arabidopsis thaliana are commonly used hosts for expressing plant-derived fatty acid modifying enzymes.[2][3]
-
Expression Conditions:
-
Yeast: Transformed yeast cells are grown in a suitable medium. Gene expression is induced, and the cells are cultured for a period to allow for protein production.
-
Plants: Arabidopsis is transformed using Agrobacterium tumefaciens. T-DNA insertion is confirmed, and homozygous transgenic lines are established.
-
-
Microsome Isolation: For membrane-bound enzymes like oleate hydroxylases, the microsomal fraction containing the enzyme is isolated from the host cells through differential centrifugation.[1]
Enzyme Activity and Specificity Assay
The core of the assessment is the in vitro enzyme assay.
-
Reaction Mixture:
-
Buffer: A suitable buffer to maintain optimal pH (e.g., phosphate (B84403) buffer, pH 7.2).
-
Substrate: The fatty acid substrate, typically oleoyl-CoA or oleic acid esterified to phosphatidylcholine.[1] Radiolabeled substrates (e.g., [14C]oleoyl-CoA) are often used for sensitive detection.
-
Cofactors: These enzymes typically require molecular oxygen and a reducing agent, such as NADH or NADPH, and may require electron transfer proteins like cytochrome b5.
-
Enzyme Preparation: The isolated microsomes containing the recombinant enzyme.
-
-
Reaction Conditions:
-
The reaction components are combined in a microcentrifuge tube.
-
The reaction is initiated by the addition of the enzyme preparation.
-
The mixture is incubated at a controlled temperature (e.g., 25-30°C) for a specific duration (e.g., 30-60 minutes) with shaking to ensure aeration.
-
-
Reaction Termination and Lipid Extraction:
-
The reaction is stopped by adding a solvent mixture, such as chloroform:methanol (2:1, v/v), often with a small amount of acetic acid to ensure the fatty acids are protonated.
-
The lipids are extracted using a method like the Folch or Bligh-Dyer procedure.[1]
-
The organic phase containing the fatty acids is collected, dried under a stream of nitrogen, and stored for analysis.
-
Product Analysis and Quantification
The extracted lipids are analyzed to identify and quantify the products, which is crucial for determining specificity.
-
Derivatization for GC-MS Analysis:
-
The hydroxyl and carboxyl groups of the fatty acids are derivatized to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is trimethylsilylation using reagents like BSTFA with 1% TMCS.[4]
-
Alternatively, fatty acids can be converted to their methyl esters (FAMEs) using BF3-methanol.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Separation: The derivatized fatty acids are separated on a GC column (e.g., a non-polar DB-5 or a polar wax column). The temperature program is optimized to resolve different fatty acid derivatives.
-
Identification: The mass spectrometer identifies the compounds based on their mass spectra. The presence of characteristic fragment ions confirms the identity of 12-HOE.
-
Quantification: The amount of 12-HOE and any side products are quantified by comparing their peak areas to that of an internal standard.
-
-
Chiral High-Performance Liquid Chromatography (HPLC) for Stereospecificity:
-
To determine the stereochemistry of the produced 12-HOE (R or S enantiomer), chiral HPLC is employed.[5][6][7]
-
The hydroxy fatty acids are often derivatized with a chromophore (e.g., 3,5-dinitrophenyl urethane) to facilitate detection.[5][6]
-
The derivatized products are separated on a chiral column, and the elution order is compared to that of authentic standards of the R and S enantiomers.
-
Visualizing the Workflow and Enzymatic Reactions
To further clarify the processes involved in assessing enzyme specificity, the following diagrams illustrate the experimental workflow and the enzymatic reaction pathways.
References
- 1. Recent Studies of the Enzymic Synthesis of Ricinoleic Acid by Developing Castor Beans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A FAD2 homologue from Lesquerella lindheimeri has predominantly fatty acid hydroxylase activity - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 3. A bifunctional oleate 12-hydroxylase: desaturase from Lesquerella fendleri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Disposal of 12-Hydroxy-9(E)-octadecenoic Acid
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 12-Hydroxy-9(E)-octadecenoic acid, also known as ricinoleic acid, ensuring compliance with standard safety protocols.
Immediate Safety and Handling Precautions:
Prior to handling this compound for disposal, it is imperative to consult the substance's Safety Data Sheet (SDS).[1] As a general best practice, appropriate Personal Protective Equipment (PPE), including ANSI Z87.1-compliant safety glasses or goggles, chemically resistant gloves (e.g., nitrile or neoprene), and a standard laboratory coat, should be worn to prevent skin and eye contact.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential aerosols.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should always be in accordance with local, state, and federal regulations.[2][3] While some sources suggest that ricinoleic acid has low toxicity and may not require special disposal[4], a cautious approach is always recommended to ensure safety and compliance.
-
Segregation of Waste: Separate this compound waste from other waste streams.[5] Do not mix it with incompatible materials such as strong acids, strong bases, or strong oxidizers.[6]
-
Containerization:
-
Solid Waste: Collect unused this compound powder and any contaminated disposable materials (e.g., weigh boats, gloves, paper towels) in a clearly labeled, leak-proof container designated for solid chemical waste.[1][5]
-
Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a designated container for liquid chemical waste.[1] Ensure the container is compatible with the solvent used. Glass containers are generally suitable; however, do not use aluminum or galvanized containers.[2] The container must be securely sealed.[2]
-
-
Labeling: Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Note any solvents or other chemicals mixed with the waste.
-
Storage: Store the waste container in a designated, well-ventilated, and cool, dry area away from direct sunlight and sources of ignition.[6][7] Ensure secondary containment is used to prevent spills.
-
Final Disposal:
-
Consult with Environmental Health and Safety (EHS): The preferred and safest method of disposal is to contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] They can provide specific guidance and ensure the waste is managed in compliance with all regulations.
-
Recycling and Incineration: In some cases, recycling or incineration at an approved facility may be options.[2] These processes should only be carried out by qualified professionals.
-
Drain Disposal (Not Recommended): Although some sources suggest that ricinoleic acid can be poured down the drain, this is not a recommended practice without explicit approval from local wastewater treatment authorities.[4] Many regulations prohibit the drain disposal of fats and oils as they can clog plumbing and negatively impact aquatic life.[7][8]
-
Quantitative Data Summary
For quick reference, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₄O₃ | MedChemExpress |
| Molecular Weight | 298.46 g/mol | Larodan |
| Appearance | Colorless viscous liquid | Sciencemadness Wiki |
| Solubility | Immiscible with water, miscible with many organic solvents | Sciencemadness Wiki |
| Log Kow | -1.76 | Acme-Hardesty |
Disposal Decision Pathway
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Ricinoleic acid - Sciencemadness Wiki [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. acme-hardesty.com [acme-hardesty.com]
- 7. dldpfattyacid.com [dldpfattyacid.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 12-Hydroxy-9(E)-octadecenoic acid
Essential Safety and Handling Guide for 12-Hydroxy-9(E)-octadecenoic Acid
This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment. While this compound is generally not classified as a hazardous substance, standard laboratory precautions should always be observed.[1][2]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₈H₃₄O₃[1][2] |
| Molecular Weight | 298.46 g/mol [1][2] |
| Appearance | Solid or liquid[3][4][5] |
| Solubility | Soluble in ethanol, DMSO, and DMF; Immiscible with water[3][4] |
| Storage Temperature | Cool, dry area; Freezer storage recommended[1][5] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling is crucial to minimize exposure and ensure a safe laboratory environment. The following procedures outline the recommended steps for working with this compound.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[6][7] A chemical fume hood is recommended, especially when heating the substance, to prevent the inhalation of any potential fumes.[3]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
The following PPE is mandatory to prevent direct contact with the chemical.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended)[3] | To prevent direct skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard.[3] | To protect eyes from splashes. |
| Body Protection | Laboratory coat or chemical-resistant apron. Long-sleeved shirts and long pants should be worn.[3] | To protect skin from accidental contact. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. If heating the substance, which may produce fumes, use a NIOSH-certified respirator.[3] | To prevent inhalation of potentially irritating fumes. |
Handling
-
Avoid the inhalation of fumes, especially from heated material.[1][3]
-
After handling, wash hands thoroughly.[6]
Storage
-
Store the compound in a cool, dry, and well-ventilated place.[1][3]
-
For long-term stability, freezer storage is recommended.[5]
-
Keep containers tightly sealed to prevent contamination.[1][3]
Disposal Plan: Waste Management and Spill Procedures
Proper disposal of this compound and the cleanup of any spills are critical for environmental safety and laboratory hygiene.
Waste Disposal
-
This compound is not classified as hazardous waste.[1]
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[1][8]
-
Do not pour waste down the drain.[6]
Spill Procedures
-
Small Spills: For minor spills, wipe up the substance with an absorbent cloth or similar material.[1] Subsequently, clean the spill area with water.[1]
-
Large Spills: In the event of a larger spill, first, contain the spill by covering it with an inert absorbent material such as sand or earth.[1] Then, collect the material into a suitable container for disposal.[1][4]
-
Ensure adequate ventilation during the cleanup process.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. larodan.com [larodan.com]
- 2. 12-Hydroxyoctadec-9-enoic acid | C18H34O3 | CID 8839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. larodan.com [larodan.com]
- 6. chemos.de [chemos.de]
- 7. atamankimya.com [atamankimya.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
